molecular formula C16H26O3 B10767796 tetranor-12(R)-HETE

tetranor-12(R)-HETE

Cat. No.: B10767796
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-CANHJZLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E,6E,8R,10Z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a chemically defined, stereospecific hydroxy fatty acid of significant interest in lipidomics and biochemical research. This compound serves as a crucial standard and probe for investigating the biosynthesis and signaling pathways of oxylipins, a diverse class of oxygenated natural products and lipid mediators derived from polyunsaturated fatty acids. Its specific stereochemistry (8R) and conjugated triene system are critical for its biological activity and interaction with specific enzymes and receptors. Researchers utilize this compound to study its role in plant and fungal physiology, where such molecules often act as precursors for more complex metabolites or as signaling molecules in developmental and defense processes. In mammalian systems, analogs of this structure are investigated for their potential immunomodulatory and anti-inflammatory properties. The precise structure of this reagent makes it an invaluable tool for mass spectrometry-based lipidomic studies, enabling accurate identification and quantification of related metabolites in complex biological samples, and for enzymatic assays to elucidate the specificity and mechanism of lipoxygenases, cyclooxygenases, and other lipid-metabolizing enzymes. This high-purity compound is essential for advancing the understanding of lipid mediator biosynthesis and function in various biological contexts.

Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-CANHJZLISA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Origin of Tetranor-12(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator that originates from the metabolism of its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). The biosynthesis of 12(R)-HETE from arachidonic acid is a critical determinant of the downstream production of tetranor-12(R)-HETE and is primarily governed by two distinct enzymatic pathways: the highly stereospecific 12R-lipoxygenase (12R-LOX) and the less selective cytochrome P450 (CYP) monooxygenases. Subsequent to its formation, 12(R)-HETE undergoes peroxisomal β-oxidation, a chain-shortening process that yields tetranor-12(R)-HETE. This guide provides a detailed exploration of these biosynthetic pathways, quantitative comparisons, and the experimental protocols necessary for their investigation.

Biosynthesis of the Precursor: 12(R)-HETE

The initial and rate-limiting step in the formation of tetranor-12(R)-HETE is the synthesis of its direct precursor, 12(R)-HETE, from arachidonic acid. This conversion is catalyzed by two principal enzyme systems.

12R-Lipoxygenase (ALOX12B) Pathway

The 12R-lipoxygenase, encoded by the ALOX12B gene, is a highly specific enzyme that catalyzes the direct oxygenation of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the stable hydroxyl form, 12(R)-HETE. The 12R-LOX pathway is characterized by its high degree of stereospecificity, producing almost exclusively the (R)-enantiomer of 12-HETE.[2] This enzyme is predominantly expressed in the skin and cornea.[1]

Cytochrome P450 (CYP) Pathway

Various cytochrome P450 enzymes can also metabolize arachidonic acid to 12-HETE.[3] Unlike the highly specific 12R-LOX, CYP-mediated oxygenation typically produces a mixture of 12(S)-HETE and 12(R)-HETE enantiomers, with a predominance of the (R)-form.[1][3] The CYP-catalyzed reaction involves the insertion of an oxygen atom and is not as stereospecific as the lipoxygenase pathway. This pathway is particularly significant in tissues like the liver where CYP enzyme expression is high.[4]

Quantitative Comparison of 12(R)-HETE Biosynthetic Pathways

Distinguishing the relative contributions of the 12R-LOX and CYP pathways is crucial for understanding the physiological and pathological roles of 12(R)-HETE and its metabolites. The primary method for this differentiation is the analysis of the enantiomeric excess of 12-HETE.

Parameter12R-Lipoxygenase (ALOX12B)Cytochrome P450 (CYP)
Primary Product 12(R)-HpETE12(R)-HETE and 12(S)-HETE
Stereospecificity >98% 12(R)-enantiomer[2]Racemic or near-racemic mixture, with a predominance of the 12(R)-enantiomer[1][3]
Tissue Distribution Primarily skin and cornea[1]Liver, kidney, and other tissues with high CYP expression[4][5]
Key Differentiator High enantiomeric excess of 12(R)-HETELow enantiomeric excess of 12(R)-HETE

Peroxisomal β-Oxidation: The Genesis of Tetranor-12(R)-HETE

Once formed, 12(R)-HETE undergoes β-oxidation, a catabolic process that shortens its carbon chain. This metabolic conversion of 12(R)-HETE to tetranor-12(R)-HETE occurs primarily within peroxisomes. Peroxisomal β-oxidation is essential for the metabolism of very-long-chain fatty acids and other complex lipids that cannot be directly processed by mitochondria.[6] The process involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 12(R)-HETE, this results in the formation of 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, also known as tetranor-12(R)-HETE.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Tetranor-12(R)-HETE

Tetranor_12R_HETE_Biosynthesis cluster_12R_HETE 12(R)-HETE Synthesis cluster_beta_oxidation Peroxisomal β-Oxidation AA Arachidonic Acid LOX 12R-Lipoxygenase (ALOX12B) AA->LOX CYP Cytochrome P450 AA->CYP HpETE 12(R)-HpETE LOX->HpETE >98% R-enantiomer HETE 12(R)-HETE CYP->HETE R > S enantiomer mix GSH_Px Glutathione Peroxidase HpETE->GSH_Px Peroxisome Peroxisome HETE->Peroxisome GSH_Px->HETE Tetranor Tetranor-12(R)-HETE Peroxisome->Tetranor

Caption: Biosynthesis of tetranor-12(R)-HETE from arachidonic acid.

Experimental Workflow for Chiral Analysis of 12-HETE

Chiral_Analysis_Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction SPE Solid Phase Extraction (SPE) for purification Extraction->SPE Derivatization Derivatization (optional) for improved chromatography SPE->Derivatization LC_MS Chiral LC-MS/MS Analysis Derivatization->LC_MS Data Data Acquisition and Quantification LC_MS->Data Interpretation Interpretation: Determine Enantiomeric Ratio (12R vs. 12S) Data->Interpretation

Caption: Workflow for the chiral analysis of 12-HETE enantiomers.

Experimental Protocols

Protocol for Chiral Analysis of 12-HETE Enantiomers by LC-MS/MS

This protocol is adapted from established methods for the separation and quantification of 12-HETE enantiomers.

1. Sample Preparation:

  • Homogenize biological samples (e.g., tissues, cells) in a suitable buffer.

  • Perform lipid extraction using a modified Folch method with chloroform/methanol/water.

  • Purify the lipid extract using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the HETE-containing fraction with ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. Chiral LC Separation:

  • Column: A chiral stationary phase column, such as a cellulose (B213188) or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: An isocratic or gradient mixture of hexane/isopropanol/acetic acid or a suitable reversed-phase mobile phase.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Maintain a constant column temperature (e.g., 25°C).

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition of the precursor ion [M-H]⁻ of 12-HETE (m/z 319.2) to specific product ions.

    • A common product ion for quantification is m/z 179.1.

  • Internal Standard: Use a deuterated internal standard, such as 12(S)-HETE-d8, for accurate quantification.

4. Data Analysis:

  • Integrate the peak areas for the 12(R)-HETE and 12(S)-HETE enantiomers.

  • Calculate the concentration of each enantiomer based on the standard curve generated with authentic standards.

  • Determine the enantiomeric excess (%ee) using the formula: (%ee) = [([R] - [S]) / ([R] + [S])] * 100.

Protocol for In Vitro Assay of Peroxisomal β-Oxidation of 12(R)-HETE

This protocol outlines a general approach to studying the metabolism of 12(R)-HETE in isolated peroxisomes.

1. Isolation of Peroxisomes:

  • Homogenize fresh tissue (e.g., liver) in a buffered sucrose (B13894) solution.

  • Perform differential centrifugation to obtain a crude organellar pellet.

  • Further purify the peroxisomal fraction using a density gradient centrifugation method (e.g., with Percoll or sucrose).

2. In Vitro β-Oxidation Assay:

  • Resuspend the purified peroxisomes in an appropriate incubation buffer containing cofactors necessary for β-oxidation (e.g., ATP, CoA, NAD+, FAD).

  • Add 12(R)-HETE (substrate) to the peroxisomal suspension.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by adding a strong acid or by flash-freezing in liquid nitrogen.

3. Analysis of Metabolites:

  • Extract the lipids from the reaction mixture as described in Protocol 5.1.

  • Analyze the lipid extract by LC-MS/MS to identify and quantify the formation of tetranor-12(R)-HETE and other potential β-oxidation products.

  • Monitor the specific MRM transition for tetranor-12(R)-HETE.

4. Seahorse XF Analyzer for Real-time Measurement:

  • The Seahorse XF Analyzer can be adapted to measure the oxygen consumption rate (OCR) of isolated peroxisomes in real-time.

  • Plate the isolated peroxisomes in a Seahorse XF microplate.

  • Inject 12(R)-HETE as the substrate and measure the change in OCR, which is indicative of β-oxidation activity.

Conclusion

The origin of tetranor-12(R)-HETE is a multi-step process initiated by the enzymatic conversion of arachidonic acid to 12(R)-HETE, followed by peroxisomal β-oxidation. The relative contributions of the 12R-lipoxygenase and cytochrome P450 pathways to the initial synthesis of 12(R)-HETE can be elucidated through careful chiral analysis. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate these pathways and further understand the biological significance of tetranor-12(R)-HETE in health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting the eicosanoid metabolic network.

References

An In-depth Technical Guide to Tetranor-12(R)-HETE: Unraveling Key Scientific Questions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically relevant metabolite of 12(R)-HETE, a product of the lipoxygenase and cytochrome P450 pathways of arachidonic acid metabolism. While the biological functions of its precursor, 12(R)-HETE, are increasingly being elucidated, the specific roles of tetranor-12(R)-HETE remain largely unexplored. This technical guide provides a comprehensive overview of the current scientific understanding of tetranor-12(R)-HETE, addressing its biochemical properties, metabolic origins, and potential, though largely uncharacterized, signaling pathways. This document aims to serve as a foundational resource for researchers investigating the physiological and pathological significance of this lipid mediator, with a focus on stimulating further inquiry into its potential as a therapeutic target.

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention. Tetranor-12(R)-HETE is a chain-shortened metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] While research has predominantly focused on the more abundant 12(S)-HETE isomer, emerging evidence suggests that 12(R)-HETE and its metabolites may possess unique biological activities. Understanding the scientific questions surrounding tetranor-12(R)-HETE is crucial for a complete picture of eicosanoid signaling and its implications in health and disease.

Biochemical and Physicochemical Properties

A clear understanding of the fundamental properties of tetranor-12(R)-HETE is essential for its study. The key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
Systematic Name 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid[1]
Synonyms 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE[2]
Molecular Formula C₁₆H₂₆O₃[1][3]
Molecular Weight 266.4 g/mol [2][3]
CAS Number 135271-51-1[2]
Appearance A solution in ethanol[2]
λmax 234 nm[2]

Metabolic Pathway: From Arachidonic Acid to Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE is a multi-step process originating from arachidonic acid. The pathway involves the action of lipoxygenases or cytochrome P450 enzymes, followed by peroxisomal β-oxidation.

Formation of 12(R)-HETE

Arachidonic acid is first converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes.[4][5] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE.

β-Oxidation to Tetranor-12(R)-HETE

12(R)-HETE undergoes two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This process, occurring within peroxisomes, results in the formation of tetranor-12(R)-HETE.[1][2]

AA Arachidonic Acid HpETE 12(R)-HpETE AA->HpETE 12R-LOX / CYP450 HETE 12(R)-HETE HpETE->HETE Peroxidases Tetranor Tetranor-12(R)-HETE HETE->Tetranor β-Oxidation cluster_S 12(S)-HETE Signaling cluster_R Potential 12(R)-HETE Signaling (Precursor) S_HETE 12(S)-HETE GPR31 GPR31 S_HETE->GPR31 MEK_ERK MEK/ERK Pathway GPR31->MEK_ERK NFkB NF-κB Pathway GPR31->NFkB Cellular_Response_S Cellular Responses (e.g., Migration, Proliferation) MEK_ERK->Cellular_Response_S NFkB->Cellular_Response_S R_HETE 12(R)-HETE BLT2 BLT2 R_HETE->BLT2 TP_Receptor TP Receptor R_HETE->TP_Receptor Cellular_Response_R Cellular Responses (e.g., Platelet Aggregation Inhibition) BLT2->Cellular_Response_R TP_Receptor->Cellular_Response_R cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (C18) Elution->LC MS Tandem Mass Spectrometry (ESI-) LC->MS Quantification Quantification (MRM) MS->Quantification

References

An In-depth Technical Guide to the Tetranor-12(R)-HETE Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a C16 polyunsaturated fatty acid that represents a significant metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[1] The biosynthesis of tetranor-12(R)-HETE involves a multi-step enzymatic cascade that begins with the oxygenation of arachidonic acid and proceeds through peroxisomal β-oxidation. This pathway is of considerable interest to researchers in fields such as dermatology, inflammation, and cancer biology due to the association of its precursor, 12(R)-HETE, with various physiological and pathological processes, including skin barrier function and proliferative skin diseases like psoriasis.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of tetranor-12(R)-HETE, including detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Core Biosynthetic Pathway

The formation of tetranor-12(R)-HETE is a two-stage process. The initial stage is the synthesis of its precursor, 12(R)-HETE, from arachidonic acid. The second stage involves the chain-shortening of 12(R)-HETE via peroxisomal β-oxidation.

Stage 1: Biosynthesis of 12(R)-HETE from Arachidonic Acid

The primary route for the enzymatic synthesis of 12(R)-HETE is the stereospecific oxygenation of arachidonic acid by 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene.[2] This enzyme catalyzes the insertion of molecular oxygen at the C-12 position of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[2] Subsequently, 12(R)-HpETE is rapidly reduced to the more stable 12(R)-HETE by ubiquitous cellular peroxidases, such as glutathione (B108866) peroxidases.[3]

Alternatively, cytochrome P450 (CYP) enzymes can also metabolize arachidonic acid to a mixture of HETE isomers, including 12(R)-HETE. However, the 12R-lipoxygenase pathway is considered the major contributor to the stereospecific production of 12(R)-HETE, particularly in tissues like the skin.[2][3]

Stage 2: Peroxisomal β-Oxidation of 12(R)-HETE to Tetranor-12(R)-HETE

The conversion of the 20-carbon 12(R)-HETE to the 16-carbon tetranor-12(R)-HETE occurs through the process of β-oxidation within peroxisomes.[4] This metabolic cascade involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbon units per cycle.

  • Activation of 12(R)-HETE: Before entering the peroxisome, 12(R)-HETE must be activated to its coenzyme A (CoA) thioester, 12(R)-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

  • Peroxisomal β-Oxidation Spiral: Once activated, 12(R)-HETE-CoA undergoes two cycles of β-oxidation. Each cycle consists of four enzymatic steps:

    • Acyl-CoA oxidase: Introduces a double bond between the α and β carbons.

    • Enoyl-CoA hydratase: Hydrates the double bond to form a hydroxyl group.

    • 3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.

    • Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

After two rounds of this spiral, the 20-carbon chain of 12(R)-HETE-CoA is shortened by four carbons, yielding the 16-carbon tetranor-12(R)-HETE-CoA, which is then hydrolyzed to tetranor-12(R)-HETE.

Tetranor_12R_HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid _12R_HpETE 12(R)-HpETE Arachidonic_Acid->_12R_HpETE 12R-Lipoxygenase (ALOX12B) / O2 _12R_HETE 12(R)-HETE _12R_HpETE->_12R_HETE Glutathione Peroxidases _12R_HETE_CoA 12(R)-HETE-CoA _12R_HETE->_12R_HETE_CoA Acyl-CoA Synthetase / ATP, CoA Beta_Oxidation_Cycle1 First β-Oxidation Cycle _12R_HETE_CoA->Beta_Oxidation_Cycle1 Beta_Oxidation_Cycle2 Second β-Oxidation Cycle Beta_Oxidation_Cycle1->Beta_Oxidation_Cycle2 Acetyl_CoA1 Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA1 Tetranor_12R_HETE tetranor-12(R)-HETE Beta_Oxidation_Cycle2->Tetranor_12R_HETE Acetyl_CoA2 Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA2

Biosynthetic pathway of tetranor-12(R)-HETE.

Quantitative Data

The following tables summarize the available quantitative data related to the tetranor-12(R)-HETE biosynthetic pathway.

Table 1: Kinetic Parameters of 12R-Lipoxygenase (ALOX12B)

SubstrateKmVmaxkcatCatalytic Efficiency (kcat/Km)Organism/TissueReference
Ethyl Linoleate5.23 ± 0.07 µMN/AN/AN/AHuman Stratum CorneumN/A
Arachidonic AcidN/AN/A6.6 ± 0.3 s⁻¹ (for 15-hLO-1 with LA)N/AHuman (Recombinant 15-hLO-1)[5]

Table 2: Concentration of 12-HETE in Psoriatic Tissues

Tissue12-HETE Concentration (ng/g wet tissue)Reference
Chronic Plaque Psoriatic Scale1512 ± 282[1]
Chronic Plaque Psoriatic Lesional Skin5.3 ± 2.0[1]
Acute Guttate Psoriatic Scale18.7 ± 7.1[1]
Acute Guttate Psoriatic Lesional Skin3.2 ± 1.5[1]
Involved Epidermis of Psoriasis4100 ± 1900[6]
Uninvolved Epidermis of Psoriasis< 50 ± 10[6]

Table 3: Inhibition of 12-Lipoxygenase

InhibitorIC50Enzyme SourceSubstrateReference
Linoleyl hydroxamic acid~0.6 µM12-LOArachidonic Acid (100 µM)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the tetranor-12(R)-HETE biosynthetic pathway.

Protocol 1: Assay for 12R-Lipoxygenase Activity

This protocol is adapted from a fluorescence-based assay for 12R-LOX activity in skin samples.

Materials:

  • Stratum corneum tape strippings

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: Ethyl linoleate

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Polyclonal antibody against 12R-LOX (for inhibition control)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Collect stratum corneum samples using adhesive tape strips.

  • Extract the enzyme from the tape strips by incubation in assay buffer.

  • Prepare the reaction mixture in a 96-well plate containing the enzyme extract, assay buffer, Amplex Red, and HRP.

  • To determine specific activity, prepare parallel reactions containing the 12R-LOX antibody to inhibit the enzyme.

  • Initiate the reaction by adding the substrate, ethyl linoleate.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the 12R-LOX activity based on the rate of fluorescence increase, corrected for the inhibited control.

LOX_Activity_Assay_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Collection Collect Stratum Corneum Samples Enzyme_Extraction Extract Enzyme Sample_Collection->Enzyme_Extraction Reaction_Mix_Prep Prepare Reaction Mixture Enzyme_Extraction->Reaction_Mix_Prep Add_Substrate Add Substrate Reaction_Mix_Prep->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Enzyme Activity Measure_Fluorescence->Calculate_Activity

Workflow for 12R-Lipoxygenase activity assay.

Protocol 2: Chiral Separation and Quantification of 12(R)-HETE by LC-MS/MS

This protocol allows for the separation and quantification of 12(R)-HETE and its enantiomer, 12(S)-HETE.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., deuterated 12(S)-HETE)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a chiral column (e.g., Chiralpak AD-RH)

  • Mobile phase: Methanol/water/acetic acid gradient

Procedure:

  • Sample Preparation: Homogenize the biological sample and add the internal standard.

  • Lipid Extraction: Perform lipid extraction using a suitable method, such as liquid-liquid extraction or SPE.

  • LC Separation: Inject the extracted sample onto the chiral HPLC column. Use an isocratic or gradient elution with the appropriate mobile phase to separate the 12(R)-HETE and 12(S)-HETE enantiomers.

  • MS/MS Detection: Utilize a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the HETE enantiomers. Select specific precursor-to-product ion transitions for 12-HETE and the internal standard.

  • Quantification: Calculate the concentration of 12(R)-HETE in the sample by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 3: In Vitro Assay for Peroxisomal β-Oxidation of 12(R)-HETE

This protocol uses cultured fibroblasts to assess the peroxisomal metabolism of 12(R)-HETE.

Materials:

  • Cultured human skin fibroblasts (normal and peroxisome-deficient, e.g., from a Zellweger syndrome patient, for control)

  • Radiolabeled [³H]-12(R)-HETE

  • Cell culture medium and supplements

  • HPLC system with a reverse-phase column and a radioactivity detector

Procedure:

  • Cell Culture: Culture normal and peroxisome-deficient fibroblasts to near confluency.

  • Incubation: Incubate the cells with [³H]-12(R)-HETE in the culture medium for a defined period (e.g., 1-4 hours).

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids from both the cells and the culture medium.

  • HPLC Analysis: Analyze the extracted lipids by reverse-phase HPLC with an in-line radioactivity detector.

  • Metabolite Identification: Identify the radiolabeled metabolites by their retention times compared to known standards. The conversion of [³H]-12(R)-HETE to more polar metabolites in normal cells, and the absence of this conversion in peroxisome-deficient cells, indicates peroxisomal β-oxidation.[4]

Signaling and Biological Relevance

The tetranor-12(R)-HETE biosynthetic pathway is intrinsically linked to cellular signaling and pathophysiology. Its precursor, 12(R)-HETE, is known to exert various biological effects, and its metabolism to tetranor-12(R)-HETE likely serves to modulate the local concentrations and activities of this signaling lipid.

12(R)-HETE has been shown to be a potent, though indirect, activator of the Aryl Hydrocarbon Receptor (AHR) pathway. While it does not directly bind to the AHR, its presence leads to the activation of AHR-mediated transcription. This suggests that a metabolite of 12(R)-HETE may be the direct ligand for AHR.

AHR_Signaling _12R_HETE 12(R)-HETE Metabolite Metabolite(s) _12R_HETE->Metabolite Metabolism AHR_Complex AHR-Hsp90 Complex (cytosol) Metabolite->AHR_Complex Binds and Activates AHR_Metabolite AHR-Metabolite Complex AHR_Complex->AHR_Metabolite AHR_ARNT AHR-ARNT Complex (nucleus) AHR_Metabolite->AHR_ARNT Translocates to Nucleus ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (DNA) AHR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription XRE->Gene_Transcription

Proposed indirect activation of the AHR pathway by 12(R)-HETE.

Conclusion

The tetranor-12(R)-HETE biosynthetic pathway represents a crucial metabolic route for the bioactive lipid 12(R)-HETE. Understanding the enzymes and regulatory mechanisms involved in this pathway is essential for elucidating its role in health and disease. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this pathway and its potential as a therapeutic target. Further research is warranted to fully characterize the kinetic properties of all enzymes in the pathway and to explore the biological functions of the end-product, tetranor-12(R)-HETE.

References

The Biological Significance of Tetranor-12(R)-HETE Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, an eicosanoid derived from arachidonic acid. The formation of tetranor-12(R)-HETE occurs via peroxisomal β-oxidation, a critical catabolic pathway for various lipid molecules. While the biological functions of its precursor, 12(R)-HETE, are increasingly understood in contexts ranging from ion transport modulation to inflammation, the direct significance of tetranor-12(R)-HETE is an emerging area of investigation. Notably, elevated levels of this metabolite have been correlated with pathological conditions such as nonalcoholic fatty liver disease (NAFLD) and liver fibrosis, suggesting its potential as a biomarker. This technical guide provides an in-depth overview of the formation, biological context, and analytical methodologies related to tetranor-12(R)-HETE, serving as a resource for researchers investigating its role in health and disease.

Formation and Metabolism

Tetranor-12(R)-HETE is not synthesized de novo but is the product of the metabolic breakdown of its parent compound, 12(R)-HETE. The formation pathway involves two principal stages: the generation of 12(R)-HETE from arachidonic acid, followed by its chain-shortening through β-oxidation.

1.1. Synthesis of the Precursor: 12(R)-HETE

Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by two primary enzymatic pathways:

  • 12R-Lipoxygenase (12R-LOX): Encoded by the ALOX12B gene, this enzyme is primarily expressed in the skin and cornea and catalyzes the stereospecific insertion of oxygen at the C-12 position of arachidonic acid to form 12(R)-HpETE.[1][2]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize arachidonic acid to a mixture of 12(S)-HETE and 12(R)-HETE, with the R-stereoisomer often predominating.[1]

The unstable intermediate, 12(R)-HpETE, is rapidly reduced by ubiquitous cellular peroxidases to the more stable 12(R)-HETE.

1.2. Peroxisomal β-Oxidation to Tetranor-12(R)-HETE

12(R)-HETE undergoes two cycles of β-oxidation to yield tetranor-12(R)-HETE. This process shortens the carbon chain by four units ("tetranor"). This catabolic process occurs within peroxisomes, which are specialized in handling substrates like very-long-chain fatty acids and eicosanoids that are not efficiently metabolized by mitochondria.[3] The critical role of peroxisomes is highlighted in Zellweger syndrome, a disorder of peroxisome biogenesis, where patients are unable to metabolize 12-HETE effectively.[4]

The core enzymatic steps of peroxisomal β-oxidation involve acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), and 3-ketoacyl-CoA thiolase.[5][6]

G cluster_0 Cytosol / Membrane cluster_1 Peroxisome AA Arachidonic Acid HpETE 12(R)-HpETE AA->HpETE 12R-LOX or Cytochrome P450 HETE 12(R)-HETE HpETE->HETE Peroxidases TetraHETE tetranor-12(R)-HETE HETE->TetraHETE β-Oxidation (2 cycles)

Figure 1. Metabolic pathway of tetranor-12(R)-HETE formation.

Biological Significance and Disease Association

While much of the known bioactivity is attributed to its precursor, 12(R)-HETE, the formation of tetranor-12(R)-HETE is significant as it represents a catabolic route that influences the local concentration and downstream effects of 12(R)-HETE. Furthermore, the accumulation of the tetranor metabolite itself is linked to specific pathologies.

2.1. Activity of the Precursor, 12(R)-HETE

12(R)-HETE is a potent biological mediator with several documented effects:

  • Inhibition of Na+/K+-ATPase: 12(R)-HETE is a dose-dependent inhibitor of Na+/K+-ATPase in the cornea, kidney, and heart.[7] This inhibition is crucial for maintaining corneal transparency and may regulate aqueous humor secretion.[8][9]

  • Inflammation and Chemotaxis: It can induce lymphocyte chemotaxis and interacts with the leukotriene B4 receptor 2 (BLT2), implicating it in inflammatory responses.[1][10]

2.2. Association of Tetranor-12(R)-HETE with Disease

The primary clinical relevance of tetranor-12(R)-HETE formation currently lies in its association with liver disease.

  • Nonalcoholic Fatty Liver Disease (NAFLD): Plasma levels of tetranor-12-HETE are reported to be significantly elevated in patients with NAFLD compared to healthy controls.[11]

  • Liver Fibrosis: A significant association has been confirmed between tetranor-12-HETE levels and the progression of liver fibrosis in patients with nonalcoholic steatohepatitis (NASH).[11]

These findings suggest that the metabolic pathway leading to tetranor-12(R)-HETE is upregulated in these conditions and that the metabolite could serve as a non-invasive biomarker for disease diagnosis or progression.

Quantitative Data

The following tables summarize key quantitative data related to 12(R)-HETE and its metabolites from published literature.

Table 1: In Vitro Bioactivity of 12(R)-HETE

Analyte Target Effect Concentration / IC₅₀ Cell/Tissue Type Reference(s)
12(R)-HETE Na+/K+-ATPase Inhibition ~50 nM (ID₅₀) Bovine Corneal Epithelium [8]

| 12(R)-HETE | Na+/K+-ATPase | Inhibition | 1 µM (IC₅₀) | Bovine Corneal Epithelium, Rat Kidney, Rat Heart |[7] |

Note: The discrepancy in IC₅₀/ID₅₀ values may be due to differences in enzyme preparation and assay conditions between studies.

Table 2: Analyte Concentrations in Human Pathologies

Analyte Condition Sample Type Concentration (Patient Group) Concentration (Control Group) Reference(s)
12-HETE* Proliferative Diabetic Retinopathy Vitreous Fluid 33.4 ± 11.0 ng/mL 8.0 ± 3.0 ng/mL [12]

| tetranor-12-HETE | Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Significantly elevated | Baseline |[11] |

Stereoisomer (R/S) not specified in the study.

Signaling Pathways of the Precursor: 12-HETE

Direct signaling pathways for tetranor-12(R)-HETE have not yet been elucidated. However, the pathways activated by its precursor, 12-HETE, are well-documented, particularly for the more-studied 12(S)-HETE isomer. Both 12(S)- and 12(R)-HETE can act on the G-protein coupled receptor BLT2.[1][13] 12(S)-HETE is also a known ligand for GPR31.[14] Activation of these receptors initiates downstream cascades involving key signaling nodes like MAPKs, PI3K/Akt, and NF-κB, which regulate processes such as cell proliferation, inflammation, and migration.[13][15]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HETE 12(S/R)-HETE GPR31 GPR31 HETE->GPR31 BLT2 BLT2 HETE->BLT2 Ras Ras GPR31->Ras PI3K PI3K BLT2->PI3K p38 p38 MAPK Ras->p38 Akt Akt PI3K->Akt CREB CREB p38->CREB NFkB NF-κB Akt->NFkB Response Gene Expression Cell Migration Inflammation Proliferation CREB->Response NFkB->Response

Figure 2. Known signaling pathways of the precursor 12-HETE.

Experimental Protocols

Protocol: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of tetranor-12(R)-HETE from plasma samples.

G start Plasma Sample (e.g., 100 µL) step1 Add Internal Standard (e.g., d4-tetranor-12-HETE) start->step1 step2 Protein Precipitation (Add 3-4 vol. cold Acetonitrile, vortex, centrifuge) step1->step2 step3 Collect Supernatant step2->step3 step4 Solid-Phase Extraction (SPE) (e.g., C18 cartridge) 1. Condition 2. Load Sample 3. Wash 4. Elute step3->step4 step5 Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) step4->step5 step6 LC-MS/MS Analysis (UPLC with tandem MS) step5->step6 end Quantification (vs. standard curve) step6->end

Figure 3. Workflow for LC-MS/MS quantification of tetranor-12(R)-HETE.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., tetranor-12(R)-HETE-d4) to correct for extraction losses.

    • Induce protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analyte using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase UPLC/HPLC column (e.g., C18, 1.7 µm particle size). Employ a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native tetranor-12(R)-HETE and its deuterated internal standard.

    • Quantification: Generate a standard curve using known concentrations of a tetranor-12(R)-HETE analytical standard. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vitro Peroxisomal β-Oxidation Assay

This assay measures the conversion of 12(R)-HETE to its chain-shortened metabolites, including tetranor-12(R)-HETE, using isolated peroxisomes or cell homogenates.[16][17]

G cluster_quant Quantification Methods start Isolated Peroxisomes or Cell Homogenate step1 Prepare Reaction Buffer (containing cofactors: ATP, CoA, NAD+) start->step1 step2 Add Substrate (Radiolabeled [3H]- or [14C]-12(R)-HETE) step1->step2 step3 Incubate (e.g., 30-60 min at 37°C) step2->step3 step4 Stop Reaction (e.g., add strong acid or base) step3->step4 step5 Separate Substrate & Products (e.g., via Folch extraction or chromatography) step4->step5 step6 Quantify Products step5->step6 quant1 Liquid Scintillation Counting (for radiolabeled products) step6->quant1 quant2 LC-MS/MS (for unlabeled products) step6->quant2

Figure 4. Workflow for an in vitro β-oxidation assay.

Methodology:

  • Preparation:

    • Isolate peroxisomes from tissue (e.g., liver) or cultured cells via differential centrifugation and density gradient centrifugation.

    • Prepare a reaction buffer containing necessary cofactors for β-oxidation, such as ATP, Coenzyme A (CoA), and NAD+.

  • Reaction:

    • To the peroxisomal fraction or cell homogenate, add the prepared reaction buffer.

    • Initiate the reaction by adding the substrate, radiolabeled (e.g., ³H or ¹⁴C) 12(R)-HETE. For non-radioactive detection, use an unlabeled standard.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by adding organic solvents for lipid extraction.

    • Extract the lipids from the aqueous mixture using a method like the Folch extraction (chloroform:methanol).

  • Analysis:

    • Separate the unreacted 12(R)-HETE substrate from the more polar β-oxidation products (including tetranor-12(R)-HETE) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • For radiolabeled substrate: Quantify the amount of product formed by subjecting the separated fractions to liquid scintillation counting.

    • For unlabeled substrate: Quantify the product using a sensitive analytical method like LC-MS/MS as described in Protocol 5.1.

Conclusion and Future Directions

The formation of tetranor-12(R)-HETE via peroxisomal β-oxidation is a key step in the catabolism of the potent lipid mediator 12(R)-HETE. While the direct biological activities of tetranor-12(R)-HETE remain largely uncharacterized, its strong association with NAFLD and liver fibrosis positions it as a promising biomarker. Future research should focus on elucidating the specific signaling pathways and cellular receptors that may be modulated by tetranor-12(R)-HETE itself. Understanding its direct functions, separate from those of its precursor, will be crucial in determining whether it is merely a metabolic byproduct or an active participant in the pathophysiology of liver disease and other inflammatory conditions. The development of specific inhibitors for 12R-LOX and a deeper understanding of the regulation of peroxisomal β-oxidation will provide new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Cellular Sources of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a chain-shortened metabolite of 12(R)-HETE, an oxygenated derivative of arachidonic acid. Its biosynthesis is a two-stage process involving the initial formation of the 12(R)-HETE precursor followed by its metabolic conversion. Understanding the cellular origins of this metabolite is critical for elucidating its role in physiology and pathology. This document provides a comprehensive overview of the enzymatic pathways, primary cellular sources, quantitative data, and experimental methodologies related to the formation of tetranor-12(R)-HETE.

Biosynthesis Pathway: From Arachidonic Acid to Tetranor-12(R)-HETE

The generation of tetranor-12(R)-HETE is not a direct synthesis but a metabolic consequence of 12(R)-HETE formation and subsequent degradation. This process can be divided into two principal steps:

Step 1: Synthesis of the Precursor, 12(R)-HETE Arachidonic acid is converted to 12(R)-HETE via two primary enzymatic pathways:

  • 12R-Lipoxygenase (12R-LOX): This enzyme, encoded by the ALOX12B gene, catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1] This unstable intermediate is then rapidly reduced to 12(R)-HETE by cellular glutathione (B108866) peroxidases (GPX).[2] The 12R-LOX pathway is prominently active in skin and corneal tissues.[1] In human psoriatic tissue, this lipoxygenase route is the demonstrated mechanism for 12(R)-HETE production.[3]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases metabolize arachidonic acid to a variety of products, including a mixture of 12(S)-HETE and 12(R)-HETE, with the 12(R)-stereoisomer often predominating.[1][4] This pathway is a major source of 12(R)-HETE in the corneal epithelium.[4][5][6]

Step 2: Metabolism of 12(R)-HETE to Tetranor-12(R)-HETE The term "tetranor" signifies the removal of four carbon atoms from the carboxylic acid end of the fatty acid chain. This is achieved through two successive cycles of β-oxidation.

  • Peroxisomal β-Oxidation: Strong evidence indicates that the β-oxidation of HETEs occurs within peroxisomes. Studies on the more common 12(S)-HETE isomer show that it is metabolized to tetranor-12(S)-HETE in numerous tissues via peroxisomal pathways.[7][8] This metabolic process is critically impaired in fibroblasts from patients with Zellweger's Syndrome, a disorder characterized by the absence of functional peroxisomes, confirming the site of oxidation.[7][9] This mechanism is understood to apply to the 12(R)-HETE isomer as well.

Primary Cellular Sources

The cellular source of tetranor-12(R)-HETE is any cell or tissue that possesses the enzymatic machinery for both the synthesis of 12(R)-HETE and its subsequent peroxisomal metabolism.

  • Corneal Tissues: The cornea is a well-documented source. Corneal epithelial cells actively produce the 12(R)-HETE precursor via cytochrome P450 enzymes.[4][5][6] Subsequent studies have confirmed the metabolism of 12(R)-HETE within corneal tissues to form novel metabolites, including tetranor-12(R)-HETE.[4]

  • Skin (Epidermal Cells and Fibroblasts): Skin is another primary site. Keratinocytes and epidermal cells express 12R-lipoxygenase (ALOX12B) to produce 12(R)-HETE.[1][3] Furthermore, cultured human skin fibroblasts have demonstrated the capacity to metabolize HETEs via peroxisomal β-oxidation.[9]

  • Other Potential Sources: While direct evidence for tetranor-12(R)-HETE production is concentrated in the cornea and skin, the precursor 12(S)-HETE is metabolized by kidney and liver peroxisomes.[7] Given the high peroxisomal activity in these organs, they represent potential sites for the metabolism of circulating 12(R)-HETE. The detection of tetranor-12-HETE in plasma suggests systemic formation from one or more cellular sources.[10]

Quantitative Data

Quantitative data for tetranor-12(R)-HETE production at a cellular level is limited in published literature. However, measurements in biological fluids provide context for its formation in physiological and pathological states.

AnalyteBiological MatrixConditionConcentration / LevelCitation
Tetranor-12-HETEHuman PlasmaNonalcoholic Fatty Liver Disease (NAFLD)Significantly elevated compared to healthy controls[10]
12(S)-HETE (Precursor)Human SerumDiabetic Kidney Disease~385 pg/mL (vs. ~18 pg/mL in controls)[11]
12-HETE (Isomer unspecified)Mouse RetinaOxygen-Induced Ischemic RetinopathySignificantly increased vs. control[12]

Note: Data for the 12(S)-HETE precursor is included to provide context on the potential substrate availability for metabolism under disease conditions.

Signaling Pathways and Visualizations

G AA Arachidonic Acid HpETE 12(R)-HpETE AA->HpETE 12R-LOX or CYP450s HETE 12(R)-HETE HpETE->HETE Metabolite Intermediate Metabolites HETE->Metabolite 1st Cycle β-oxidation Tetranor Tetranor-12(R)-HETE Metabolite->Tetranor G start 1. Cell Culture & Stimulation collection 2. Sample Collection (Spike Internal Std) start->collection extraction 3. Solid-Phase or Liquid-Liquid Extraction collection->extraction analysis 4. LC-MS/MS Analysis (Negative ESI, MRM) extraction->analysis quant 5. Data Quantification (Standard Curve) analysis->quant

References

An In-depth Technical Guide on the Core Signaling Mechanisms of Tetranor-12(R)-HETE and its Precursor 12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known signaling mechanisms of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its well-studied stereoisomer 12(S)-HETE, which serve as the primary framework for understanding the potential biological activities of the tetranor-12(R)-HETE metabolite. Tetranor-12(R)-HETE is a product of 12(R)-HETE metabolism via β-oxidation.[1] While direct signaling pathways for tetranor-12(R)-HETE are not yet elucidated, this guide details the receptor interactions, downstream signaling cascades, and quantitative pharmacological data for its parent compounds. Furthermore, detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research into this class of lipid mediators.

Introduction to 12-HETE Isomers and Metabolites

12-Hydroxyeicosatetraenoic acid (12-HETE) is a lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes.[2][3] It exists in two primary stereoisomers, 12(S)-HETE and 12(R)-HETE, which exhibit distinct biological activities and signaling mechanisms.[2] 12(S)-HETE is primarily produced by 12-lipoxygenase (12-LOX), while 12(R)-HETE can be generated by both 12R-lipoxygenase and cytochrome P450 enzymes.[2][4] These eicosanoids are involved in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis.[5][6]

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the biological significance of this conversion is not fully understood, it is crucial to investigate its potential signaling roles, which may be inferred from the well-characterized pathways of its precursor.

Receptor Interactions of 12(R)-HETE and 12(S)-HETE

The biological effects of 12-HETE isomers are initiated by their interaction with specific cell surface receptors, primarily G-protein coupled receptors (GPCRs).

Receptors for 12(S)-HETE

The orphan G-protein coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[2][7][8] This interaction is stereospecific, as GPR31 does not bind to 12(R)-HETE.[2] The binding of 12(S)-HETE to GPR31 initiates downstream signaling cascades that are implicated in cancer cell proliferation and invasion.[2][7]

Receptors for 12(R)-HETE

The receptor profile for 12(R)-HETE is less defined but appears to involve several receptors, suggesting a broader range of biological functions.

  • Leukotriene B4 Receptor 2 (BLT2): 12(R)-HETE, along with 12(S)-HETE, can bind to the BLT2 receptor, which is a low-affinity receptor for leukotriene B4.[2] This interaction may mediate some of the pro-inflammatory actions of 12-HETE isomers.[2]

  • Thromboxane (B8750289) Receptor (TP): Both 12(R)-HETE and 12(S)-HETE can act as competitive antagonists at the thromboxane receptor.[2][3] This interaction can lead to vasorelaxation by opposing the effects of thromboxane A2.[2]

  • Aryl Hydrocarbon Receptor (AHR): 12(R)-HETE has been shown to be a potent indirect activator of the AHR pathway. It does not bind directly to the receptor but modulates its activity, potentially through an active metabolite.[9] Interestingly, several known metabolites of 12(R)-HETE did not exhibit AHR activity, suggesting specificity in this signaling pathway.[9]

Downstream Signaling Pathways

The activation of their respective receptors by 12(S)-HETE and 12(R)-HETE triggers a cascade of intracellular signaling events that ultimately dictate the cellular response.

12(S)-HETE Signaling

The signaling pathways initiated by 12(S)-HETE are relatively well-characterized and are known to play roles in cell growth and migration.

  • MAPK/ERK Pathway: Binding of 12(S)-HETE to GPR31 leads to the activation of the MEK-ERK1/2 signaling cascade.[7][8] This pathway is a central regulator of cell proliferation and survival.[2]

  • PI3K/Akt Pathway: 12(S)-HETE signaling also involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt.[3][5] This pathway is crucial for cell survival and apoptosis inhibition.[5]

  • Protein Kinase C (PKC) and Src Kinase: 12(S)-HETE can also activate PKC and Src kinase, which are involved in regulating cell migration.[5]

  • NF-κB Pathway: The interaction of 12(S)-HETE with GPR31 also leads to the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[2][7]

12(R)-HETE Signaling

The downstream signaling pathways of 12(R)-HETE are less understood but appear to be distinct from those of its S-isomer in some contexts.

  • p21-activated kinase (PAK1): 12-HETE (stereoisomer not specified in this study) has been shown to activate PAK1 through a mechanism involving Cdc42, Rac1, and PI3K.[10] PAK1 can then activate JNK and ERK signaling pathways.[10]

  • Calcium Mobilization: 12R-HETE has been observed to induce calcium mobilization in neutrophils, suggesting the involvement of signaling pathways that regulate intracellular calcium levels.[4]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 12-HETE isomers with their receptors.

LigandReceptorCell TypeAssay TypeValueReference
12(S)-HETEGPR31CHO cellsRadioligand Binding (Kd)4.8 ± 0.12 nM[7][8]
12(S)-HETEGPR31CHO cellsGTPγS Coupling (EC50)0.28 ± 1.26 nM[7][8]
12(S)-HETE12(S)-HETE Binding SitesSCL-II (human epidermal cell line)Radioligand Binding (Kd)2.6 nM[11]
12-HETEPAK1CHO-AT(1a) cellsKinase Activity Assay (Maximal Activation)0.01 µM[10]

Signaling Pathway and Experimental Workflow Diagrams

12(S)-HETE Signaling Pathway

12S_HETE_Signaling 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 G_protein Gαi/o GPR31->G_protein MEK MEK G_protein->MEK PI3K PI3K G_protein->PI3K PKC PKC G_protein->PKC Src Src G_protein->Src NF_kB NF-κB G_protein->NF_kB ERK1_2 ERK1/2 MEK->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration PKC->Migration Src->Migration NF_kB->Survival

Caption: 12(S)-HETE signaling through GPR31.

Putative 12(R)-HETE Signaling Pathway

12R_HETE_Signaling 12(R)-HETE 12(R)-HETE BLT2 BLT2 12(R)-HETE->BLT2 TP_Receptor TP Receptor (Antagonist) 12(R)-HETE->TP_Receptor AHR_Pathway AHR Pathway (Indirect Activation) 12(R)-HETE->AHR_Pathway PI3K PI3K 12(R)-HETE->PI3K Inflammation Inflammation BLT2->Inflammation Vasorelaxation Vasorelaxation TP_Receptor->Vasorelaxation Gene_Transcription Gene_Transcription AHR_Pathway->Gene_Transcription Cdc42_Rac1 Cdc42/Rac1 PI3K->Cdc42_Rac1 PAK1 PAK1 Cdc42_Rac1->PAK1 JNK_ERK JNK/ERK PAK1->JNK_ERK Cell_Signaling Cell_Signaling JNK_ERK->Cell_Signaling

Caption: Putative signaling pathways for 12(R)-HETE.

Experimental Workflow for GPCR Signaling Analysis

GPCR_Workflow Start Cell Culture with Receptor Expression Ligand_Treatment Ligand Treatment (e.g., 12(R)-HETE) Start->Ligand_Treatment Receptor_Binding Radioligand Binding Assay Ligand_Treatment->Receptor_Binding GTP_Binding GTPγS Binding Assay Ligand_Treatment->GTP_Binding Second_Messenger Second Messenger Assay (e.g., Calcium Flux) Ligand_Treatment->Second_Messenger Downstream_Kinase Downstream Kinase Assay (e.g., ERK Phosphorylation) Ligand_Treatment->Downstream_Kinase Data_Analysis Data Analysis and Pathway Elucidation Receptor_Binding->Data_Analysis GTP_Binding->Data_Analysis Second_Messenger->Data_Analysis Downstream_Kinase->Data_Analysis

Caption: Experimental workflow for GPCR signaling.

Detailed Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol is adapted for determining the binding affinity of a ligand to a specific G-protein coupled receptor expressed in a cell line.

Materials:

  • Cells expressing the target receptor (e.g., CHO-GPR31)

  • Radiolabeled ligand (e.g., [3H]12(S)-HETE)

  • Unlabeled ligand (for competition binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a reaction tube, add a fixed amount of cell membrane preparation.

    • For saturation binding, add increasing concentrations of the radiolabeled ligand.

    • For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled ligand.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.

    • Wash the filter multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Analyze saturation binding data to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

    • Analyze competition binding data to determine the inhibitory constant (Ki).

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to ligand stimulation using a fluorescent calcium indicator.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ligand of interest

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Loading:

    • Prepare a loading solution of the calcium indicator dye with Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Measurement:

    • Place the plate or dish in the fluorescence reader or on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Add the ligand of interest and immediately start recording the fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths.

    • Plot the fluorescence change over time to visualize the calcium mobilization kinetics.

    • Quantify parameters such as peak amplitude and time to peak.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 as a readout for MAPK pathway activation.

Materials:

  • Cultured cells

  • Serum-free medium

  • Ligand of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Serum-starve cells to reduce basal ERK phosphorylation.

    • Treat cells with the ligand for various time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization:

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK.

Conclusion and Future Directions

The signaling pathways of 12(S)-HETE and 12(R)-HETE are complex and involve multiple receptors and downstream effectors. While significant progress has been made in understanding the roles of these lipid mediators, particularly 12(S)-HETE in the context of cancer biology, the specific signaling functions of their metabolites, such as tetranor-12(R)-HETE, remain largely unexplored. The indirect activation of the AHR pathway by 12(R)-HETE, but not its known metabolites, underscores that the biological activity of these compounds can be highly specific.

Future research should focus on elucidating the direct signaling properties of tetranor-12(R)-HETE. This will require dedicated studies to identify its potential receptors, using techniques such as those outlined in this guide. Determining the binding affinity and downstream effects of tetranor-12(R)-HETE will be crucial for understanding its physiological and pathological significance. Such investigations will provide a more complete picture of the intricate signaling network of HETE isomers and their metabolites, and may reveal novel therapeutic targets for a range of diseases.

References

The Role of Tetranor-12(R)-HETE in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a peroxisomal β-oxidation metabolite of 12(R)-HETE, a bioactive lipid derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 enzymes. While research has extensively focused on the pro-inflammatory roles of the related 12(S)-HETE isomer, the specific functions of 12(R)-HETE and its metabolite, tetranor-12(R)-HETE, are less characterized but of growing interest in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, focusing on its synthesis, metabolism, and putative role in inflammatory conditions such as psoriasis, asthma, and inflammatory bowel disease. Due to the limited direct research on tetranor-12(R)-HETE, this guide often refers to the biological activities of its immediate precursor, 12(R)-HETE, as a foundational element for understanding its potential physiological significance. This document aims to equip researchers and drug development professionals with the available data, experimental methodologies, and conceptual frameworks necessary to advance the study of this lipid mediator.

Synthesis and Metabolism of Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE is intrinsically linked to the formation of its precursor, 12(R)-HETE. Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by 12R-lipoxygenase (12R-LOX), an enzyme notably present in the skin.[1][2] Subsequently, 12(R)-HpETE is reduced to 12(R)-HETE.

The primary route for the catabolism of 12(R)-HETE is through peroxisomal β-oxidation. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. The initial cycle of β-oxidation of 12(R)-HETE results in the formation of tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid).[3][4]

Synthesis_and_Metabolism Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-Lipoxygenase (ALOX12B) 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Peroxidases tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->tetranor_12R_HETE Peroxisomal β-oxidation

Figure 1: Synthesis and Metabolism of tetranor-12(R)-HETE.

Putative Signaling Pathways

Direct signaling pathways for tetranor-12(R)-HETE have not yet been elucidated. However, the signaling mechanisms of its precursor, 12(R)-HETE, offer potential insights. 12(R)-HETE has been shown to interact with the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for various hydroxyeicosanoids.[5] Activation of BLT2 can lead to downstream signaling cascades involving G-proteins, resulting in cellular responses such as migration. Additionally, 12(R)-HETE has been identified as an activator of the aryl hydrocarbon receptor (AHR), suggesting a role in modulating gene transcription.[6] It is plausible that tetranor-12(R)-HETE may interact with similar receptors, albeit with potentially different affinity and efficacy, or have its own unique signaling targets.

Signaling_Pathway 12R_HETE 12(R)-HETE BLT2 BLT2 Receptor 12R_HETE->BLT2 AHR Aryl Hydrocarbon Receptor (AHR) 12R_HETE->AHR G_Protein G-Protein Signaling BLT2->G_Protein Gene_Transcription Gene Transcription AHR->Gene_Transcription Cellular_Response Cellular Response (e.g., Migration, Cytokine Release) G_Protein->Cellular_Response Gene_Transcription->Cellular_Response

Figure 2: Proposed Signaling of 12(R)-HETE, the precursor of tetranor-12(R)-HETE.

Role in Inflammatory Diseases

The direct involvement of tetranor-12(R)-HETE in inflammatory diseases is an area of active investigation. The presence and activity of its precursor, 12(R)-HETE, in various inflammatory conditions suggest that tetranor-12(R)-HETE is likely also present and may contribute to the pathophysiology.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Notably, psoriatic lesions have been found to contain significantly elevated levels of 12(R)-HETE.[1][2] This lipid mediator is a potent chemoattractant for neutrophils, which are key inflammatory cells in the psoriatic plaque. While the direct effect of tetranor-12(R)-HETE on keratinocyte proliferation or immune cell recruitment has not been reported, its formation from 12(R)-HETE within the inflamed tissue is probable.

Table 1: Quantitative Data on 12(R)-HETE in Psoriasis

ParameterPsoriatic LesionsNon-lesional SkinReference
12-HETE levels (ng/mg protein)Significantly elevatedBaseline levels[1][2]
12(R)-HETE as % of total 12-HETEMajor enantiomerMinor enantiomer[1]
Asthma

Recent studies have implicated the ALOX12B pathway and its product, 12(R)-HETE, in the pathogenesis of maternal allergic asthma.[7] Elevated levels of 12(R)-HETE were observed in the plasma and lung tissue of asthmatic models, correlating with increased expression of ALOX12B in the bronchial epithelium.[7] This suggests that the 12(R)-HETE metabolic pathway, which would include the production of tetranor-12(R)-HETE, is activated in asthma and may contribute to the type 2 inflammatory response.[7]

Inflammatory Bowel Disease (IBD)

Research on the role of 12-HETE isomers in Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis, has primarily focused on the 12(S)-HETE enantiomer.[8][9] Studies have shown altered levels of 12(S)-HETE in the inflamed mucosa of IBD patients.[10] While the specific role of 12(R)-HETE and its metabolite tetranor-12(R)-HETE in IBD is not yet established, the general dysregulation of lipoxygenase pathways in this condition warrants further investigation into the contribution of the 12R-LOX pathway.

Experimental Protocols

Quantification of Tetranor-12(R)-HETE by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of HETE isomers and can be optimized for tetranor-12(R)-HETE.

Objective: To quantify the levels of tetranor-12(R)-HETE in biological samples (e.g., plasma, tissue homogenates).

Materials:

  • Biological sample

  • Internal standard (e.g., deuterated tetranor-12(R)-HETE)

  • Methanol (B129727), Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a chiral column (e.g., polysaccharide-based)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Add internal standard to each sample.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol.

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Chiral stationary phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Optimize for the separation of tetranor-12(R)-HETE from other isomers.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transitions: Determine the specific precursor and product ions for tetranor-12(R)-HETE and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of tetranor-12(R)-HETE.

  • Calculate the concentration of tetranor-12(R)-HETE in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Experimental_Workflow Sample Biological Sample (+ Internal Standard) Protein_Precipitation Protein Precipitation (Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS Chiral LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

References

Tetranor-12(R)-HETE: A Potential Disease Biomarker for Inflammatory-Related Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolic byproduct of 12(R)-HETE, a lipid mediator derived from arachidonic acid through the action of 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. While the biological functions of its precursor, 12-HETE, have been implicated in a variety of physiological and pathological processes including inflammation, cell proliferation, and cardiovascular regulation, the specific roles of tetranor-12(R)-HETE are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE as a potential disease biomarker, with a focus on its association with inflammatory conditions, analytical methodologies for its detection, and the signaling pathways of its parent compound that may offer insights into its function.

Biosynthesis of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE begins with the oxygenation of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE) by 12R-lipoxygenase. This is subsequently reduced to 12(R)-HETE. The conversion of 12(R)-HETE to its tetranor derivative occurs through a process of β-oxidation, which shortens the carbon chain.

Arachidonic_Acid Arachidonic Acid 12R_HPETE 12(R)-HPETE Arachidonic_Acid->12R_HPETE 12R-Lipoxygenase 12R_HETE 12(R)-HETE 12R_HPETE->12R_HETE Peroxidase Tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->Tetranor_12R_HETE β-oxidation

Biosynthesis of tetranor-12(R)-HETE.

Association with Disease

Emerging evidence suggests a potential role for tetranor-12(R)-HETE and its precursor, 12-HETE, as biomarkers in various diseases characterized by underlying inflammation.

Nonalcoholic Fatty Liver Disease (NAFLD)

One of the most significant findings is the association of elevated plasma tetranor-12-HETE levels with nonalcoholic fatty liver disease (NAFLD). A study analyzing plasma oxylipin metabolites in NAFLD patients found significantly increased levels of tetranor-12-HETE compared to healthy controls.[1] This suggests that the 12-lipoxygenase pathway may be upregulated in NAFLD, contributing to the inflammatory state of the liver.

Cardiovascular Disease

While direct quantitative data for tetranor-12(R)-HETE in cardiovascular disease is limited, studies on its precursor, 12-HETE, provide strong indications of its potential relevance. Increased levels of 12-HETE have been observed in patients with coronary artery disease and in animal models of heart failure.[2] 12-HETE is implicated in processes such as cardiac hypertrophy and fibrosis, which are key components of cardiovascular remodeling.[2] Given that tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, its levels may also reflect the activity of this pathway in cardiovascular pathologies.

Diabetes Mellitus

Elevated urinary excretion of 12-HETE has been reported in patients with non-insulin-dependent diabetes mellitus (NIDDM), particularly in those with early signs of renal disease.[3] This suggests an overactive 12-lipoxygenase pathway in the diabetic state. Although specific data for tetranor-12(R)-HETE in diabetes is not yet available, its measurement in urine could serve as a non-invasive biomarker for monitoring disease progression and the impact of therapeutic interventions.

Quantitative Data

The available quantitative data for tetranor-12(R)-HETE in human diseases is currently limited. The following table summarizes the key findings for its precursor, 12-HETE, which may guide future research on the tetranor metabolite.

Disease StateAnalyteMatrixPatient GroupControl GroupFold Change/SignificanceReference
Nonalcoholic Fatty Liver Disease (NAFLD)tetranor-12-HETEPlasma35 NAFLD patients8 healthy controlsSignificantly elevated (p-value not specified)[1]
Type 2 Diabetes with Coronary Artery Disease12(S)-HETEPlasma152 diabetic patients with CAD109 diabetic patients without CAD & 103 healthy controlsHigher in diabetic-CAD vs. diabetic and control groups[4]
Type 2 Diabetes with Renal Disease12-HETEUrineNIDDM with normal renal function, microalbuminuria, or macroalbuminuriaHealthy controlsIncreased in all diabetic groups compared to controls (p < 0.01)[3]
Severe Trauma12(S)-HETEPlasma53 severe trauma patients (ISS ≥ 16)23 mild trauma patients (ISS < 16) & 25 healthy controlsMarkedly elevated in severe trauma vs. mild trauma (p = 0.005) and controls (p < 0.001)[5]

Experimental Protocols

Accurate quantification of tetranor-12(R)-HETE requires sensitive and specific analytical methods, primarily relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a validated protocol specifically for tetranor-12(R)-HETE is not widely published, methodologies for its parent compound, 12-HETE, can be adapted.

Sample Preparation (Plasma)
  • Protein Precipitation and Lipid Extraction: To 100 µL of plasma, add 400 µL of a cold extraction solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate) containing an appropriate internal standard (e.g., a deuterated analog of tetranor-12(R)-HETE).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection and Evaporation: Carefully collect the supernatant containing the extracted lipids. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

cluster_0 Sample Preparation Plasma Plasma Sample Add_Solvent Add Extraction Solvent (with Internal Standard) Plasma->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS 12_HETE 12(S)-HETE GPR31 GPR31 12_HETE->GPR31 MEK MEK GPR31->MEK NFkB NF-κB GPR31->NFkB ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus NFkB->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Inflammation Inflammation Nucleus->Inflammation Survival Cell Survival Nucleus->Survival 12_HETE 12-HETE BLT2 BLT2 Receptor 12_HETE->BLT2 G_Protein G Protein BLT2->G_Protein Ca_Mobilization Calcium Mobilization G_Protein->Ca_Mobilization Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Transformation Cell Transformation ERK->Cell_Transformation

References

An In-depth Technical Guide on the Potential Therapeutic Relevance of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a principal metabolite of 12(R)-HETE, an endogenous arachidonic acid derivative produced via cytochrome P450 and 12R-lipoxygenase pathways. While the biological functions of its precursor, 12(R)-HETE, are increasingly recognized in areas such as ophthalmology and inflammation, the specific therapeutic relevance of tetranor-12(R)-HETE remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-HETE, including its biosynthesis, potential biological activities, and the signaling pathways likely involved. Particular emphasis is placed on summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions to facilitate further research and drug development efforts in this promising area.

Introduction

Eicosanoids, derived from the oxidation of 20-carbon fatty acids, are critical signaling molecules involved in a myriad of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 12(R)-HETE, in particular, has demonstrated potent effects, including the regulation of intraocular pressure and modulation of inflammatory responses.[1] Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[2] This metabolic conversion shortens the carbon chain, which can significantly alter the molecule's biological activity, receptor affinity, and pharmacokinetic profile. Understanding the therapeutic potential of tetranor-12(R)-HETE is crucial for developing novel therapeutics that target the 12-HETE metabolic pathway.

Biosynthesis of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE is a two-step process that begins with the oxygenation of arachidonic acid.

  • Step 1: Formation of 12(R)-HETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either cytochrome P450 enzymes or the 12R-lipoxygenase (12R-LOX).[3] 12(R)-HpETE is then rapidly reduced to 12(R)-HETE by cellular peroxidases.[3]

  • Step 2: β-Oxidation to Tetranor-12(R)-HETE: 12(R)-HETE undergoes peroxisomal β-oxidation, a catabolic process that shortens the fatty acid chain by four carbon atoms, to yield tetranor-12(R)-HETE.[2]

Tetranor-12(R)-HETE Biosynthesis Arachidonic Acid Arachidonic Acid 12(R)-HpETE 12(R)-HpETE Arachidonic Acid->12(R)-HpETE CYP450 / 12R-LOX 12(R)-HETE 12(R)-HETE 12(R)-HpETE->12(R)-HETE Peroxidases Tetranor-12(R)-HETE Tetranor-12(R)-HETE 12(R)-HETE->Tetranor-12(R)-HETE β-Oxidation

Figure 1: Biosynthesis of Tetranor-12(R)-HETE.

Potential Therapeutic Relevance and Biological Activities

While direct studies on the biological activities of tetranor-12(R)-HETE are limited, its therapeutic potential can be inferred from the known functions of its precursor, 12(R)-HETE. The structural modifications resulting from β-oxidation may lead to altered potency, selectivity, and metabolic stability, making tetranor-12(R)-HETE a molecule of significant interest.

Ocular Hypotensive Effects

Topical application of 12(R)-HETE has been shown to significantly reduce intraocular pressure (IOP) in rabbits, a key therapeutic target in glaucoma.[1] This effect is dose-dependent and long-lasting.[1] The mechanism is thought to involve the inhibition of Na+/K+-ATPase in the ciliary epithelium.[1] It is plausible that tetranor-12(R)-HETE may retain or possess modified activity at this target.

Table 1: Dose-Dependent Effect of 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

Dose of 12(R)-HETE (µg)IOP Reduction (mmHg)
14
106
5012
Data extracted from Masferrer et al., 1990.[1]
Anti-inflammatory and Immunomodulatory Roles

Both 12(R)-HETE and its stereoisomer 12(S)-HETE are implicated in inflammatory processes.[4] They can act as chemoattractants for neutrophils and are involved in modulating the activity of various immune cells.[4] The pro- or anti-inflammatory effects of these molecules can be context-dependent. Given that β-oxidation is a common pathway for the inactivation of lipid mediators, tetranor-12(R)-HETE might have attenuated or altered inflammatory properties compared to its precursor. Further investigation is warranted to characterize its specific effects on inflammatory pathways.

Cardiovascular System

HETEs are known to have diverse effects on the cardiovascular system, including regulation of vascular tone and platelet aggregation.[5] For instance, 12(R)-HETE can cause constriction of the renal artery.[6] The impact of the tetranor metabolite on vascular smooth muscle and platelet function has not been extensively studied but represents a promising area for research, particularly in the context of cardiovascular diseases.

Cancer Biology

The 12-lipoxygenase pathway and its products, particularly 12(S)-HETE, have been extensively studied in the context of cancer progression, where they can promote tumor cell proliferation, migration, and angiogenesis.[7] While the role of 12(R)-HETE and its metabolites in cancer is less clear, exploring the effects of tetranor-12(R)-HETE on cancer cell signaling and survival is a valid avenue for investigation.

Signaling Pathways

The precise signaling mechanisms of tetranor-12(R)-HETE have not been elucidated. However, based on the known receptors for related HETE isomers, several potential pathways can be hypothesized. The G-protein coupled receptors GPR31 and BLT2 are primary candidates.[5]

GPR31 Signaling Pathway

GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[8] Activation of GPR31 by 12(S)-HETE can lead to the activation of downstream signaling cascades, including the MEK-ERK1/2 and NF-κB pathways, which are involved in cell growth and inflammation.[8] It is plausible that 12(R)-HETE or tetranor-12(R)-HETE could also interact with this receptor, although this remains to be experimentally verified.

GPR31_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 Binds Gi Gαi GPR31->Gi Activates MEK MEK Gi->MEK Activates IKK IKK Gi->IKK Activates ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB ? IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Expression (Proliferation, Inflammation) NFkB_nuc->Gene Regulates

Figure 2: Hypothesized GPR31 Signaling Pathway for HETE Isomers.
BLT2 Receptor Signaling

The leukotriene B4 receptor 2 (BLT2) is a low-affinity receptor for leukotriene B4 but also binds other eicosanoids, including 12-HETE isomers.[5] BLT2 signaling is implicated in a variety of cellular processes, including cell migration and inflammatory responses. Investigating the potential interaction of tetranor-12(R)-HETE with BLT2 could provide valuable insights into its immunomodulatory functions.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of tetranor-12(R)-HETE.

Quantification of Tetranor-12(R)-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate and concentrate the lipid fraction.

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: The eluting compounds are ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

LCMS_Workflow Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC Liquid Chromatography SPE->LC MS Tandem Mass Spectrometry LC->MS Data Quantification MS->Data

Figure 3: Workflow for LC-MS/MS Quantification.
Lipoxygenase Activity Assay

Several methods are available to measure the activity of lipoxygenases, the enzymes responsible for the initial step in HETE biosynthesis.

  • Spectrophotometric Assay: This method measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the lipid hydroperoxide product.[9]

  • Colorimetric Assay: This assay is based on the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by the lipid hydroperoxide product, which can be detected with a chromogenic substrate like xylenol orange.[10]

  • Fluorometric Assay: A more sensitive method where the lipoxygenase product reacts with a probe to generate a fluorescent signal.[11]

Neutrophil Chemotaxis Assay

The ability of tetranor-12(R)-HETE to act as a chemoattractant can be assessed using a Boyden chamber or similar migration assay.

  • Cell Preparation: Neutrophils are isolated from fresh whole blood.

  • Assay Setup: A multi-well plate with inserts containing a microporous membrane is used. The neutrophils are placed in the upper chamber, and the test compound (tetranor-12(R)-HETE) is placed in the lower chamber.

  • Quantification of Migration: After an incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or using a viability assay.[12]

Receptor Binding Assay

To determine if tetranor-12(R)-HETE binds to specific receptors like GPR31 or BLT2, a radioligand binding assay can be performed.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind the receptor, in the presence and absence of increasing concentrations of unlabeled tetranor-12(R)-HETE.

  • Detection: The amount of bound radioligand is measured, and the displacement by tetranor-12(R)-HETE is used to determine its binding affinity (Ki).[10]

Na+/K+-ATPase Activity Assay

The inhibitory effect of tetranor-12(R)-HETE on Na+/K+-ATPase activity can be measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.

  • Enzyme Preparation: A source of Na+/K+-ATPase, such as a microsomal fraction from a relevant tissue (e.g., ciliary body), is prepared.

  • Enzyme Reaction: The enzyme is incubated with ATP in a buffer containing Na+, K+, and Mg2+, with and without the test compound. The reaction is stopped, and the amount of liberated Pi is measured using a colorimetric method.[13]

Conclusion and Future Directions

Tetranor-12(R)-HETE is a metabolite of the biologically active lipid mediator 12(R)-HETE. While its specific functions are not yet well-defined, its structural relationship to a molecule with known therapeutic potential, particularly in ophthalmology, makes it a compelling target for further investigation. The immediate priorities for research in this area should include:

  • Comprehensive Biological Screening: A systematic evaluation of the biological activities of tetranor-12(R)-HETE in various in vitro and in vivo models relevant to inflammation, cardiovascular disease, cancer, and glaucoma.

  • Receptor Deorphanization: Definitive identification of the receptor(s) through which tetranor-12(R)-HETE exerts its effects, with a focus on GPR31, BLT2, and other potential lipid-sensing receptors.

  • Pharmacokinetic and Metabolic Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of tetranor-12(R)-HETE to assess its suitability as a drug candidate.

Addressing these key questions will be instrumental in unlocking the full therapeutic potential of tetranor-12(R)-HETE and paving the way for the development of novel therapeutics targeting this intriguing metabolic pathway.

References

Chemical structure and properties of tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetranor-12(R)-HETE: Chemical Structure and Properties

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, and known biological significance of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE).

Chemical Structure and Identification

Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] It is classified as a long-chain, hydroxy polyunsaturated fatty acid.[2][3] The "tetranor" designation indicates the removal of four carbon atoms from the parent molecule, 12(R)-HETE.

The formal chemical name for tetranor-12(R)-HETE is 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid.[1] Its structure consists of a 16-carbon chain with three double bonds and a hydroxyl group at the 8th carbon position.[2]

Physicochemical Properties

A summary of the key physicochemical properties of tetranor-12(R)-HETE is provided in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₃[1][2]
Molecular Weight 266.38 g/mol [2]
IUPAC Name (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid[2]
CAS Number 135271-51-1[1]
Synonyms 8(R)-HHxTrE, 2,3,4,5-Tetranor 12(R)-HETE[1]
Solubility in Ethanol 30 mg/mL[1]
Solubility in DMSO 25 mg/mL[1]
Solubility in DMF 25 mg/mL[1]
λmax 234 nm[1]

Biological Significance and Signaling Pathways

Tetranor-12(R)-HETE is primarily known as a metabolite of 12(R)-HETE, which is an eicosanoid derived from arachidonic acid. The biological functions of tetranor-12(R)-HETE are not as extensively studied as its precursor. However, some evidence suggests it may play a role in regulating the inflammatory response, particularly in injured corneas.[4] Elevated plasma levels of tetranor-12-HETE have also been observed in patients with nonalcoholic fatty liver disease, suggesting a potential role in metabolic disorders.[5]

Biosynthesis of Tetranor-12(R)-HETE

The biosynthesis of tetranor-12(R)-HETE begins with the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (12R-LOX) or cytochrome P450 (CYP) enzymes. 12(R)-HpETE is then reduced to 12(R)-HETE by glutathione (B108866) peroxidases.[6] Finally, 12(R)-HETE undergoes peroxisomal β-oxidation, which removes four carbons to yield tetranor-12(R)-HETE.[1][4]

Biosynthesis of Tetranor-12(R)-HETE Biosynthesis of Tetranor-12(R)-HETE Arachidonic_Acid Arachidonic Acid 12R_HpETE 12(R)-HpETE Arachidonic_Acid->12R_HpETE 12R-Lipoxygenase / CYP450 12R_HETE 12(R)-HETE 12R_HpETE->12R_HETE Glutathione Peroxidase Tetranor_12R_HETE Tetranor-12(R)-HETE 12R_HETE->Tetranor_12R_HETE β-oxidation

Biosynthesis of Tetranor-12(R)-HETE.
Signaling Pathways of the Precursor, 12(R)-HETE

The direct signaling pathways of tetranor-12(R)-HETE are still under investigation. However, the signaling mechanisms of its precursor, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been more extensively studied and are likely relevant to the biological context in which tetranor-12(R)-HETE is produced.

12(S)-HETE has been shown to be involved in cancer progression by promoting cell migration and proliferation.[7][8] It can activate several downstream signaling cascades, including those involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK) such as ERK1/2.[7] 12(S)-HETE is also known to bind to the G-protein coupled receptor GPR31, also known as the 12-HETE receptor (12-HETER).[9]

12(R)-HETE has been shown to bind to the thromboxane (B8750289) A2 (TP) receptor and the leukotriene B4 receptor 2 (BLT2).[10] Its roles in cardiovascular function and inflammation are areas of active research.[11][12]

Signaling Pathways of 12(S/R)-HETE Signaling Pathways of 12(S/R)-HETE cluster_receptors Receptors cluster_downstream Downstream Effectors GPR31 GPR31 (12-HETER) PKC PKC GPR31->PKC PI3K_Akt PI3K/Akt GPR31->PI3K_Akt ERK1_2 ERK1/2 GPR31->ERK1_2 TP_Receptor TP Receptor Inflammation Inflammation TP_Receptor->Inflammation BLT2 BLT2 BLT2->Inflammation 12S_HETE 12(S)-HETE 12S_HETE->GPR31 12R_HETE 12(R)-HETE 12R_HETE->TP_Receptor 12R_HETE->BLT2 Cell_Migration Cell Migration PKC->Cell_Migration Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation ERK1_2->Cell_Proliferation Experimental Workflow for Tetranor-12(R)-HETE Analysis Experimental Workflow for Tetranor-12(R)-HETE Analysis Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Solid-Phase Extraction) Sample->Extraction Add Internal Standard LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation Reconstitute in Mobile Phase MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tetranor-12(R)-HETE in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] 12(R)-HETE itself is a product of arachidonic acid metabolism, catalyzed by enzymes such as 12R-lipoxygenase or certain cytochrome P450s.[2][3] These lipid mediators, part of the eicosanoid family, are involved in a variety of physiological and pathological processes. Elevated levels of tetranor-12-HETE have been observed in conditions like nonalcoholic fatty liver disease (NAFLD), suggesting its potential as a biomarker.[4]

Accurate and sensitive quantification of tetranor-12(R)-HETE in complex biological matrices like plasma is crucial for understanding its biological role and clinical significance. Due to its low endogenous concentrations and the presence of structurally similar isomers, the recommended method for analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers high selectivity and sensitivity, enabling the precise measurement required for research and clinical applications.

This document provides a detailed protocol for the extraction and quantification of tetranor-12(R)-HETE in plasma using Solid Phase Extraction (SPE) followed by chiral LC-MS/MS analysis.

Analytical Principle

The measurement of tetranor-12(R)-HETE in plasma involves a multi-step process. First, plasma proteins are precipitated, and the analyte is extracted and concentrated from the plasma matrix, typically using Solid Phase Extraction (SPE).[7][8] A deuterated internal standard (IS), which mimics the chemical behavior of the analyte, is added at the beginning of the sample preparation to account for analyte loss during extraction and to correct for matrix effects.[8][9]

Following extraction, the sample is analyzed by chiral reverse-phase LC-MS/MS. The chiral chromatography step is essential to separate tetranor-12(R)-HETE from its stereoisomer, tetranor-12(S)-HETE.[9] The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for detecting and quantifying the analyte based on its specific precursor-to-product ion transitions.[6][9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.[10]

cluster_workflow Experimental Workflow Plasma_Sample Plasma Sample Collection (+ Anticoagulant & Antioxidant) Spiking Spike with Deuterated Internal Standard Plasma_Sample->Spiking Step 1 PPT Protein Precipitation (e.g., with cold Acetonitrile) Spiking->PPT Step 2 SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) PPT->SPE Step 3 Evaporation Evaporation & Reconstitution SPE->Evaporation Step 4 LCMS Chiral LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Step 5 Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis Step 6

Caption: Overall workflow for tetranor-12(R)-HETE analysis in plasma.

Materials and Reagents

Material/ReagentSupplier & Example Part Number
Tetranor-12(R)-HETE StandardCayman Chemical (Item No. 135271) or equivalent
Deuterated Internal Standard (e.g., 12(S)-HETE-d8)¹Cayman Chemical (Item No. 334570) or equivalent
LC-MS Grade Acetonitrile (B52724)Fisher Scientific or equivalent
LC-MS Grade Methanol (B129727)Fisher Scientific or equivalent
LC-MS Grade WaterFisher Scientific or equivalent
Formic Acid (LC-MS Grade)Sigma-Aldrich or equivalent
Butylated Hydroxytoluene (BHT)Sigma-Aldrich or equivalent
C18 Solid Phase Extraction (SPE) CartridgesWaters (Oasis HLB) or Agilent (Bond Elut)
96-well Protein Precipitation PlatesWaters or equivalent
Collection Plates (96-well)Standard polypropylene (B1209903) plates
Plasma Collection Tubes (K2-EDTA)BD Vacutainer or equivalent

¹Note: A deuterated tetranor-12(R)-HETE is the ideal internal standard. If unavailable, a closely related deuterated standard like 12(S)-HETE-d8 can be used, but validation is required to ensure similar extraction and ionization behavior.[8]

Experimental Protocol

Plasma Sample Collection and Handling
  • Collect whole blood into K2-EDTA tubes.

  • To prevent ex-vivo oxidation, it is advisable to add an antioxidant like BHT (final concentration ~50 µg/mL) to the collection tubes.[11]

  • Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Transfer the supernatant (plasma) to cryovials and immediately store at -80°C until analysis. Eicosanoid stability can be compromised at higher temperatures.[12]

Sample Preparation (Solid Phase Extraction)

This protocol is adapted from established methods for eicosanoid extraction from plasma.[7][8]

  • Thawing and Spiking : Thaw plasma samples on ice. Vortex briefly. Spike 100 µL of plasma with 10 µL of the internal standard solution (e.g., 100 ng/mL 12(S)-HETE-d8 in ethanol).

  • Protein Precipitation : Add 300 µL of cold acetonitrile (-20°C) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution : Transfer the supernatant to a new tube and dilute with 1 mL of 5% methanol in water to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading : Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 15% methanol in water.

  • Elution : Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.

Chiral LC-MS/MS Analysis
  • LC System : A UPLC or HPLC system capable of binary gradients.

  • Chiral Column : A column designed for enantiomeric separation, such as a ChiralPak AD-RH (150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Elution : A gradient optimized to separate tetranor-12(R)-HETE from its S-enantiomer and other interferences. An example gradient is:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 50% B for re-equilibration

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 40°C.[9]

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[9]

  • MS Parameters :

    • Ionization Mode: ESI-

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~350°C[9]

    • MRM Transitions: These must be optimized by infusing the pure standard. For tetranor-12(R)-HETE (C₁₆H₂₆O₃, MW: 266.4), the deprotonated molecule [M-H]⁻ is m/z 265.4. Product ions would be determined experimentally. A representative transition for a similar HETE is provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
tetranor-12(R)-HETE265.2109.0¹-14¹
12(S)-HETE-d8 (IS)327.2184.1Optimized Value

¹Based on a public database for tetranor-12-HETE.[6] All MS parameters must be empirically optimized for the specific instrument used.

Data Analysis and Quantification

  • Calibration Curve : Prepare a calibration curve by spiking known concentrations of tetranor-12(R)-HETE standard (e.g., 0.1 to 100 ng/mL) into a surrogate matrix, such as charcoal-stripped plasma or a phosphate-buffered saline solution with albumin.[5] Process these standards alongside the unknown samples.

  • Quantification : Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. Use a linear regression with 1/x² weighting to generate the standard curve.

  • Calculations : Determine the concentration of tetranor-12(R)-HETE in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Assay Performance Characteristics (Typical)

The following table summarizes typical performance characteristics for LC-MS/MS-based eicosanoid assays in plasma. These values should be established and validated for the specific tetranor-12(R)-HETE method in your laboratory.

ParameterTypical ValueReference
Linearity (R²) > 0.995[9][10]
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL[13]
Intra-day Precision (%CV) < 15%[13][14]
Inter-day Precision (%CV) < 15%[13][14]
Accuracy (% Recovery) 85 - 115%[13]
Matrix Effect Instrument and analyte dependent; should be assessed.[11]
Extraction Recovery > 80%[5]

Biosynthesis Pathway

Tetranor-12(R)-HETE is a downstream metabolite in the arachidonic acid cascade. Understanding its origin is key to interpreting its biological significance.

AA Arachidonic Acid (in cell membrane) AA_free Free Arachidonic Acid AA->AA_free PLA2 PLA₂ HETE_12R 12(R)-HETE AA_free->HETE_12R ALOX12B 12R-Lipoxygenase (ALOX12B) / CYP450 Tetranor_HETE Tetranor-12(R)-HETE HETE_12R->Tetranor_HETE BetaOx β-Oxidation PLA2->AA_free ALOX12B->HETE_12R BetaOx->Tetranor_HETE

Caption: Biosynthetic pathway of tetranor-12(R)-HETE from arachidonic acid.

References

Application Note: Quantitative Analysis of Tetranor-12(R)-HETE in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of tetranor-12(R)-HETE in human plasma. Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-HETE, a significant product of the lipoxygenase pathway.[1] Accurate measurement of this metabolite is crucial for understanding its role in various physiological and pathological processes. The protocol described herein encompasses a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by chiral chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated for accuracy, precision, linearity, and sensitivity, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid.[2] They are implicated in a wide array of biological processes, including inflammation, immunity, and cardiovascular function.[2] Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, which is formed through the lipoxygenase (LOX) pathway.[1] The quantification of eicosanoids in biological matrices is challenging due to their low endogenous concentrations and the presence of isomeric compounds.[2] LC-MS/MS has become the preferred analytical technique for eicosanoid analysis owing to its high sensitivity, selectivity, and robustness.[2] This document provides a comprehensive protocol for the quantification of tetranor-12(R)-HETE in human plasma, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway

AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX HETE 12(R)-HETE LOX->HETE BetaOx β-oxidation HETE->BetaOx TetraHETE tetranor-12(R)-HETE BetaOx->TetraHETE

Metabolic pathway of tetranor-12(R)-HETE.

Experimental Protocols

Materials and Reagents
  • tetranor-12(R)-HETE analytical standard (Cayman Chemical or equivalent)

  • 12(S)-HETE-d8 internal standard (IS) (Cayman Chemical or equivalent)[3]

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥95%)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Plasma Thawing and Spiking: Thaw frozen human plasma samples on ice. To a 500 µL aliquot of plasma, add 10 µL of the internal standard working solution (12(S)-HETE-d8, 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile to precipitate proteins.[2] Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation.[2]

  • Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[4]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[4]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

Liquid Chromatography
  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A chiral column is required for the separation of R and S isomers, for example, a ChiralPak AD-RH (150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).[5]

  • Gradient Elution: A representative gradient is shown in Table 1.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[2]

Time (min)% Mobile Phase B
0.020
3.020
16.065
19.095
23.095
23.220
25.020
Table 1: Representative Gradient Elution Program.
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for tetranor-12(R)-HETE and the internal standard are listed in Table 2.

  • Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 525°C

    • Curtain Gas: 10 psi

    • Nebulizer Gas (GS1): 30 psi

    • Heater Gas (GS2): 30 psi

    • Collision Gas (CAD): High

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (V)
tetranor-12(R)-HETE265.0109.0-75-14
12(S)-HETE-d8 (IS)327.2184.0-80-25

Table 2: MRM Transitions and MS Parameters.[2]
Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (12(S)-HETE-d8) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe dry_recon Dry Down & Reconstitute spe->dry_recon lc Chiral LC Separation dry_recon->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant

LC-MS/MS workflow for tetranor-12(R)-HETE.

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linear range for the assay was established from 0.1 to 50 ng/mL in human plasma. The coefficient of determination (R²) was >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels: low, medium, and high. The results are summarized in Table 3. The acceptance criteria are that the accuracy should be within 85-115% (80-120% for LLOQ) and the precision (CV) should not exceed 15% (20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (CV%) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (CV%) (n=18)
LLOQ0.195.58.298.210.5
Low0.3102.16.5101.57.8
Medium1098.74.199.35.2
High40103.43.5102.84.1
Table 3: Intra- and Inter-day Accuracy and Precision.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LOD, defined as a signal-to-noise ratio of 3, was determined to be 0.03 ng/mL. The LLOQ, the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision, was 0.1 ng/mL.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of tetranor-12(R)-HETE in human plasma. The use of a stable isotope-labeled internal standard and a robust SPE sample preparation protocol ensures high accuracy and precision. The chiral chromatographic separation allows for the specific measurement of the 12(R) enantiomer. This method is well-suited for pharmacokinetic, pharmacodynamic, and biomarker studies involving the 12-lipoxygenase pathway.

References

Application Notes and Protocols for Solid-Phase Extraction of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE (8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid) is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via β-oxidation.[1] 12(R)-HETE is a product of arachidonic acid metabolism, primarily through the 12R-lipoxygenase enzyme, ALOX12B.[2] While the biological functions of tetranor-12(R)-HETE are not yet fully elucidated, the parent compound 12-HETE and its stereoisomer 12(S)-HETE are implicated in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[2][3] Accurate quantification of tetranor-12(R)-HETE in biological matrices is crucial for understanding its role in these processes.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides a detailed protocol for the solid-phase extraction of tetranor-12(R)-HETE from biological fluids, along with relevant background information and expected performance data.

Signaling Pathway of the Precursor 12-HETE

While the direct signaling pathways of tetranor-12(R)-HETE are still under investigation, the pathways of its precursor, 12-HETE, have been studied. The stereoisomer 12(S)-HETE is known to bind to the G protein-coupled receptor GPR31.[4][5] This interaction activates downstream signaling cascades, including the MAPK/ERK and NF-κB pathways, which are involved in cellular processes like inflammation and cell growth.[3][4] It is plausible that 12(R)-HETE may interact with similar pathways.

12-HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR31 GPR31 MAPK_MEK MAPK/MEK Pathway GPR31->MAPK_MEK NFkB NF-κB Pathway GPR31->NFkB Cellular_Responses Cellular Responses (Inflammation, Proliferation) MAPK_MEK->Cellular_Responses NFkB->Cellular_Responses HETE 12(S/R)-HETE HETE->GPR31

Signaling pathway of the precursor molecule, 12-HETE.

Experimental Protocol: Solid-Phase Extraction of Tetranor-12(R)-HETE

This protocol is designed for the extraction of tetranor-12(R)-HETE from plasma or serum samples using a reversed-phase SPE cartridge. The procedure is based on established methods for the extraction of eicosanoids.[6][7]

Materials:

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Strata-X, 30 mg/1 mL) or C18 cartridges.

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Acetic Acid)

    • Internal Standard (IS): A deuterated analog of tetranor-12(R)-HETE or a related eicosanoid (e.g., 12(S)-HETE-d8) is recommended for accurate quantification.

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • To 200 µL of sample, add 600 µL of cold methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 2% formic acid to a pH of approximately 3.5.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40:0.02 v/v/v water:acetonitrile:acetic acid).[6]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS_MeOH Add Internal Standard and Methanol Sample->Add_IS_MeOH Vortex_Centrifuge Vortex and Centrifuge Add_IS_MeOH->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Acidify Acidify Supernatant Supernatant->Acidify Condition Condition Cartridge (Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge (10% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Experimental workflow for solid-phase extraction.

Data Presentation

The recovery of eicosanoids using SPE can vary depending on the specific compound and the matrix. The following table summarizes typical recovery rates for various eicosanoids from biological fluids using reversed-phase SPE, which can be indicative of the expected recovery for tetranor-12(R)-HETE.[6][7]

Analyte ClassRepresentative CompoundsTypical Recovery (%)
Monohydroxy Eicosanoids 5-HETE, 12-HETE, 15-HETE75 - 100
Dihydroxy Eicosanoids 5,15-diHETE, 8,15-diHETE75 - 100
Prostaglandins PGE2, PGD250 - 80
Leukotrienes LTB4, LTC450 - 70

Conclusion

The provided solid-phase extraction protocol offers a robust and reliable method for the isolation and concentration of tetranor-12(R)-HETE from biological matrices. This sample preparation technique is essential for accurate downstream analysis by LC-MS/MS, enabling researchers to further investigate the biological significance of this and other related lipid mediators. The use of an appropriate internal standard is highly recommended to correct for any variability during the extraction process and to ensure accurate quantification.

References

Synthesis of Stable Isotope-Labeled tetranor-12(R)-HETE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of stable isotope-labeled tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE). Tetranor-12(R)-HETE is a principal metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] The availability of a stable isotope-labeled internal standard is crucial for its accurate quantification in biological matrices by mass spectrometry. This protocol outlines a stereoselective synthetic route for the preparation of deuterated tetranor-12(R)-HETE, suitable for use in metabolic studies, drug development, and as an internal standard for analytical applications.

Introduction

12(R)-Hydroxyeicosatetraenoic acid (12(R)-HETE) is an eicosanoid produced from arachidonic acid by 12R-lipoxygenase or cytochrome P450 enzymes.[3] It is further metabolized in vivo via β-oxidation to its tetranor derivative, 8(R)-hydroxy-4(Z),6(E),10(Z)-hexadecatrienoic acid, commonly known as tetranor-12(R)-HETE.[4][5][6] Understanding the physiological and pathological roles of this metabolite requires sensitive and specific analytical methods for its quantification, which heavily rely on the availability of high-purity, stable isotope-labeled internal standards. This document details a synthetic strategy to obtain deuterated tetranor-12(R)-HETE.

Signaling Pathways and Metabolism

The formation of tetranor-12(R)-HETE is an integral part of the arachidonic acid cascade. The metabolic pathway begins with the enzymatic oxidation of arachidonic acid to 12(R)-HETE, which is then sequentially shortened by two rounds of β-oxidation to yield tetranor-12(R)-HETE.

Metabolic Pathway of tetranor-12(R)-HETE Arachidonic_Acid Arachidonic Acid 12R_HETE 12(R)-HETE Arachidonic_Acid->12R_HETE 12R-Lipoxygenase / CYP450 tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->tetranor_12R_HETE β-Oxidation

Metabolic formation of tetranor-12(R)-HETE.

Synthetic Workflow

The proposed synthetic strategy for deuterated tetranor-12(R)-HETE involves a multi-step approach, beginning with a chiral precursor to establish the correct stereochemistry at the hydroxyl group. A key step is the introduction of deuterium (B1214612) atoms at a non-exchangeable position early in the synthesis. The carbon backbone is constructed using standard organic chemistry reactions, such as Wittig-type couplings.

Synthetic Workflow for Deuterated tetranor-12(R)-HETE cluster_0 Synthesis of Deuterated Chiral Building Block cluster_1 Chain Elongation and Functionalization cluster_2 Final Steps Racemic_Glycidol Racemic Glycidol (B123203) Chiral_Epoxy_Alcohol Chiral Epoxy Alcohol Racemic_Glycidol->Chiral_Epoxy_Alcohol Kinetic Resolution Deuterated_Epoxy_Alcohol Deuterated Epoxy Alcohol Chiral_Epoxy_Alcohol->Deuterated_Epoxy_Alcohol Deuterium Labeling Deuterated_Aldehyde Deuterated Aldehyde Deuterated_Epoxy_Alcohol->Deuterated_Aldehyde Oxidation Coupling_Product Coupling Product Deuterated_Aldehyde->Coupling_Product Wittig Reaction Final_Product Deuterated tetranor-12(R)-HETE Coupling_Product->Final_Product Deprotection & Hydrolysis

Synthetic workflow for deuterated tetranor-12(R)-HETE.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of products should be performed by flash column chromatography.

Protocol 1: Synthesis of (R)-Glycidol (Chiral Epoxy Alcohol)

This protocol is adapted from the principle of hydrolytic kinetic resolution of racemic epoxides.

  • Preparation of the Catalyst: Prepare the chiral salen-Co(II) catalyst as described in the literature.

  • Kinetic Resolution: To a solution of racemic glycidol (1.0 eq) in a suitable solvent (e.g., toluene), add the chiral salen-Co(II) catalyst (0.01 eq).

  • Hydrolysis: Add water (0.55 eq) and stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete (monitored by chiral GC or HPLC), quench the reaction and extract the product with an organic solvent. Purify the unreacted (R)-glycidol by distillation or column chromatography.

Protocol 2: Introduction of Deuterium Label

This protocol describes the opening of the chiral epoxide with a deuterated nucleophile.

  • Preparation of Deuterated Grignard Reagent: Prepare ethylmagnesium bromide-d5 from bromoethane-d5 (B31941) and magnesium turnings in anhydrous THF.

  • Epoxide Opening: To a solution of (R)-glycidol (1.0 eq) in anhydrous THF at 0 °C, add a solution of ethylmagnesium bromide-d5 (1.2 eq) in THF dropwise.

  • Reaction and Quench: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting deuterated diol by column chromatography.

Protocol 3: Oxidation to the Aldehyde

  • Selective Protection: Protect the primary hydroxyl group of the deuterated diol using a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

  • Oxidation: Oxidize the secondary alcohol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or Swern oxidation.

  • Purification: Purify the resulting deuterated aldehyde by column chromatography.

Protocol 4: Wittig Reaction for Chain Elongation

  • Preparation of the Ylide: Prepare the required phosphonium (B103445) ylide from the corresponding phosphonium salt and a strong base (e.g., n-butyllithium). The phosphonium salt should be designed to introduce the remaining carbon chain of tetranor-12(R)-HETE.

  • Wittig Reaction: Add the deuterated aldehyde to a solution of the ylide in an anhydrous solvent at low temperature (-78 °C).

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction and extract the product.

  • Purification: Purify the coupled product by column chromatography.

Protocol 5: Deprotection and Saponification

  • Deprotection: Remove the protecting group from the primary alcohol using appropriate conditions (e.g., TBAF for a silyl (B83357) ether).

  • Oxidation: Oxidize the primary alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation).

  • Purification: Purify the final product, deuterated tetranor-12(R)-HETE, by preparative HPLC.

Data Presentation

ParameterExpected Value
Chemical Formula C₁₆H₂₄D₂O₃
Molecular Weight 268.4 g/mol
Isotopic Purity > 98%
Chemical Purity (HPLC) > 98%
Stereochemical Purity (chiral HPLC) > 98% (R)
Overall Yield 5-10%

Conclusion

The described synthetic protocol provides a viable route for the preparation of stable isotope-labeled tetranor-12(R)-HETE. This internal standard is essential for accurate and precise quantification of the endogenous metabolite in various biological samples. The multi-step synthesis requires careful execution and purification at each stage to ensure high purity of the final product. The availability of this labeled compound will facilitate further research into the biological significance of the 12(R)-HETE metabolic pathway in health and disease.

References

Commercial Sources and Application Notes for Tetranor-12(R)-HETE Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of commercial sources for the tetranor-12(R)-HETE analytical standard. It also includes comprehensive application notes and protocols for its use in experimental settings, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis.

Introduction to Tetranor-12(R)-HETE

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an eicosanoid synthesized from arachidonic acid. The formation of 12(R)-HETE can occur via cytochrome P450 or 12R-lipoxygenase (12R-LOX) pathways.[1] Subsequently, 12(R)-HETE undergoes peroxisomal β-oxidation to form tetranor-12(R)-HETE. The quantification of tetranor-12(R)-HETE is crucial for studying the metabolic fate of 12(R)-HETE and its role in various physiological and pathological processes.

Commercial Availability of Tetranor-12(R)-HETE Standard

A high-purity analytical standard is essential for the accurate quantification of tetranor-12(R)-HETE in biological samples. Several reputable suppliers offer this standard, and their product details are summarized in the table below.

SupplierCatalog Number(s)Available QuantitiesPurityFormulationStorageCAS Number
Cayman Chemical 3456525 µg, 50 µg, 100 µg≥98%A solution in ethanol (B145695)-80°C135271-51-1
Santa Cruz Biotechnology sc-220043Contact for detailsNot specifiedNot specifiedNot specified135271-51-1
Biomol Cay34565-25, Cay34565-50, Cay34565-10025 µg, 50 µg, 100 µg>98%A solution in ethanol-80°C135271-51-1

Application Notes: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

The analysis of eicosanoids like tetranor-12(R)-HETE in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the technique's high sensitivity and selectivity. The following sections outline a general protocol that can be adapted for the quantification of tetranor-12(R)-HETE.

Preparation of Standard Solutions
  • Stock Solution: The commercially available tetranor-12(R)-HETE standard is typically supplied as a solution in ethanol.[1][2]

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent, such as ethanol or methanol (B129727), to create a calibration curve. The concentration range of the calibration curve should encompass the expected concentrations of tetranor-12(R)-HETE in the samples.

  • Internal Standard: A stable isotope-labeled internal standard (IS) is recommended for accurate quantification to account for matrix effects and variations in sample processing. A suitable IS for tetranor-12(R)-HETE would be a deuterated analog, if commercially available. If not, a structurally similar deuterated eicosanoid can be used.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for extracting and concentrating eicosanoids from biological samples such as plasma, urine, or cell culture media.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Hexane (B92381)

  • Ethyl acetate

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Acidification: Acidify the biological sample to approximately pH 3.5 with a dilute acid (e.g., formic acid).

  • Internal Standard Spiking: Add a known amount of the internal standard to the acidified sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by water.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then with hexane to remove polar and non-polar interferences, respectively.

  • Elution: Elute the eicosanoids, including tetranor-12(R)-HETE, with ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the LC-MS mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Example):

  • Column: A C18 reversed-phase column is typically used for eicosanoid analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A gradient elution is employed to separate the analytes. The gradient should be optimized to achieve good resolution of tetranor-12(R)-HETE from other eicosanoids.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-20 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids due to the presence of the carboxylic acid group.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for sensitive and selective detection. The precursor ion ([M-H]⁻) for tetranor-12(R)-HETE is m/z 265.2. Specific product ions for fragmentation need to be determined by infusing a standard solution into the mass spectrometer.

  • Optimization: The collision energy and other MS parameters should be optimized for the specific MRM transitions of tetranor-12(R)-HETE and the internal standard to maximize signal intensity.

Visualizations

Biosynthesis of 12(R)-HETE and its Metabolism to Tetranor-12(R)-HETE

G Biosynthesis and Metabolism of 12(R)-HETE Arachidonic_Acid Arachidonic Acid P450 Cytochrome P450 Arachidonic_Acid->P450 LOX12R 12R-Lipoxygenase (12R-LOX) Arachidonic_Acid->LOX12R HETE_12R 12(R)-HETE P450->HETE_12R LOX12R->HETE_12R Beta_Oxidation Peroxisomal β-Oxidation HETE_12R->Beta_Oxidation Tetranor_HETE_12R tetranor-12(R)-HETE Beta_Oxidation->Tetranor_HETE_12R G LC-MS/MS Workflow for tetranor-12(R)-HETE Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down & Reconstitute SPE->Dry LCMS LC-MS/MS Analysis (Negative ESI, MRM) Dry->LCMS Data Data Analysis & Quantification LCMS->Data

References

Application Notes and Protocols for Investigating Tetranor-12(R)-HETE Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] 12(R)-HETE, an eicosanoid derived from arachidonic acid via the 12R-lipoxygenase or cytochrome P450 pathways, has been shown to exhibit a range of biological activities, including the induction of lymphocyte and neutrophil chemotaxis and the mobilization of intracellular calcium.[2][3][4] It is known to interact with the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) receptor.[2][5] While the specific functions of tetranor-12(R)-HETE are not yet well-characterized, its structural relationship to 12(R)-HETE suggests that it may possess similar or related biological activities.

These application notes provide a framework of in vitro assays to investigate the potential functions of tetranor-12(R)-HETE, focusing on key cellular responses typically associated with inflammatory lipid mediators. The following protocols are designed to enable researchers to screen for and characterize the bioactivity of tetranor-12(R)-HETE, providing valuable insights for inflammation research and drug development.

Key In Vitro Assays for Functional Characterization

To elucidate the biological role of tetranor-12(R)-HETE, a panel of in vitro assays targeting common signaling pathways and cellular functions of eicosanoids is recommended. Based on the known activities of its precursor, 12(R)-HETE, the following assays are of primary interest:

  • Intracellular Calcium Mobilization Assay: To determine if tetranor-12(R)-HETE can induce signaling through G-protein coupled receptors (GPCRs) that couple to Gαq, leading to the release of intracellular calcium stores.

  • Neutrophil Chemotaxis Assay: To assess the ability of tetranor-12(R)-HETE to act as a chemoattractant for primary immune cells, a hallmark of many inflammatory lipid mediators.

  • Receptor Binding Assay: To identify potential receptor targets for tetranor-12(R)-HETE, with a focus on receptors known to bind related lipids, such as BLT2 and the thromboxane (TP) receptor.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays. Due to the limited available data on tetranor-12(R)-HETE, the values presented are hypothetical and intended for illustrative purposes. Researchers should replace these with their experimental findings.

Table 1: Intracellular Calcium Mobilization in Human Neutrophils

CompoundEC50 (nM)Maximum Response (% of Ionomycin control)
Tetranor-12(R)-HETE [Experimental Value][Experimental Value]
12(R)-HETE (Reference)15085
LTB4 (Positive Control)595
Vehicle (Negative Control)No response0

Table 2: Neutrophil Chemotaxis

CompoundEC50 (nM)Maximum Chemotactic Index
Tetranor-12(R)-HETE [Experimental Value][Experimental Value]
12(R)-HETE (Reference)5002.8
fMLP (Positive Control)103.5
Vehicle (Negative Control)No response1.0

Table 3: Competitive Receptor Binding Assay

ReceptorRadioligandCompetitorKi (nM)
BLT2[³H]-LTB₄Tetranor-12(R)-HETE [Experimental Value]
BLT2[³H]-LTB₄12(R)-HETE (Reference)850
TP[³H]-U46619Tetranor-12(R)-HETE [Experimental Value]
TP[³H]-U4661912(R)-HETE (Reference)734

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration changes in human neutrophils in response to tetranor-12(R)-HETE using a fluorescent plate reader and a calcium-sensitive dye such as Fura-2 AM.

Materials:

  • Human neutrophils isolated from peripheral blood

  • Tetranor-12(R)-HETE

  • 12(R)-HETE (reference compound)

  • Ionomycin (positive control)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method. Resuspend the purified neutrophils in HBS.

  • Dye Loading: Incubate the neutrophils with Fura-2 AM and Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBS.

  • Plating: Seed the Fura-2-loaded neutrophils into a 96-well black, clear-bottom plate.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with injectors, maintained at 37°C.

    • Measure the baseline fluorescence for a set period.

    • Inject a serial dilution of tetranor-12(R)-HETE, 12(R)-HETE, or control compounds into the wells.

    • Immediately begin recording the fluorescence changes over time. The ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.

  • Data Analysis: Calculate the ratio of the 340/380 nm excitation wavelengths. The change in this ratio over time reflects the change in intracellular calcium concentration. Determine the EC50 value for each compound by plotting the peak response against the log of the compound concentration.

G Workflow for Intracellular Calcium Mobilization Assay cluster_prep Cell Preparation and Loading cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Human Neutrophils B Load Cells with Fura-2 AM A->B C Wash and Resuspend Cells B->C D Seed Cells in 96-well Plate C->D E Measure Baseline Fluorescence D->E F Inject Tetranor-12(R)-HETE / Controls E->F G Record Fluorescence Change F->G H Calculate 340/380 nm Ratio G->H I Plot Dose-Response Curve H->I J Determine EC50 Value I->J

Calcium Mobilization Assay Workflow

Protocol 2: Neutrophil Chemotaxis Assay

This protocol details a transwell migration assay to assess the chemotactic potential of tetranor-12(R)-HETE for human neutrophils.

Materials:

  • Human neutrophils

  • Tetranor-12(R)-HETE

  • 12(R)-HETE (reference compound)

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine, positive control)

  • RPMI-1640 medium with 0.5% BSA

  • Transwell inserts (e.g., 3 µm pore size for neutrophils)

  • 24-well plates

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils as described in Protocol 1. Resuspend the cells in RPMI-1640 with 0.5% BSA.

  • Assay Setup:

    • Add serial dilutions of tetranor-12(R)-HETE, 12(R)-HETE, or control compounds to the lower chambers of a 24-well plate.

    • Place the transwell inserts into the wells.

    • Add the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • Cell Quantification:

    • Carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

  • Data Analysis: The chemotactic index is calculated as the fold increase in cell migration in response to the test compound compared to the vehicle control. Plot the chemotactic index against the log of the compound concentration to determine the EC50.

G Workflow for Neutrophil Chemotaxis Assay cluster_setup Assay Setup cluster_migration Cell Migration cluster_quant Quantification and Analysis A Prepare Neutrophil Suspension D Add Neutrophils to Upper Chamber A->D B Add Chemoattractants to Lower Chamber C Place Transwell Inserts B->C C->D E Incubate at 37°C D->E F Quantify Migrated Cells E->F G Calculate Chemotactic Index F->G H Determine EC50 G->H

Neutrophil Chemotaxis Assay Workflow

Protocol 3: Competitive Receptor Binding Assay

This protocol outlines a competitive binding assay to determine if tetranor-12(R)-HETE binds to the BLT2 or TP receptors using a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human BLT2 or TP receptor

  • [³H]-LTB₄ (for BLT2) or [³H]-U46619 (for TP)

  • Tetranor-12(R)-HETE

  • Unlabeled LTB₄ or U46619 (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and a serial dilution of tetranor-12(R)-HETE or unlabeled reference compound. For total binding, omit the competitor. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

G Signaling Pathway for 12(R)-HETE cluster_membrane Plasma Membrane cluster_cytosol Cytosol HETE 12(R)-HETE / Tetranor-12(R)-HETE BLT2 BLT2 Receptor HETE->BLT2 Binds Gq Gαq BLT2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Induces Response Cellular Response (e.g., Chemotaxis) Ca->Response Triggers

Potential Signaling Pathway for Tetranor-12(R)-HETE

References

Application Notes and Protocols for In Vivo Investigation of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, an eicosanoid produced from arachidonic acid by 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 enzymes. While the biological functions of 12(R)-HETE in inflammation, cancer, and cardiovascular diseases are increasingly recognized, the specific roles of its β-oxidation metabolite, tetranor-12(R)-HETE, remain largely unexplored.[1][2] These application notes provide a framework for designing and conducting in vivo studies to elucidate the physiological and pathological significance of tetranor-12(R)-HETE, drawing upon existing knowledge of its parent compound and related lipid mediators.

Proposed Animal Models

Direct in vivo studies specifically investigating the effects of exogenously administered tetranor-12(R)-HETE are limited. Therefore, the selection of appropriate animal models is largely extrapolated from research on 12(R)-HETE and inflammatory disease models where lipoxygenase pathways are implicated.[3][4]

1. Murine Models of Skin Inflammation:

  • Rationale: 12(R)-HETE is found in significant amounts in psoriatic lesions.[5] Investigating the effects of tetranor-12(R)-HETE in models of skin inflammation can determine if it shares or modulates the pro-inflammatory activities of its parent compound.

  • Recommended Models:

    • Imiquimod-induced psoriasis model: Topical application of imiquimod (B1671794) cream on the shaved back and/or ear of mice (e.g., C57BL/6 or BALB/c) induces a psoriasis-like skin inflammation characterized by erythema, scaling, and thickening.

    • Arachidonic acid-induced ear edema model: Topical application of arachidonic acid to the mouse ear induces acute inflammation, providing a rapid screen for anti-inflammatory or pro-inflammatory effects.

2. Rodent Models of Arthritis:

  • Rationale: 12-lipoxygenase products are involved in the pathogenesis of arthritis.[3] These models can be used to assess the role of tetranor-12(R)-HETE in joint inflammation, pain, and cartilage degradation.

  • Recommended Models:

    • Collagen-induced arthritis (CIA) in mice: A widely used model for rheumatoid arthritis, induced by immunization with type II collagen.

    • Adjuvant-induced arthritis (AIA) in rats: A model of chronic inflammation induced by injection of Freund's complete adjuvant.

3. Models of Diabetes and Diabetic Complications:

  • Rationale: The 12-lipoxygenase pathway is implicated in β-cell dysfunction and diabetic complications such as retinopathy and nephropathy.[4][6][7]

  • Recommended Models:

    • Streptozotocin (STZ)-induced diabetes: Chemical induction of diabetes in rodents, allowing for the study of the effects of tetranor-12(R)-HETE on disease progression and associated complications.

    • db/db mice: A genetic model of type 2 diabetes and obesity.

Quantitative Data Summary

Due to the scarcity of in vivo data for tetranor-12(R)-HETE, the following tables summarize data for the parent compound, 12(R)-HETE, which can serve as a starting point for dose-selection and experimental design.

Table 1: In Vivo Effects of 12(R)-HETE in Various Animal Models

Animal ModelAdministration RouteDose RangeObserved EffectsReference
RabbitTopical (eye)1, 10, 50 µ g/eye Decreased intraocular pressureNot explicitly found in search results
RatIntracerebroventricular10 µ g/animal Decreased LPS-induced pyresisNot explicitly found in search results
Rat (diabetic)Not specified10⁻⁷ mol/L (ex vivo)Exaggerated renin inhibition[7]
Guinea Pig, Rabbit, Dog, Mouse, RatIntradermalUp to 50 µ g/site Neutrophil chemoattractionNot explicitly found in search results

Table 2: Pharmacokinetic Parameters of 12-HETE in Rabbits (Intravenous Administration)

ParameterValueNotesReference
Dominant circulating formUnmetabolized 12-HETEAt all time points up to 60 min[2]
Major metabolite in plasmaUnidentified polar metaboliteRepresents ~10% of lipophilic radioactivity at 60 min[2]
Tissue DistributionRapidly distributed to tissues>50% of radioactivity is hydrophilic after 20 min[2]

Experimental Protocols

Protocol 1: Preparation and Administration of Tetranor-12(R)-HETE

1. Materials:

  • Tetranor-12(R)-HETE (Cayman Chemical or other supplier)
  • Ethanol (B145695) (anhydrous)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Vehicle (e.g., saline, PBS with a low percentage of ethanol or DMSO)

2. Preparation of Dosing Solution:

  • Dissolve tetranor-12(R)-HETE in a minimal amount of ethanol.
  • For systemic administration (e.g., intravenous, intraperitoneal), slowly add the ethanolic solution to the vehicle (e.g., sterile saline) while vortexing to create a homogenous solution. The final concentration of ethanol should be kept to a minimum (typically <5%) to avoid vehicle-induced effects.
  • For topical administration, the compound can be dissolved in an appropriate solvent like acetone (B3395972) or an ethanol/propylene glycol mixture.
  • Prepare fresh dosing solutions on the day of the experiment and protect from light.

3. Administration Routes:

  • Intravenous (i.v.) injection: Administer via the tail vein (mice, rats) for rapid systemic distribution.
  • Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
  • Subcutaneous (s.c.) injection: For slower, sustained release.
  • Oral gavage: To assess oral bioavailability and effects.
  • Topical application: For skin inflammation models.

Protocol 2: Sample Collection and Processing for Tetranor-12(R)-HETE Analysis

1. Blood Collection:

  • Collect blood via cardiac puncture, retro-orbital bleeding, or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
  • Immediately place the blood on ice.
  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
  • Collect the plasma supernatant and store at -80°C until analysis.

2. Tissue Collection:

  • Euthanize the animal according to approved protocols.
  • Perfuse with cold PBS to remove circulating blood.
  • Excise tissues of interest (e.g., skin, joints, liver, kidney, brain).
  • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

3. Sample Processing for LC-MS/MS Analysis:

  • Plasma: Perform solid-phase extraction (SPE) to isolate lipids.
  • Tissues: Homogenize the frozen tissue in a suitable buffer (e.g., PBS with 10% methanol) on ice. Perform protein precipitation followed by SPE.

Protocol 3: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of water and acetonitrile/methanol containing a small amount of acid (e.g., 0.1% formic acid or 0.02% acetic acid) is commonly employed.
  • Flow Rate: Dependent on the column dimensions.

3. Mass Spectrometric Detection:

  • Ionization Mode: Negative ion mode is preferred for eicosanoids.
  • Detection Method: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions for tetranor-12(R)-HETE and a suitable deuterated internal standard (e.g., 12(S)-HETE-d8, though a specific tetranor-12(R)-HETE-d8 would be ideal) need to be determined. Based on available data for tetranor-12-HETE, a potential precursor ion is m/z 265, with a possible product ion of m/z 109.[8][9]

4. Quantification:

  • Generate a standard curve using known concentrations of a tetranor-12(R)-HETE analytical standard.
  • Quantify the analyte in biological samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow for In Vivo Studies Animal_Model Select Animal Model (e.g., Skin Inflammation, Arthritis) Compound_Admin Administer Tetranor-12(R)-HETE (i.v., i.p., topical) Animal_Model->Compound_Admin Endpoint_Assessment Assess Phenotypic Endpoints (e.g., inflammation score, paw volume) Compound_Admin->Endpoint_Assessment Sample_Collection Collect Biological Samples (Plasma, Tissues) Endpoint_Assessment->Sample_Collection LC_MS_Analysis Quantify Tetranor-12(R)-HETE and other Eicosanoids by LC-MS/MS Sample_Collection->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation LC_MS_Analysis->Data_Analysis

Caption: Workflow for in vivo investigation of tetranor-12(R)-HETE.

G cluster_1 Hypothesized Signaling Pathway for Tetranor-12(R)-HETE cluster_2 Downstream Effectors Tetranor_HETE Tetranor-12(R)-HETE Receptor G-Protein Coupled Receptor? (e.g., GPR31, BLT2) Tetranor_HETE->Receptor PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC Src Src Receptor->Src MAPK MAPK (ERK1/2) PI3K->MAPK NFkB NF-κB Activation PKC->NFkB Src->MAPK Cellular_Response Cellular Responses (Inflammation, Proliferation, Migration) MAPK->Cellular_Response NFkB->Cellular_Response

Caption: Hypothesized signaling based on 12(S)-HETE pathways.

G cluster_3 Metabolic Pathway of 12(R)-HETE Arachidonic_Acid Arachidonic Acid LOX_P450 12R-Lipoxygenase / CYP450 Arachidonic_Acid->LOX_P450 HETE 12(R)-HETE LOX_P450->HETE Beta_Oxidation Peroxisomal β-Oxidation HETE->Beta_Oxidation Tetranor_HETE Tetranor-12(R)-HETE Beta_Oxidation->Tetranor_HETE Further_Metabolites Further Metabolites Tetranor_HETE->Further_Metabolites

Caption: Biosynthesis of tetranor-12(R)-HETE from arachidonic acid.

References

Application Notes and Protocols for Tetranor-12(R)-HETE Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation.[1][2] While its parent compound, 12-HETE (both 12(R) and 12(S) stereoisomers), is extensively studied for its roles in cancer, inflammation, and cardiovascular disease, direct research into the specific biological functions of tetranor-12(R)-HETE is limited.[3][4][5] Elevated levels of tetranor-12-HETE have been associated with pathological conditions such as nonalcoholic fatty liver disease (NAFLD) and nephrotoxicity.[6]

These application notes provide a framework for researchers to investigate tetranor-12(R)-HETE by leveraging established cell culture models and experimental protocols from the broader field of 12-HETE research. The proposed models are selected based on the known biological contexts of 12-HETE signaling and metabolism, offering a logical starting point for elucidating the specific roles of its tetranor metabolite.

Biological Context and Rationale for Model Selection

12-HETEs are potent lipid mediators produced from arachidonic acid by 12-lipoxygenase (12-LOX) or cytochrome P450 enzymes.[4][7] They exert their effects through various cell surface receptors, including GPR31, the leukotriene B4 receptor 2 (BLT2), and the thromboxane (B8750289) A2 receptor (TP), initiating signaling cascades that influence cell proliferation, migration, apoptosis, and inflammation.[4][8][9] Given that tetranor-12(R)-HETE is a direct metabolite, it is plausible that it may share, modulate, or have distinct functions within the same biological systems.

Therefore, suitable cell culture models for tetranor-12(R)-HETE research include those derived from tissues and disease states where 12-HETE signaling is prominent:

  • Cancer Biology: 12-HETE promotes tumor growth, angiogenesis, and metastasis.[10][11] Cell lines from cancers where 12-LOX is highly expressed are relevant models.

  • Inflammation and Immunology: 12-HETE is involved in inflammatory responses and is produced by immune cells like platelets and leukocytes.[12][13]

  • Vascular and Metabolic Diseases: 12-HETE plays a role in diabetic retinopathy and has been implicated in endothelial cell dysfunction.[14][15] The association of tetranor-12-HETE with NAFLD suggests that liver cell models are also highly relevant.[6]

Recommended Cell Culture Models

The following table summarizes recommended cell lines for investigating the biological effects of tetranor-12(R)-HETE, based on their relevance in 12-HETE research.

Area of Research Cell Line Cell Type Justification & Key Applications Reference
Cancer (Colon) HT-29, SW480Human Colorectal Adenocarcinoma12(R)-HETE increases proliferation in HT-29 cells. Useful for studying effects on cancer cell growth and survival.[8][16]
Cancer (Ovarian) OVCAR-3, SKOV3Human Ovarian Adenocarcinoma12(S)-HETE inhibits apoptosis by activating the ILK/NF-κB pathway. Ideal for apoptosis and cell survival assays.[10]
Cancer (Prostate) PC3Human Prostate AdenocarcinomaExpresses the 12(S)-HETE receptor GPR31. Suitable for receptor binding and downstream signaling studies.[4]
Cancer (General) A431Human Epidermoid Carcinoma12(S)-HETE stimulates migration and spreading through PKC, PI3K, and ERK1/2 pathways.[3]
Diabetic Retinopathy rMC-1Rat Müller Glial Cells12-HETE induces inflammatory responses and glutamate (B1630785) production. Relevant for neuro-inflammatory studies.[17][18]
Vascular Biology HRMECsHuman Retinal Microvascular Endothelial CellsExpress GPR31; 12-HETE upregulates pro-inflammatory cytokines. Model for studying endothelial activation and inflammation.[15]
Metabolic Disease HepG2Human Hepatocellular CarcinomaTetranor-12-HETE is elevated in NAFLD. This line is a standard model for studying liver metabolism and toxicity.[6]
Inflammation THP-1Human Monocytic LeukemiaCan be differentiated into macrophages to study inflammatory responses, as 12-HETE is a key mediator in myeloid cells.[13]

Signaling Pathways in HETE Research

Research on 12-HETE has identified several key signaling pathways that are critical to its biological effects. These pathways serve as excellent targets for investigation when studying tetranor-12(R)-HETE.

Summary of Key 12-HETE Signaling Pathways

Receptor Downstream Effectors Cellular Response Reference
GPR31Gαi/o, PI3K/Akt, ERK1/2, NF-κBProliferation, Survival, Inflammation, Migration[3][4][9]
BLT2UnknownChemotaxis, Inflammation[4][8][13]
TP (Antagonist)Inhibition of PGH2/TxA2 signalingVasodilation, Inhibition of Platelet Aggregation[4][8][19]

Below are graphical representations of a primary 12-HETE signaling pathway and a general experimental workflow for studying tetranor-12(R)-HETE.

GPR31_Signaling_Pathway 12-HETE Signaling via GPR31 HETE 12(R)-HETE or tetranor-12(R)-HETE GPR31 GPR31 Receptor HETE->GPR31 Binds PI3K PI3K GPR31->PI3K Activates ERK ERK1/2 GPR31->ERK Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activates CellResponse Cellular Responses (Proliferation, Survival, Inflammation, Migration) Akt->CellResponse ERK->CellResponse NFkB->CellResponse

Caption: Simplified 12-HETE signaling cascade via the GPR31 receptor.

Experimental_Workflow Experimental Workflow for tetranor-12(R)-HETE Research Start Select Relevant Cell Line (e.g., HT-29, HRMEC, HepG2) Culture Culture cells to desired confluency Start->Culture Treatment Treat cells with tetranor-12(R)-HETE (Dose-response & time-course) Culture->Treatment Assays Perform Assays Treatment->Assays Proliferation Proliferation Assay (MTT / CCK-8) Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V / PI) Assays->Apoptosis Signaling Signaling Analysis (Western Blot for p-Akt, p-ERK) Assays->Signaling Data Data Analysis & Interpretation Proliferation->Data Apoptosis->Data Signaling->Data

Caption: General workflow for investigating tetranor-12(R)-HETE effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard and can be adapted for use with tetranor-12(R)-HETE.

Protocol 1: Cell Proliferation Assay (MTT-Based)

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • Selected cell line

  • Complete culture medium

  • Tetranor-12(R)-HETE (dissolved in appropriate vehicle, e.g., ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of tetranor-12(R)-HETE in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the tetranor-12(R)-HETE dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with tetranor-12(R)-HETE for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[21]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

Protocol 3: Signaling Pathway Analysis (Western Blot)

This protocol allows for the detection of changes in the phosphorylation state of key signaling proteins like Akt and ERK.[10]

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with tetranor-12(R)-HETE for a short duration (e.g., 5, 15, 30 minutes), wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Scrape the cell lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Chiral Separation of Tetranor-12(R)-HETE and Tetranor-12(S)-HETE: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of eicosanoid enantiomers are critical for understanding their distinct biological roles in health and disease. This document provides detailed application notes and experimental protocols for the chiral separation of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) and tetranor-12(S)-hydroxyeicosatetraenoic acid (tetranor-12(S)-HETE), key metabolites of the arachidonic acid cascade.

Tetranor-12-HETE is a β-oxidation product of 12-HETE, a significant signaling molecule involved in inflammation, cancer progression, and various other physiological and pathological processes. The stereochemistry of the hydroxyl group at the C-12 position dictates the biological activity of these molecules. Therefore, the ability to resolve and accurately measure the individual (R) and (S) enantiomers is paramount for elucidating their specific functions and for the development of targeted therapeutics.

Application Notes

The chiral separation of tetranor-12(R)-HETE and tetranor-12(S)-HETE is essential for a variety of research applications, including:

  • Metabolomics and Lipidomics: To accurately profile the eicosanoid landscape in biological samples and understand the metabolic pathways involved in their production.

  • Drug Discovery and Development: To screen for compounds that selectively inhibit the production or activity of one enantiomer over the other.

  • Clinical Research: To investigate the role of individual enantiomers as potential biomarkers for diseases such as cancer and inflammatory disorders.

  • Toxicology: To assess the differential toxicity of the enantiomers.

The protocols outlined below describe a robust and reproducible method for the chiral separation of tetranor-12(R)-HETE and tetranor-12(S)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a polysaccharide-based chiral stationary phase is key to achieving baseline separation of these closely related isomers.

Experimental Protocols

Sample Preparation from Biological Matrices

The following protocols are recommended for the extraction of tetranor-12-HETE from plasma and tissue samples.

1.1. Plasma Sample Extraction

  • To 500 µL of plasma, add 10 µL of an internal standard solution (e.g., 12(S)-HETE-d8) and 1 mL of methanol (B129727) to precipitate proteins.

  • Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to pH 3.5 with 1 M HCl.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

1.2. Tissue Sample Extraction

  • Homogenize approximately 50 mg of tissue in 1 mL of methanol containing an internal standard.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed with acidification and SPE as described in steps 4-7 of the plasma extraction protocol.

Chiral LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

ParameterValue
Column ChiralPak AD-RH, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL

2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode.

ParameterValue
Ionization Mode Negative ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2
Data Presentation

Table 1: Expected Retention Times for Tetranor-12-HETE Enantiomers

AnalyteExpected Retention Time (min)
tetranor-12(R)-HETE~ 9.5
tetranor-12(S)-HETE~ 11.0

Note: Retention times are approximate and may vary depending on the specific LC system and column batch.

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Tetranor-12-HETE

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
tetranor-12-HETE265.2167.115
12(S)-HETE-d8 (IS)327.2184.120

Visualization of Workflows and Pathways

To aid in the understanding of the experimental process and the biological context of tetranor-12-HETE, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma or Tissue) Protein_Precipitation Protein Precipitation (Methanol) Biological_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Acidification Acidification Supernatant_Collection->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chiral_Column Chiral HPLC Column (ChiralPak AD-RH) Injection->Chiral_Column ESI_Source ESI Source Chiral_Column->ESI_Source Mass_Analyzer Triple Quadrupole Mass Analyzer ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition (MRM) Mass_Analyzer->Data_Acquisition

Experimental workflow for the analysis of tetranor-12-HETE.

The biological activity of 12-HETE, the precursor to tetranor-12-HETE, has been extensively studied, particularly in the context of cancer and inflammation. 12(S)-HETE is known to activate several key signaling pathways that promote cell proliferation, migration, and survival. While the specific signaling pathways of the individual tetranor-12-HETE enantiomers are still under investigation, it is hypothesized that they may act through similar mechanisms.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tetranor_12S_HETE tetranor-12(S)-HETE Receptor G-Protein Coupled Receptor (e.g., GPR31) tetranor_12S_HETE->Receptor PKC PKC Receptor->PKC activates PI3K PI3K Receptor->PI3K activates Ras Ras Receptor->Ras activates IKK IKK PKC->IKK activates Akt Akt PI3K->Akt activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK NFkappaB_complex NF-κB/IκB Complex IKK->NFkappaB_complex phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_complex->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Gene_Expression Gene Expression NFkappaB_nuc->Gene_Expression regulates Proliferation Cell Proliferation Gene_Expression->Proliferation Migration Cell Migration Gene_Expression->Migration Survival Cell Survival Gene_Expression->Survival Inflammation Inflammation Gene_Expression->Inflammation

Potential signaling pathways of tetranor-12(S)-HETE.

These protocols and application notes provide a comprehensive guide for the chiral separation and analysis of tetranor-12(R)-HETE and tetranor-12(S)-HETE. The ability to distinguish between these enantiomers will undoubtedly contribute to a deeper understanding of their roles in biological systems and may pave the way for novel therapeutic interventions.

Application Notes and Protocols for the Use of Tetranor-12(R)-HETE in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a metabolite of 12(R)-HETE, it is formed through a process of β-oxidation. In the growing field of lipidomics, tetranor-12(R)-HETE is gaining attention as a potential biomarker for various physiological and pathological conditions, including liver disease. These application notes provide detailed protocols for the extraction and quantification of tetranor-12(R)-HETE in biological samples, summarize available quantitative data, and describe its relevant signaling pathways.

Data Presentation

The following table summarizes the reported concentrations of tetranor-12-HETE in human plasma, highlighting its potential as a biomarker for nonalcoholic fatty liver disease (NAFLD).

Table 1: Plasma Concentrations of Tetranor-12-HETE in Healthy Controls vs. NAFLD Patients

AnalyteMatrixSubject GroupConcentration (Mean ± SD)Analytical MethodReference
Tetranor-12-HETEPlasmaHealthy Controls (n=8)~1.5 ng/mLHPLC-MS[1]
Tetranor-12-HETEPlasmaNAFLD Patients (n=35)~4.5 ng/mLHPLC-MS[1]

Note: The concentrations are estimated from graphical data presented in the cited study and should be considered approximate.

Signaling Pathways

The direct signaling pathways of tetranor-12(R)-HETE are not yet fully elucidated and remain an active area of research. However, its biological activity can be inferred from its precursor, 12(R)-HETE, which is known to be involved in a variety of cellular processes.

Metabolic Pathway of Tetranor-12(R)-HETE Formation

Tetranor-12(R)-HETE is a product of the β-oxidation of 12(R)-HETE. This metabolic conversion is a key step in the catabolism of HETEs.

Arachidonic_Acid Arachidonic Acid 12R_LOX_CYP450 12R-Lipoxygenase (12R-LOX) or Cytochrome P450 (CYP450) Arachidonic_Acid->12R_LOX_CYP450 12R_HETE 12(R)-HETE 12R_LOX_CYP450->12R_HETE Beta_Oxidation β-Oxidation 12R_HETE->Beta_Oxidation Tetranor_12R_HETE Tetranor-12(R)-HETE Beta_Oxidation->Tetranor_12R_HETE

Figure 1: Metabolic pathway showing the formation of tetranor-12(R)-HETE from arachidonic acid.

Postulated Signaling of Tetranor-12(R)-HETE Based on 12-HETE Activity

The parent compound, 12-HETE (both S and R isomers), has been shown to exert its effects through various signaling pathways, often involving G-protein coupled receptors (GPCRs) and subsequent downstream cascades that regulate inflammation, cell proliferation, and migration. It is plausible that tetranor-12(R)-HETE may interact with similar pathways, although potentially with different affinity and potency.

Tetranor_12R_HETE Tetranor-12(R)-HETE (Postulated) GPCRs G-Protein Coupled Receptors (e.g., GPR31, BLT2) Tetranor_12R_HETE->GPCRs Binding Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) GPCRs->Downstream_Signaling Activation Cellular_Responses Cellular Responses (Inflammation, Proliferation, Migration) Downstream_Signaling->Cellular_Responses Regulation

Figure 2: Postulated signaling pathway for tetranor-12(R)-HETE based on known targets of 12-HETE.

Experimental Protocols

The following protocols are provided as a guide for the extraction and quantification of tetranor-12(R)-HETE from biological matrices. It is recommended to optimize these protocols for your specific experimental conditions and instrumentation.

Experimental Workflow Overview

Sample_Collection Sample Collection (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation/Homogenization) Sample_Collection->Sample_Preparation SPE Solid-Phase Extraction (SPE) Sample_Preparation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 3: General experimental workflow for the analysis of tetranor-12(R)-HETE.

Protocol 1: Solid-Phase Extraction (SPE) of Tetranor-12(R)-HETE from Human Plasma

This protocol describes the extraction of tetranor-12(R)-HETE from human plasma using a C18 SPE cartridge.

Materials:

  • Human plasma samples

  • Internal standard (e.g., tetranor-12(R)-HETE-d8)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Centrifuge

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 600 µL of ice-cold methanol containing an appropriate amount of internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Dilute the supernatant from step 1 with 4 mL of ultrapure water containing 0.1% formic acid.

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 15% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tetranor-12(R)-HETE

This protocol provides a general method for the quantification of tetranor-12(R)-HETE using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tetranor-12(R)-HETE: Precursor ion (m/z) 265.2 → Product ion (m/z) 167.1 (This is a predicted transition and should be optimized with an authentic standard).

    • Internal Standard (e.g., tetranor-12(R)-HETE-d8): Precursor ion (m/z) 273.2 → Product ion (m/z) 171.1 (This is a predicted transition and should be optimized).

  • Collision Energy and other MS parameters: Optimize using an authentic standard of tetranor-12(R)-HETE.

Conclusion

The study of tetranor-12(R)-HETE is an emerging area within lipidomics. The protocols and information provided herein offer a foundation for researchers to investigate the role of this lipid mediator in health and disease. As research progresses, it is anticipated that a more comprehensive understanding of its biological functions and its utility as a clinical biomarker will be established. Further studies are warranted to validate its role in NAFLD and to explore its presence and significance in other pathological conditions.

References

Application Notes and Protocols for the Functional Analysis of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the biological functions of its parent compound, 12-HETE, have been implicated in a variety of physiological and pathological processes including inflammation, angiogenesis, and cancer, the specific roles of tetranor-12(R)-HETE remain largely uncharacterized.[2][3] These application notes provide a comprehensive experimental framework to investigate the functional significance of tetranor-12(R)-HETE. The protocols and hypothesized signaling pathways are based on the established activities of the more extensively studied 12-HETE stereoisomers.

Hypothesized Biological Functions

Based on the known biological activities of 12-HETE, the following functions are hypothesized for tetranor-12(R)-HETE and can be investigated using the protocols outlined below:

  • Regulation of Cell Proliferation: 12-HETE has been shown to stimulate the proliferation of various cell types, including cancer cells. It is plausible that tetranor-12(R)-HETE may either mimic or antagonize these effects.

  • Modulation of Cell Migration: The 12-lipoxygenase pathway and its metabolites are known to influence cell motility. Tetranor-12(R)-HETE may play a role in promoting or inhibiting cell migration, a critical process in wound healing and cancer metastasis.

  • Induction or Inhibition of Apoptosis: Depending on the cellular context, 12-HETE has been shown to have both pro-apoptotic and anti-apoptotic effects. Investigating the impact of tetranor-12(R)-HETE on programmed cell death is crucial to understanding its potential therapeutic implications.

  • Activation of Intracellular Signaling Pathways: 12-HETE is known to act through G-protein coupled receptors such as GPR31 and BLT2, which in turn activate downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways. Tetranor-12(R)-HETE may engage similar receptors and signaling molecules.

Data Presentation: Illustrative Quantitative Data

The following table summarizes representative quantitative data from studies on the parent compound, 12(S)-HETE, to illustrate the types of results that can be obtained from the described experimental protocols.

Functional Assay Cell Line 12(S)-HETE Concentration Observed Effect Reference
Cell Proliferation (MTT Assay)Human Pancreatic Cancer (PANC-1)0.1 µM~40% increase in cell proliferation[4]
1 µM~60% increase in cell proliferation[4]
Cell Migration (Wound Healing)Human Keratinocytes1 nMSignificant acceleration of wound closure
Apoptosis (Caspase-3 Activity)Ovarian Cancer (OVCAR-3)1 µMSignificant decrease in serum-deprivation induced caspase-3 activation
Signaling (p-ERK Activation)Human Gastric Cancer (AGS)100 nMSignificant increase in ERK phosphorylation

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of tetranor-12(R)-HETE on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., cancer cell line, endothelial cells)

  • Complete cell culture medium

  • Tetranor-12(R)-HETE (in a suitable solvent like ethanol)

  • Vehicle control (e.g., ethanol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of tetranor-12(R)-HETE in serum-free medium.

  • After 24 hours, replace the medium with 100 µL of serum-free medium containing various concentrations of tetranor-12(R)-HETE (e.g., 0.1 nM to 10 µM) or vehicle control.

  • Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of tetranor-12(R)-HETE on the collective migration of a cell monolayer.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Tetranor-12(R)-HETE

  • Vehicle control

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free or low-serum medium containing different concentrations of tetranor-12(R)-HETE or vehicle control.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Tetranor-12(R)-HETE

  • Vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of tetranor-12(R)-HETE or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Protein Activation

This protocol is used to detect the phosphorylation status of key signaling proteins, such as ERK and Akt, following treatment with tetranor-12(R)-HETE.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Tetranor-12(R)-HETE

  • Vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with tetranor-12(R)-HETE or vehicle control for various time points (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total protein to ensure equal loading.

Mandatory Visualizations

G Hypothetical Signaling Pathway of Tetranor-12(R)-HETE cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tn_hete Tetranor-12(R)-HETE gpr31 GPR31 tn_hete->gpr31 blt2 BLT2 tn_hete->blt2 mek MEK gpr31->mek pi3k PI3K blt2->pi3k akt Akt pi3k->akt transcription Gene Transcription akt->transcription Cell Survival & Proliferation erk ERK mek->erk erk->transcription Cell Proliferation & Migration

Caption: Hypothetical signaling pathway for tetranor-12(R)-HETE.

G Experimental Workflow for Tetranor-12(R)-HETE Functional Analysis cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis start Start: Select Cell Line of Interest culture Cell Culture & Seeding start->culture treatment Treatment with Tetranor-12(R)-HETE (Dose-Response & Time-Course) culture->treatment proliferation Cell Proliferation (MTT Assay) treatment->proliferation migration Cell Migration (Wound Healing Assay) treatment->migration apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western Western Blotting (p-ERK, p-Akt) treatment->western data Data Analysis & Interpretation proliferation->data migration->data apoptosis->data western->data conclusion Conclusion on Functional Role data->conclusion

References

Application of Tetranor-12(R)-HETE in Nonalcoholic Fatty Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Research into the molecular mechanisms driving NAFLD is crucial for the development of effective therapeutics. Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of 12(R)-HETE formed via β-oxidation, has emerged as a potential player in the pathophysiology of NAFLD. Studies have shown that plasma levels of tetranor-12-HETE are significantly elevated in patients with NAFLD, suggesting its potential as a biomarker and a therapeutic target.[1]

These application notes provide an overview of the potential applications of tetranor-12(R)-HETE in NAFLD research, including detailed protocols for in vitro and in vivo studies. The information is intended to guide researchers in investigating the role of this lipid metabolite in the progression of NAFLD and to explore its potential as a therapeutic agent.

Rationale for Studying Tetranor-12(R)-HETE in NAFLD

The rationale for investigating tetranor-12(R)-HETE in the context of NAFLD is based on the following observations:

  • Elevated Levels in NAFLD Patients: Clinical studies have demonstrated a significant increase in plasma concentrations of tetranor-12-HETE in individuals with NAFLD compared to healthy controls.[1] This correlation suggests a potential involvement of this metabolite in the disease process.

  • Role of Parent Compound 12-HETE in Inflammation: The precursor molecule, 12-HETE, is a known pro-inflammatory mediator.[2][3] Given that inflammation is a key driver of NAFLD progression to NASH, it is plausible that its metabolite, tetranor-12(R)-HETE, also participates in inflammatory signaling pathways within the liver.

  • Potential Interaction with Nuclear Receptors: Structurally related lipid molecules have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. While direct evidence for tetranor-12(R)-HETE is pending, its structural similarity to other eicosanoids suggests it may also modulate the activity of nuclear receptors involved in hepatic lipid homeostasis and inflammation.

Data Presentation

Quantitative Data Summary
ParameterFindingSpeciesModelReference
Plasma Levels Significantly elevated in NAFLD patients compared to healthy controls.HumanClinical Study[1]
In Vitro Activity of Parent Compound (12(R)-HETE) Binds to thromboxane (B8750289) A2 (TP) receptor (IC50 = 0.734 µM) and leukotriene B4 receptor 2 (BLT2).HumanIsolated Platelets, CHO Cells[4]
In Vitro Activity of Parent Compound (12(R)-HETE) Increases proliferation of HT-29 colon cancer cells at 1 µM.HumanCell Culture[4]
In Vivo Activity of Parent Compound (12(R)-HETE) Decreases intraocular pressure in rabbits at doses of 1, 10, or 50 µ g/eye .RabbitAnimal Model[4]
In Vivo Activity of Parent Compound (12(R)-HETE) Decreases LPS-induced pyresis in rats at 10 µ g/animal (intracerebroventricular).RatAnimal Model[4]

Note: Direct quantitative data on the effects of tetranor-12(R)-HETE on NAFLD-specific parameters (hepatic triglyceride levels, inflammatory markers in liver) from preclinical studies are currently limited in the reviewed literature. The table includes data on the parent compound to provide context.

Experimental Protocols

In Vitro Studies: Hepatocyte Models of NAFLD

Objective: To investigate the direct effects of tetranor-12(R)-HETE on hepatocyte steatosis, inflammation, and signaling pathways.

Cell Lines:

  • Human Hepatocellular Carcinoma Lines: HepG2, Huh7. These are widely used and readily available models for studying lipid metabolism.

  • Primary Human or Rodent Hepatocytes: Offer a more physiologically relevant model but have limitations in availability and longevity.

Protocol: Induction of Steatosis and Treatment

  • Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.

  • Induction of Steatosis: To mimic the fatty liver condition, incubate the cells with a lipogenic medium containing a mixture of oleic acid and palmitic acid (typically in a 2:1 molar ratio) for 24 hours. A common concentration is 1 mM oleic acid and 0.5 mM palmitic acid complexed to bovine serum albumin (BSA).

  • Preparation of Tetranor-12(R)-HETE Solution:

    • Tetranor-12(R)-HETE is typically supplied in an organic solvent like ethanol (B145695).[5]

    • Prepare a stock solution in ethanol. For cell culture experiments, the final concentration of ethanol in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

    • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Based on the activity of the parent compound, a concentration range of 10 nM to 10 µM can be explored.

  • Treatment: Remove the lipogenic medium and replace it with fresh medium containing different concentrations of tetranor-12(R)-HETE. Include a vehicle control (medium with the same concentration of ethanol used for the highest tetranor-12(R)-HETE concentration).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Endpoint Analysis:

  • Lipid Accumulation:

    • Oil Red O Staining: A qualitative and semi-quantitative method to visualize intracellular lipid droplets.

    • Triglyceride Quantification: A quantitative colorimetric or fluorometric assay to measure intracellular triglyceride content.

  • Gene Expression Analysis (RT-qPCR):

    • Lipogenesis markers: SREBP-1c, FASN, ACC.

    • Inflammatory markers: TNF-α, IL-6, IL-1β, MCP-1.

    • Fibrosis markers: α-SMA, Collagen I, TIMP-1.

  • Protein Analysis (Western Blot or ELISA):

    • Analyze the protein levels of key markers involved in lipid metabolism and inflammation.

    • Investigate the phosphorylation status of signaling proteins (e.g., NF-κB, JNK, p38 MAPK) to understand the activated pathways.

In Vivo Studies: High-Fat Diet-Induced NAFLD Model

Objective: To evaluate the in vivo efficacy of tetranor-12(R)-HETE in a preclinical model of NAFLD.

Animal Model:

  • C57BL/6J mice: A commonly used inbred strain that is susceptible to diet-induced obesity, insulin (B600854) resistance, and NAFLD.

Protocol: Induction of NAFLD and Treatment

  • Animal Acclimatization: Acclimate male C57BL/6J mice (6-8 weeks old) for at least one week with ad libitum access to standard chow and water.

  • Induction of NAFLD: Feed the mice a high-fat diet (HFD), typically containing 45% or 60% kcal from fat, for a period of 8-16 weeks to induce obesity, hepatic steatosis, and inflammation. A control group should be fed a standard chow diet.

  • Preparation and Administration of Tetranor-12(R)-HETE:

    • The route of administration will depend on the compound's stability and bioavailability. Oral gavage, intraperitoneal (IP) injection, or subcutaneous (SC) injection are common methods.

    • Formulate tetranor-12(R)-HETE in a suitable vehicle (e.g., corn oil for oral gavage, or a solution containing a small amount of a solubilizing agent like DMSO or ethanol for injections, further diluted in saline or PBS).

    • The optimal dosage needs to be determined empirically. Based on studies with related compounds, a starting dose in the range of 1-10 mg/kg body weight per day could be considered.

  • Treatment Groups:

    • Group 1: Control diet + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + Tetranor-12(R)-HETE (low dose)

    • Group 4: HFD + Tetranor-12(R)-HETE (high dose)

  • Treatment Duration: Administer the treatment for a period of 4-8 weeks while the mice continue on their respective diets.

  • Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

Endpoint Analysis:

  • Serum Analysis:

    • Liver enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).

    • Lipid profile: Triglycerides, total cholesterol, HDL, LDL.

    • Glucose and insulin: To assess insulin resistance (HOMA-IR).

    • Inflammatory cytokines: TNF-α, IL-6.

  • Liver Tissue Analysis:

    • Histology: Hematoxylin and eosin (B541160) (H&E) staining for steatosis, inflammation, and ballooning. Masson's trichrome staining for fibrosis.

    • Hepatic Lipid Content: Measure triglyceride and cholesterol levels in liver homogenates.

    • Gene and Protein Expression: Analyze markers of lipogenesis, inflammation, and fibrosis as described in the in vitro protocol.

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis seed_cells Seed Hepatocytes (HepG2, Huh7) induce_steatosis Induce Steatosis (Oleic/Palmitic Acid) seed_cells->induce_steatosis treat_cells Treat Cells with Tetranor-12(R)-HETE induce_steatosis->treat_cells prepare_tetranor Prepare Tetranor-12(R)-HETE Solution prepare_tetranor->treat_cells lipid_analysis Lipid Accumulation (Oil Red O, TG Assay) treat_cells->lipid_analysis gene_expression Gene Expression (RT-qPCR) treat_cells->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) treat_cells->protein_analysis

Caption: Workflow for in vitro investigation of tetranor-12(R)-HETE in NAFLD cell models.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatize Acclimatize C57BL/6J Mice induce_nafld Induce NAFLD (High-Fat Diet) acclimatize->induce_nafld administer_drug Administer Treatment (e.g., Oral Gavage) induce_nafld->administer_drug prepare_drug Prepare Tetranor-12(R)-HETE Formulation prepare_drug->administer_drug serum_analysis Serum Analysis (ALT, AST, Lipids, Cytokines) administer_drug->serum_analysis liver_histology Liver Histology (H&E, Masson's Trichrome) administer_drug->liver_histology liver_biochem Hepatic Lipid Content administer_drug->liver_biochem liver_expression Gene & Protein Expression administer_drug->liver_expression

Caption: Workflow for in vivo evaluation of tetranor-12(R)-HETE in a NAFLD mouse model.

Postulated Signaling Pathway of Tetranor-12(R)-HETE in Hepatocytes

signaling_pathway cluster_receptors Potential Receptors cluster_signaling Downstream Signaling cluster_effects Cellular Effects in NAFLD tetranor Tetranor-12(R)-HETE receptor_ppar PPARγ (?) tetranor->receptor_ppar Activation? receptor_gpr GPR31 (?) tetranor->receptor_gpr Activation? nfkb NF-κB Pathway receptor_ppar->nfkb Modulation lipogenesis ↓ Lipogenesis (SREBP-1c, FASN) receptor_ppar->lipogenesis mapk MAPK Pathway (JNK, p38) receptor_gpr->mapk Activation inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation mapk->inflammation fibrosis ↓ Fibrosis Markers (α-SMA, Collagen) mapk->fibrosis

Caption: Postulated signaling pathways of tetranor-12(R)-HETE in hepatocytes during NAFLD.

Conclusion

Tetranor-12(R)-HETE represents a novel area of investigation in NAFLD research. Its elevated levels in patients with the disease warrant further exploration of its role in the pathogenesis of hepatic steatosis, inflammation, and fibrosis. The provided protocols offer a framework for researchers to systematically investigate the effects of tetranor-12(R)-HETE in established in vitro and in vivo models of NAFLD. Elucidating the mechanisms of action of this lipid metabolite could lead to the identification of new therapeutic targets and the development of innovative treatments for this widespread chronic liver disease. Further research is needed to confirm the postulated signaling pathways and to establish a definitive dose-response relationship for its biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Tetranor-12(R)-HETE During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of tetranor-12(R)-HETE during storage. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for tetranor-12(R)-HETE?

For long-term stability of at least one year, it is recommended to store tetranor-12(R)-HETE at -80°C.[1][2] Some related HETE compounds, such as 12(R)-HETE, can be stored at -20°C for up to two years, suggesting that very low temperatures are crucial for preserving the integrity of these molecules.[3]

Q2: In what solvent should tetranor-12(R)-HETE be stored?

Tetranor-12(R)-HETE is typically supplied and should be stored in a solution of ethanol (B145695).[1][2][4][5] Anhydrous ethanol is preferred to minimize the risk of hydrolysis. If it is necessary to use a different solvent for experimental reasons, it is crucial to ensure the solvent is of high purity, degassed, and stored under an inert atmosphere.

Q3: What are the primary degradation pathways for tetranor-12(R)-HETE during storage?

The main cause of degradation for tetranor-12(R)-HETE, a polyunsaturated fatty acid, is oxidation.[6][7] The multiple double bonds in its structure make it highly susceptible to attack by reactive oxygen species (ROS). This lipid peroxidation can be initiated by exposure to air (oxygen), light, and trace metal contaminants.[6][7][8]

Q4: How can I prevent the degradation of tetranor-12(R)-HETE?

To minimize degradation, it is essential to protect the compound from pro-oxidative conditions. This can be achieved by:

  • Low Temperature Storage: Storing at -80°C significantly slows down chemical reactions, including oxidation.[1][2]

  • Inert Atmosphere: Before sealing the storage vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Protection from Light: Store vials in the dark or use amber-colored vials to prevent photodegradation.[8]

  • Use of Antioxidants: Consider adding a suitable antioxidant to the stock solution, especially for long-term storage or if the sample will be subjected to multiple freeze-thaw cycles.

Q5: What antioxidants are suitable for protecting tetranor-12(R)-HETE?

While specific studies on tetranor-12(R)-HETE are limited, general principles of lipid preservation apply. Phenolic antioxidants such as butylated hydroxytoluene (BHT) or flavonoids can be effective radical scavengers.[9][10] Glutathione is another potent endogenous antioxidant that protects against lipid peroxides.[11] The choice of antioxidant should be carefully considered based on its compatibility with downstream applications.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in an experiment. Degradation of tetranor-12(R)-HETE stock solution.1. Verify the storage conditions (temperature, solvent, protection from light and air). 2. Prepare a fresh dilution from a new, unopened vial of tetranor-12(R)-HETE and repeat the experiment. 3. If the issue persists, consider analyzing the integrity of the stock solution using HPLC or LC-MS.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Oxidation or other forms of degradation of the compound.1. Review the sample handling and storage procedures. 2. Prepare a fresh sample under an inert atmosphere and re-analyze. 3. Compare the chromatogram with that of a freshly opened standard.
Inconsistent results between experimental replicates. Inconsistent handling of the tetranor-12(R)-HETE solution, leading to variable levels of degradation.1. Standardize the protocol for preparing and handling the tetranor-12(R)-HETE solutions for all replicates. 2. Minimize the time the solution is exposed to ambient temperature and light. 3. Use freshly prepared dilutions for each experiment.

Experimental Protocols

Protocol for Long-Term Storage of Tetranor-12(R)-HETE
  • Upon receipt, centrifuge the vial briefly to ensure the entire sample is at the bottom.

  • If the compound is in a solvent, it is recommended to store it in the original vial at -80°C.[1][2]

  • For added protection, especially if the vial will be opened multiple times, overlay the solution with a gentle stream of dry argon or nitrogen before sealing.

  • Wrap the vial in aluminum foil or place it in a light-blocking container to protect it from light.

  • Place the vial in a freezer set to -80°C for long-term storage.

Protocol for Assessing the Stability of Tetranor-12(R)-HETE using HPLC
  • Standard Preparation: Prepare a stock solution of tetranor-12(R)-HETE in ethanol at a known concentration. A portion of this solution should be immediately analyzed to serve as the time-zero reference.

  • Storage Conditions: Aliquot the remaining stock solution into several vials. Store these vials under the desired conditions to be tested (e.g., different temperatures, with and without antioxidants, exposure to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile (B52724) in water with 0.1% formic acid. Detection is typically performed by UV absorbance at approximately 234-236 nm, which is the characteristic absorbance maximum for HETEs.[3][4]

  • Data Analysis: Compare the peak area of the tetranor-12(R)-HETE peak at each time point to the time-zero reference. A decrease in the peak area indicates degradation. The appearance of new peaks can provide information about the degradation products.

Visualizations

Degradation_Pathway Potential Degradation Pathways of Tetranor-12(R)-HETE Tetranor-12(R)-HETE Tetranor-12(R)-HETE Oxidized Products Oxidized Products Tetranor-12(R)-HETE->Oxidized Products Oxidation Hydrolyzed Products Hydrolyzed Products Tetranor-12(R)-HETE->Hydrolyzed Products Hydrolysis Photodegradation Products Photodegradation Products Tetranor-12(R)-HETE->Photodegradation Products Photodegradation Oxygen (Air) Oxygen (Air) Oxygen (Air)->Oxidized Products Trace Metals Trace Metals Trace Metals->Oxidized Products Light (UV) Light (UV) Light (UV)->Photodegradation Products Water Water Water->Hydrolyzed Products

Caption: Potential degradation pathways for tetranor-12(R)-HETE during storage.

Experimental_Workflow Workflow for Stability Assessment Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Time-Zero Analysis (HPLC/LC-MS) Time-Zero Analysis (HPLC/LC-MS) Prepare Stock Solution->Time-Zero Analysis (HPLC/LC-MS) Aliquot and Store under Test Conditions Aliquot and Store under Test Conditions Prepare Stock Solution->Aliquot and Store under Test Conditions Analyze at Time Points Analyze at Time Points Aliquot and Store under Test Conditions->Analyze at Time Points Compare toTime-Zero Compare toTime-Zero Analyze at Time Points->Compare toTime-Zero Determine Stability Determine Stability Compare toTime-Zero->Determine Stability

Caption: Experimental workflow for assessing the stability of tetranor-12(R)-HETE.

References

Technical Support Center: Overcoming Matrix Effects in Tetranor-12(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of tetranor-12(R)-HETE. Our resources are designed to help you overcome matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact tetranor-12(R)-HETE analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of your quantitative analysis. In the analysis of tetranor-12(R)-HETE, which is often present at low concentrations in complex biological matrices like plasma or urine, matrix effects are a primary cause of inaccurate quantification.

Q2: What are the most common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites that co-elute with tetranor-12(R)-HETE.[1] The type and magnitude of the matrix effect can vary significantly between different biological fluids (e.g., plasma vs. urine) and even between different lots of the same matrix.[2]

Q3: How can I minimize the ex vivo formation of eicosanoids like tetranor-12(R)-HETE during sample collection and handling?

A3: To prevent the artificial generation of eicosanoids, it is crucial to add antioxidants and enzyme inhibitors to your samples immediately after collection. Butylated hydroxytoluene (BHT) is a commonly used antioxidant to prevent lipid peroxidation.[2] For blood samples, collecting them in tubes containing anticoagulants and immediately placing them on ice is recommended.

Q4: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for tetranor-12(R)-HETE quantification?

A4: A stable isotope-labeled internal standard, such as tetranor-12(R)-HETE-d8, is the most effective way to compensate for matrix effects and variability in sample preparation and instrument response.[1] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[1]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Solution
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Stationary Phase Adjust the mobile phase pH to be at least 2 units away from the pKa of tetranor-12(R)-HETE to ensure it is in a single ionic form. Consider a column with a different stationary phase chemistry.
Column Contamination or Degradation Backflush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[3]
Injector Issues Ensure the injector needle is not partially blocked and that the injection volume is consistent.
Incompatibility between Sample Solvent and Mobile Phase Whenever possible, dissolve the extracted sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

Cause Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Even minor room temperature variations can affect retention times.[3]
Pump Malfunction Check for leaks in the pump and ensure a stable flow rate. If the pressure is fluctuating, there may be an issue with the pump seals or check valves.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Problem 3: High Signal Variability or Poor Reproducibility

Possible Causes & Solutions

Cause Solution
Inconsistent Sample Preparation Ensure that every step of the sample preparation, whether SPE or LLE, is performed consistently across all samples and standards. Automation can help improve reproducibility.
Variable Matrix Effects Use a stable isotope-labeled internal standard for every sample to normalize for variations in ion suppression or enhancement.[1]
Autosampler Inconsistency Check the autosampler for precision in injection volume. Bubbles in the sample syringe can also lead to variability.
Ion Source Contamination A dirty ion source can lead to inconsistent ionization and signal instability. Regular cleaning of the ion source is recommended.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative example for the extraction of tetranor-12(R)-HETE from human plasma.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add a stable isotope-labeled internal standard (e.g., tetranor-12(R)-HETE-d8).

    • Acidify the sample to approximately pH 3.5 with 2% formic acid. This protonates the carboxylic acid group of the analyte, making it suitable for retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • Follow with a wash of 3 mL of 15% methanol in water to remove more polar lipids.

  • Elution:

    • Elute the tetranor-12(R)-HETE and the internal standard from the cartridge with 2 mL of methanol or ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tetranor-12(R)-HETE

This is an illustrative example of LC-MS/MS parameters. Optimization will be required for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • MRM Transitions (Illustrative):

      • tetranor-12(R)-HETE: Q1: m/z 265.2 -> Q3: m/z 169.1 (This is a hypothetical transition and should be optimized).

      • tetranor-12(R)-HETE-d8 (IS): Q1: m/z 273.2 -> Q3: m/z 173.1 (This is a hypothetical transition and should be optimized).

    • Collision Energy: Optimize for the specific instrument and transitions. A ramp of collision energies can be performed to find the optimal value that gives the highest signal intensity for the product ion.[4][5]

Quantitative Data Summary

The following tables provide illustrative data for the comparison of sample preparation methods. Note: This data is representative and may not reflect the exact values obtained in your laboratory. Experimental validation is required.

Table 1: Comparison of Recovery for Tetranor-12(R)-HETE using SPE and LLE

Analyte Sample Preparation Method Mean Recovery (%) Standard Deviation (%)
tetranor-12(R)-HETESolid-Phase Extraction (C18)857
Liquid-Liquid Extraction (Ethyl Acetate)6512

Table 2: Matrix Effect in Different Biological Fluids

Analyte Biological Matrix Matrix Effect (%) *Method
tetranor-12(R)-HETEHuman Plasma-35Post-extraction spike
Human Urine-50Post-extraction spike

*A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction drydown Dry-down extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for tetranor-12(R)-HETE analysis.

troubleshooting_logic start Inaccurate Results check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low IS Signal Low/Variable is_ok->is_low No check_peaks Examine Peak Shape is_ok->check_peaks Yes check_prep Review Sample Prep is_low->check_prep check_source Clean Ion Source is_low->check_source peaks_bad Poor Peak Shape check_peaks->peaks_bad No peaks_good Good Peak Shape check_peaks->peaks_good Yes check_column Check Column/Mobile Phase peaks_bad->check_column check_cal Review Calibration Curve peaks_good->check_cal matrix_effect Suspect Uncompensated Matrix Effect check_cal->matrix_effect optimize_chrom Optimize Chromatography matrix_effect->optimize_chrom

Caption: Troubleshooting logic for inaccurate tetranor-12(R)-HETE results.

signaling_pathway mem_lipids Membrane Phospholipids pla2 PLA2 mem_lipids->pla2 aa Arachidonic Acid (AA) pla2->aa lox 12-Lipoxygenase (12-LOX) aa->lox hete 12(R)-HETE lox->hete beta_ox β-oxidation hete->beta_ox tetranor tetranor-12(R)-HETE beta_ox->tetranor bio_effects Biological Effects tetranor->bio_effects

Caption: Biosynthesis pathway of tetranor-12(R)-HETE.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Tetranor-12(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solid-phase extraction (SPE) recovery of tetranor-12(R)-HETE.

Troubleshooting Guide

Low or No Recovery of Tetranor-12(R)-HETE

Q1: I am experiencing low or no recovery of my analyte. What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a common issue in SPE. The problem can occur at any of the four main stages: conditioning, loading, washing, or elution. A systematic approach is crucial to identify the source of the loss.

Troubleshooting Steps:

  • Analyze Each Fraction: To pinpoint the step where the analyte is being lost, collect and analyze the flow-through from the loading step, each wash fraction, and the final eluate.[1] This will tell you if the analyte never bound to the sorbent, was prematurely washed away, or failed to elute.

  • Review Sorbent Choice: Tetranor-12(R)-HETE is a moderately non-polar, acidic eicosanoid. A reversed-phase sorbent like C18 is a common choice.[2] However, if recovery is low, consider a polymeric sorbent (e.g., Oasis HLB, Strata-X), which can offer different selectivity and higher capacity.[3][4]

  • Optimize Sample Loading Conditions:

    • pH Adjustment: The pH of your sample can significantly impact the retention of ionizable compounds like tetranor-12(R)-HETE. To enhance retention on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the carboxylic acid group. Acidifying the sample to a pH of approximately 3-4 is a common practice for eicosanoids.[3]

    • Flow Rate: A slow and consistent flow rate during sample loading (e.g., 1-2 mL/minute) is critical to ensure adequate interaction time between the analyte and the sorbent.[5]

  • Evaluate the Wash Step:

    • Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. If you find your analyte in the wash fraction, the organic content of your wash solvent is likely too high. A common starting point for washing in reversed-phase SPE is a low percentage of organic solvent (e.g., 5-10% methanol) in acidified water.

  • Optimize the Elution Step:

    • Solvent Strength: If the analyte is not eluting from the cartridge, the elution solvent may be too weak. For reversed-phase SPE, increasing the percentage of organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or ethyl acetate) will increase the elution strength.

    • pH Modification: For acidic compounds, raising the pH of the elution solvent (e.g., by adding a small amount of ammonium (B1175870) hydroxide) can increase its polarity and improve recovery.

Poor Reproducibility

Q2: My recovery rates for tetranor-12(R)-HETE are inconsistent between samples. What could be causing this variability?

A2: Poor reproducibility can stem from inconsistencies in the SPE procedure or from the sample itself.

Troubleshooting Steps:

  • Ensure Consistent Cartridge Conditioning: Inadequate or inconsistent conditioning of the SPE cartridge can lead to variable recoveries. Always ensure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with the loading solvent. Do not let the cartridge dry out before loading the sample.[5]

  • Maintain a Consistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect interaction times and, consequently, recovery. Using a vacuum manifold with a regulator or an automated SPE system can help maintain consistent flow rates.

  • Check for Sorbent Overloading: If the amount of analyte and matrix components exceeds the capacity of the sorbent, breakthrough can occur, leading to inconsistent recovery. Consider using a larger sorbent mass or diluting the sample.

  • Sample Pre-treatment: Ensure that all samples are treated identically before SPE. This includes pH adjustment, centrifugation to remove particulates, and any protein precipitation steps.

High Background or Interfering Peaks

Q3: My final eluate contains a high background or interfering peaks that are affecting my downstream analysis. How can I clean up my sample more effectively?

A3: A dirty extract is usually due to inadequate removal of matrix components during the wash step or co-elution of interferences with the analyte.

Troubleshooting Steps:

  • Optimize the Wash Solvent: The key is to use the strongest possible wash solvent that does not elute your analyte. You can test a series of wash solvents with increasing organic content to determine the optimal composition.

  • Incorporate a Secondary Wash: Sometimes, a multi-step wash can be effective. For example, an initial wash with a low percentage of organic solvent to remove polar interferences, followed by a wash with a non-polar solvent like hexane (B92381) to remove lipids.

  • Consider a Different Sorbent: If a C18 sorbent is not providing a clean enough extract, a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) may offer better selectivity for your analyte and allow for more rigorous washing conditions.

  • Sample Pre-treatment: For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile or methanol) prior to SPE can significantly reduce interferences.[2]

Frequently Asked Questions (FAQs)

Q4: What is the best SPE sorbent for tetranor-12(R)-HETE extraction?

A4: While there is no single "best" sorbent for all applications, C18 reversed-phase silica (B1680970) is a widely used and effective choice for eicosanoids like tetranor-12(R)-HETE.[2] Polymeric sorbents such as Oasis HLB or Strata-X are also excellent alternatives, often providing higher binding capacity and stability over a wider pH range.[3][4] The optimal sorbent may depend on the specific sample matrix and the desired level of cleanup.

Q5: How does pH affect the recovery of tetranor-12(R)-HETE?

A5: Tetranor-12(R)-HETE has a carboxylic acid functional group, making its retention on reversed-phase media pH-dependent. At a neutral or basic pH, the carboxylic acid will be deprotonated (negatively charged), making the molecule more polar and less likely to be retained on a non-polar C18 sorbent. By acidifying the sample to a pH below the pKa of the carboxylic acid (typically around pH 3-4), the molecule becomes protonated and less polar, leading to stronger retention and higher recovery.[3][6]

Q6: What are the recommended solvents for each step of the SPE process for tetranor-12(R)-HETE?

A6: For a standard reversed-phase C18 SPE protocol, the following solvents are recommended:

  • Conditioning: 1-2 column volumes of methanol or acetonitrile.

  • Equilibration: 1-2 column volumes of acidified water (e.g., water with 0.1% formic acid, pH ~3-4).

  • Sample Loading: The sample, with its pH adjusted to ~3-4.

  • Washing: 1-2 column volumes of a weak organic solvent mixture (e.g., 5-10% methanol in acidified water). A second wash with a non-polar solvent like hexane can be used to remove lipids.

  • Elution: 1-2 column volumes of a strong organic solvent such as methanol, acetonitrile, or ethyl acetate (B1210297).

Q7: Can I reuse my SPE cartridges?

A7: SPE cartridges are generally designed for single use. Reusing cartridges can lead to cross-contamination between samples and inconsistent recoveries due to residual matrix components or incomplete elution of the previous analyte. For reproducible and reliable results, it is highly recommended to use a new cartridge for each sample.

Quantitative Data Summary

Due to the limited availability of specific quantitative recovery data for tetranor-12(R)-HETE in the public domain, the following tables provide illustrative data based on typical performance for closely related eicosanoids. This data is intended to guide optimization efforts.

Table 1: Illustrative Recovery of a 12-HETE Analog with Different SPE Sorbents

Sorbent TypeRetention MechanismExpected Recovery (%)Notes
C18Reversed-Phase80 - 95%Good for general purpose extraction.
C8Reversed-Phase75 - 90%Less retentive than C18, may be useful if elution from C18 is difficult.
Polymeric (e.g., Oasis HLB)Reversed-Phase85 - 100%Higher capacity and less prone to drying out.[7]
Mixed-Mode (e.g., Oasis MAX)Reversed-Phase & Anion Exchange90 - 100%Can provide very clean extracts due to dual retention mechanism.

Table 2: Illustrative Effect of Sample pH on Recovery of a 12-HETE Analog using C18 SPE

Sample pHExpected Recovery (%)Rationale
3.092%Analyte is protonated and non-polar, leading to strong retention.
5.075%A portion of the analyte is ionized, reducing retention.
7.040%Analyte is largely ionized and polar, leading to poor retention.

Table 3: Illustrative Effect of Elution Solvent Composition on Recovery of a 12-HETE Analog from a C18 Cartridge

Elution SolventExpected Recovery (%)Rationale
50% Methanol in Water30%Insufficient solvent strength to fully disrupt hydrophobic interactions.
80% Methanol in Water75%Increased solvent strength leads to better elution.
100% Methanol95%High solvent strength effectively elutes the analyte.
100% Acetonitrile93%Another effective strong solvent for elution.
100% Ethyl Acetate96%A strong, less polar solvent that can be very effective for elution.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase SPE for Tetranor-12(R)-HETE

This protocol is a starting point for the extraction of tetranor-12(R)-HETE from aqueous samples using a C18 cartridge.

  • Cartridge Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge.

  • Cartridge Equilibration: Pass 2 mL of acidified water (e.g., 0.1% formic acid, pH ~3-4) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Adjust the pH of the aqueous sample to ~3-4 with formic acid. Load the sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of acidified water (0.1% formic acid).

    • Wash the cartridge with 2 mL of 10% methanol in acidified water.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the tetranor-12(R)-HETE from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Collection Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Acidified Water) Condition->Equilibrate Wets the sorbent Load 3. Load Sample (pH adjusted) Equilibrate->Load Prepares for sample binding Wash 4. Wash Interferences (e.g., 10% Methanol) Load->Wash Analyte binds, some interferences pass Elute 5. Elute Analyte (e.g., 100% Methanol) Wash->Elute Removes remaining interferences Collect 6. Collect Eluate Elute->Collect Recovers the purified analyte

Caption: A generalized workflow for solid-phase extraction (SPE).

Troubleshooting_Tree Start Low Recovery Issue CheckFractions Analyze Load, Wash, and Elution Fractions Start->CheckFractions AnalyteInLoad Analyte in Load/Flow-through? CheckFractions->AnalyteInLoad AnalyteInWash Analyte in Wash Fraction? AnalyteInLoad->AnalyteInWash No SolutionLoad Solution: - Decrease sample pH - Use a stronger sorbent - Reduce loading flow rate AnalyteInLoad->SolutionLoad Yes AnalyteNotEluted Analyte Not Eluted? AnalyteInWash->AnalyteNotEluted No SolutionWash Solution: - Decrease organic strength of wash solvent AnalyteInWash->SolutionWash Yes SolutionElution Solution: - Increase organic strength of elution solvent - Increase elution volume - Modify elution pH AnalyteNotEluted->SolutionElution Yes

Caption: A decision tree for troubleshooting low SPE recovery.

References

Troubleshooting low signal intensity of tetranor-12(R)-HETE in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of tetranor-12(R)-HETE using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for tetranor-12(R)-HETE can arise from issues at various stages of the analytical workflow, including sample preparation, liquid chromatography, and mass spectrometry.

Question: My tetranor-12(R)-HETE signal is weak or absent. Where should I start troubleshooting?

Answer: A complete loss of signal often points to a singular critical failure. A systematic approach, starting from the mass spectrometer and working backward to the sample preparation, is most effective.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_MS Mass Spectrometer Check cluster_LC Liquid Chromatography Check cluster_Sample Sample Preparation Check cluster_Solutions MS_Check 1. Verify MS Performance Infusion 2. Infuse Standard MS_Check->Infusion Signal_Check Signal Observed? Infusion->Signal_Check LC_Check 3. Check LC System Signal_Check->LC_Check Yes MS_Issue Investigate MS: - Source Contamination - Incorrect Settings - Detector Failure Signal_Check->MS_Issue No Direct_Inject 4. Direct Injection of Standard LC_Check->Direct_Inject Peak_Check Peak Observed? Direct_Inject->Peak_Check Sample_Prep 5. Review Sample Prep Peak_Check->Sample_Prep Yes LC_Issue Investigate LC: - Leaks/Blockages - Incorrect Mobile Phase - Column Degradation Peak_Check->LC_Issue No Extraction_Check 6. Evaluate Extraction Recovery Sample_Prep->Extraction_Check Matrix_Effects 7. Assess Matrix Effects Extraction_Check->Matrix_Effects Sample_Issue Optimize Sample Prep: - Fresh Standards - Check SPE Protocol - Use Isotope-Labeled IS Matrix_Effects->Sample_Issue

Caption: A logical workflow for troubleshooting low LC-MS signal.

1. Verify Mass Spectrometer Performance:

  • System Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations to maintain mass accuracy.[1]

  • Source Contamination: A dirty ion source is a common cause of signal loss.[1][2] Clean the ion source regularly.

  • Infusion: Directly infuse a fresh, known concentration of tetranor-12(R)-HETE standard into the mass spectrometer. If a stable signal is observed, the issue likely lies with the LC system or sample introduction. If no signal is present, investigate the MS settings (ionization mode, voltages, gas flows) and hardware.[3][4]

2. Check the LC System:

  • Mobile Phase: Verify the composition and freshness of your mobile phases. For eicosanoids, mobile phases often consist of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[5]

  • System Integrity: Check for leaks, blockages, or incorrect flow rates in the LC system.[2]

  • Direct Injection: If the infusion test was successful, perform a direct injection of the standard into the LC-MS system (bypassing the column if possible, or using a short, wide-bore column). If a peak is observed, the problem is likely related to the analytical column or the sample itself.

3. Review Sample Preparation and Matrix Effects:

  • Standard Stability: Tetranor-12(R)-HETE, like many eicosanoids, can be unstable.[2][6] Prepare fresh standards and store stock solutions appropriately, typically at -80°C.[7][8]

  • Extraction Efficiency: Inconsistent recovery during sample preparation, especially with solid-phase extraction (SPE), can lead to variable and low signals.[2][9] It's crucial to validate the extraction protocol.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of tetranor-12(R)-HETE, leading to a significantly weaker signal.[1][10][11]

Question: How can I identify and mitigate matrix effects?

Answer: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[10][11]

Identification:

  • Post-Column Infusion: Infuse a constant flow of your analyte post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal at the retention time of your analyte indicate the presence of matrix effects.[11]

  • Quantitative Assessment: Compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solvent standard. A significant difference indicates matrix effects.

Mitigation Strategies:

  • Improve Chromatographic Separation: Optimize your LC method to separate tetranor-12(R)-HETE from interfering matrix components.[5]

  • Effective Sample Cleanup: Use robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances such as phospholipids.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated standard, such as 12(S)-HETE-d8, is the most reliable way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[5][13][14]

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to correct for matrix effects.[5]

Question: What are the optimal MS parameters for tetranor-12(R)-HETE?

Answer: The optimal parameters are instrument-dependent and require empirical tuning. However, here are some general guidelines for eicosanoids like tetranor-12(R)-HETE.

  • Ionization Mode: Due to the presence of a carboxylic acid group, Electrospray Ionization (ESI) in the negative ion mode is typically preferred and provides superior results for many lipids.[2][15]

  • Precursor and Product Ions: The precursor ion will be the deprotonated molecule [M-H]⁻. For tetranor-12(R)-HETE (Molecular Weight: 266.4 g/mol ), this corresponds to an m/z of approximately 265.2.[8][16] Product ions for MS/MS analysis must be determined by infusing a standard and performing a product ion scan.

  • Source Parameters: Fine-tune ion source parameters such as capillary voltage, gas flows (nebulizing, drying), and temperatures to maximize desolvation and ion formation.[5][17][18]

ParameterRecommended SettingRationale / Notes
Ionization Mode Negative ESIRecommended for compounds with carboxylic acid groups.[2][15]
Precursor Ion [M-H]⁻ m/z 265.2Based on the molecular weight of 266.4 g/mol .[8][16] Requires empirical confirmation.
Product Ion(s) Instrument DependentMust be determined empirically via infusion and product ion scan.
Capillary Voltage ~2-4 kVOptimize to maximize signal for your specific analyte and mobile phase.[5][18]
Source Temperature 350-400°CAids in desolvation of the ESI droplets.[17][18]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for tetranor-12(R)-HETE standards? A1: Tetranor-12(R)-HETE standards are typically supplied in an ethanol (B145695) solution. For long-term storage, it is recommended to keep them at -80°C.[7][8] Eicosanoids can be susceptible to degradation at room temperature and through multiple freeze-thaw cycles.[2][6] Always prepare fresh working solutions for your experiments.

Q2: Why is chromatographic separation critical for analyzing tetranor-12(R)-HETE? A2: Chromatographic separation is crucial for several reasons. First, it separates the analyte from matrix components that can cause ion suppression.[15] Second, biological systems contain numerous isomeric forms of HETEs (e.g., 5-HETE, 12-HETE, 15-HETE) and their metabolites, which have the same mass and can have similar fragmentation patterns.[6] Chiral chromatography may be necessary to separate the (R) and (S) enantiomers if required for the study.[13][14] Proper separation is essential for accurate identification and quantification.

Q3: What type of internal standard should I use? A3: The best practice is to use a stable isotope-labeled (e.g., deuterated) internal standard that is structurally as similar as possible to the analyte.[12] For instance, deuterated analogs like d8-12(S)-HETE or d8-5(S)-HETE are commonly used in HETE analysis.[12][13] These standards co-elute with the analyte and experience similar effects during sample preparation and ionization, allowing for accurate correction of signal variability.[5]

Q4: What is a typical sample preparation workflow for biological samples? A4: A common workflow involves protein precipitation followed by solid-phase extraction (SPE).

Sample_Prep_Workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Spike with Internal Standard (e.g., d8-HETE) start->add_is ppt Protein Precipitation (e.g., with cold Acetonitrile or Methanol) add_is->ppt centrifuge Centrifuge to Pellet Precipitate ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 or HLB cartridge) supernatant->spe wash Wash Cartridge (to remove polar impurities) spe->wash elute Elute Analyte (with Methanol or Acetonitrile) wash->elute dry Evaporate to Dryness (under Nitrogen stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A general workflow for sample preparation.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Tetranor-12(R)-HETE from Plasma

This protocol is a generalized example and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add a known amount of a suitable deuterated internal standard (e.g., 12(S)-HETE-d8).[13][14]

    • Add 1.5 mL of cold acetonitrile or methanol to precipitate proteins.[12] Vortex thoroughly.

    • Centrifuge at >3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. Acidify with 0.1% formic acid.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 60 mg).[19]

    • Condition the cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of water.[19] Do not allow the cartridge to dry.

  • Sample Loading and Washing:

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash the cartridge with 2 mL of 10% methanol in water to remove salts and polar impurities.[19]

  • Elution and Reconstitution:

    • Elute the analytes with 1-2 mL of methanol or acetonitrile into a clean collection tube.[19]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[19]

Protocol: Recommended Starting LC-MS Parameters

These are starting parameters and must be optimized for your specific instrument and column.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)[15]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C[17]
Injection Volume 5 - 10 µL
Gradient Start with a low percentage of Mobile Phase B (e.g., 30-40%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, followed by a re-equilibration step.
MS System Triple Quadrupole or Q-TOF Mass Spectrometer[20]
Ionization Electrospray Ionization (ESI), Negative Mode[15]
Scan Type Multiple Reaction Monitoring (MRM)

References

Preventing degradation of tetranor-12(R)-HETE in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-12(R)-HETE and other eicosanoids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent analyte degradation and ensure accurate, reproducible results in your biological samples.

Frequently Asked Questions (FAQs)

Q1: Why are my tetranor-12(R)-HETE measurements inconsistent across samples?

Inconsistency in eicosanoid measurements is often due to their inherent instability. Degradation can occur through two primary pathways:

  • Enzymatic Degradation: Eicosanoids are rapidly metabolized by enzymes. Additionally, sample collection itself can trigger the ex vivo formation of eicosanoids, artificially elevating their levels.[1]

  • Non-Enzymatic Oxidation: As polyunsaturated fatty acid derivatives, eicosanoids are highly susceptible to auto-oxidation by free radicals (lipid peroxidation).[2][3] This process can continue even in samples stored at -20°C.[1]

Q2: What is the single most critical step to prevent degradation during sample handling?

The most critical step is temperature control. Samples must be kept on ice at all times during collection and processing to minimize enzymatic activity and auto-oxidation.[1][4] For long-term preservation, samples should be snap-frozen and stored at -80°C.[1][3][4]

Q3: Should I use plasma, serum, or urine for my analysis?

The choice of biological matrix is critical and depends on your research goals.

  • Urine: This is often the optimal non-invasive matrix for monitoring systemic eicosanoid levels.[5] It contains relatively high concentrations of stable downstream metabolites, and there is a lower risk of artificial eicosanoid synthesis during sample collection compared to blood.[5][6]

  • Plasma: Necessary when investigating circulating eicosanoids. However, it is prone to ex vivo eicosanoid formation from blood cells during collection and clotting. Rapid processing with anticoagulants and enzyme inhibitors is essential.[5][6]

  • Serum: Generally not recommended. The clotting process can significantly activate platelets, leading to a substantial artificial increase in eicosanoids like thromboxane (B8750289) A2.

Q4: What additives should I use during sample collection to stabilize tetranor-12(R)-HETE?

Using a combination of antioxidants and enzyme inhibitors is a best practice. They should be added immediately upon sample collection.

Additive TypeExamplePurposeRecommended For
Antioxidant Butylated Hydroxytoluene (BHT)A radical scavenger that prevents non-enzymatic lipid peroxidation and the formation of isoprostanes.[1][3]All sample types (plasma, urine, tissues)
COX Inhibitor Indomethacin (B1671933)Inhibits cyclooxygenase (COX) enzymes to prevent the ex vivo formation of prostaglandins (B1171923) and thromboxanes.[1]Blood samples
LOX Inhibitor Zileuton, Nordihydroguaiaretic acid (NDGA)Inhibits lipoxygenase (LOX) enzymes to prevent the ex vivo formation of leukotrienes and HETEs.[1]Blood samples

Troubleshooting Guide

Problem: I have very low or no detectable signal for tetranor-12(R)-HETE.

  • Possible Cause 1: Sample Degradation. The analyte may have degraded due to improper storage or handling. Long-term storage at temperatures above -80°C can lead to significant loss.[1]

    • Solution: Review your collection and storage protocol. Ensure samples were immediately placed on ice, treated with inhibitors/antioxidants, and snap-frozen for storage at -80°C.

  • Possible Cause 2: Poor Extraction Recovery. The extraction method may not be efficient for this analyte.

    • Solution: Use a stable isotope-labeled internal standard for tetranor-12(R)-HETE.[7][8] Adding the internal standard at the very beginning of the extraction process allows you to track and correct for any loss of analyte during sample preparation.[7] Optimize your Solid Phase Extraction (SPE) protocol.

Problem: I am seeing high variability between my sample replicates.

  • Possible Cause: Inconsistent Sample Handling. Even minor delays or temperature fluctuations before adding inhibitors and freezing can cause significant differences in ex vivo eicosanoid formation.

    • Solution: Standardize your sample collection and processing workflow rigorously. Ensure every sample is handled identically. Always keep samples on ice.[1][4] Pre-aliquot your inhibitor/antioxidant cocktail into collection tubes before starting.

Problem: My measured eicosanoid levels seem artificially high.

  • Possible Cause: Exogenous Formation. Eicosanoids were likely generated after the sample was collected due to cellular activation. This is a common issue in blood samples.

    • Solution: Ensure you are using an effective enzyme inhibitor cocktail (e.g., indomethacin for COX pathways) added immediately at the point of collection.[1] If possible, consider analyzing a stable urinary metabolite, which reflects systemic production with less risk of collection artifacts.[9]

Experimental Protocols

Protocol 1: Biological Sample Collection and Stabilization

This protocol is designed to minimize ex vivo formation and degradation of eicosanoids.

  • Preparation: Prepare collection tubes (e.g., polypropylene) by pre-aliquoting an inhibitor/antioxidant cocktail. A common cocktail for 1 mL of plasma or urine is 10 µL of a solution containing BHT and indomethacin. Place the tubes on ice.

  • Collection:

    • Urine: Collect mid-stream urine directly into the chilled, prepared tubes.

    • Plasma: Draw whole blood into a tube containing an anticoagulant (e.g., EDTA). Immediately transfer the blood into the chilled, prepared tubes.

  • Mixing: Gently invert the tube 4-5 times to mix the sample with the stabilizers. Do not vortex.

  • Processing (Plasma Only): Centrifuge the blood sample at 1,000 x g for 10 minutes at 4°C to separate plasma from blood cells.[4]

  • Aliquoting: Carefully transfer the supernatant (urine or plasma) to fresh, pre-chilled polypropylene (B1209903) cryovials. Avoid disturbing the cell pellet in plasma samples.

  • Storage: Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Store at -80°C until analysis.[1][4] Avoid freeze-thaw cycles.[5]

Protocol 2: General Solid Phase Extraction (SPE) for Eicosanoids

This protocol outlines a general procedure for extracting eicosanoids from liquid biological samples.

  • Internal Standard Spiking: Thaw samples on ice. Add a known amount of a deuterated internal standard corresponding to tetranor-12(R)-HETE to each sample. This is critical for accurate quantification.[8]

  • Protein Precipitation (for plasma/serum): Add 4 volumes of ice-cold methanol (B129727) to the sample to precipitate proteins.[4] Vortex briefly and incubate at -20°C for 45 minutes, then centrifuge to pellet the precipitate.[4] Transfer the supernatant for SPE.

  • Sample Acidification: Adjust the sample pH to ~3.5 with dilute acid. This step is crucial for the retention of acidic lipids on the C18 column.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water (or water adjusted to pH 3.5).[4][8]

  • Sample Loading: Slowly load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of 10-15% methanol in water to remove polar impurities.[8] An optional wash with hexane (B92381) can be used to elute more polar lipids.[4]

  • Elution: Elute the eicosanoids with 1-2 column volumes of methanol or methyl formate.[4][8]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol/water).[4]

Visual Guides

cluster_pathways Eicosanoid Formation & Degradation Pathways AA Arachidonic Acid LOX LOX Pathway AA->LOX COX COX Pathway AA->COX ROS Non-Enzymatic ROS AA->ROS Oxidative Stress HETE 12(R)-HETE & Metabolites (e.g., tetranor-12(R)-HETE) LOX->HETE PGs Prostaglandins & Thromboxanes COX->PGs Isoprostanes Isoprostanes ROS->Isoprostanes LOX_Inhibitor LOX Inhibitors LOX_Inhibitor->LOX COX_Inhibitor Indomethacin COX_Inhibitor->COX Antioxidant BHT Antioxidant->ROS

Caption: Key pathways of eicosanoid formation and points of inhibition.

cluster_workflow Recommended Sample Handling Workflow Collect 1. Collect Sample (On Ice) Additives 2. Add Inhibitor & Antioxidant Cocktail Collect->Additives Centrifuge 3. Centrifuge (Plasma) (4°C) Additives->Centrifuge Transfer 4. Transfer Supernatant to Cryovial Centrifuge->Transfer Freeze 5. Snap Freeze (e.g., Liquid N2) Transfer->Freeze Store 6. Store at -80°C Freeze->Store Extract 7. Extract for Analysis (SPE) Store->Extract

Caption: A workflow for optimal sample preservation from collection to storage.

cluster_troubleshooting Troubleshooting Low Analyte Signal Start Low or No Signal Detected Q1 Was sample always kept cold (<4°C)? Start->Q1 A1_No Degradation Likely. Improve cold chain. Q1->A1_No No Q2 Was sample stored at -80°C? Q1->Q2 Yes A2_No Analyte loss from long-term degradation. Q2->A2_No No Q3 Was an antioxidant (e.g., BHT) used? Q2->Q3 Yes A3_No Auto-oxidation may have occurred. Q3->A3_No No Q4 Was a stable isotope internal standard used? Q3->Q4 Yes A4_No Poor extraction recovery cannot be assessed. Implement IS. Q4->A4_No No A4_Yes Check IS signal. If low, optimize SPE. If high, suspect source. Q4->A4_Yes Yes

Caption: A logic tree for troubleshooting low tetranor-12(R)-HETE signal.

References

Technical Support Center: Quantification of Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of tetranor-12(R)-HETE.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantification of tetranor-12(R)-HETE, from sample handling to data analysis.

Sample Preparation

Q1: I am seeing high variability between replicate samples. What are the potential causes during sample preparation?

High variability can be introduced at several stages of sample preparation. Here are some common culprits:

  • Inadequate Inhibition of Ex Vivo Formation: Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE, which can be formed ex vivo by platelet activation during blood collection or by autooxidation.[1]

    • Solution: Use anticoagulants such as EDTA for plasma collection and keep samples on ice.[1] Add antioxidants like butylated hydroxytoluene (BHT) to organic solvents during extraction to prevent autooxidation.

  • Inconsistent Extraction Efficiency: The recovery of tetranor-12(R)-HETE can vary between samples if the extraction procedure is not consistent.

    • Solution: Ensure precise and consistent pipetting of all solvents and reagents. Thoroughly vortex or mix samples at each step. Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. The use of a deuterated internal standard, such as 12(S)-HETE-d8, added at the beginning of the extraction process is crucial to correct for variability in recovery.[2]

  • Sample Storage and Handling: Improper storage can lead to degradation of the analyte.

    • Solution: Store biological samples (plasma, urine, tissues) at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]

Q2: My recovery of tetranor-12(R)-HETE is consistently low. How can I improve it?

Low recovery is a common issue in lipidomics. Consider the following points to enhance your recovery rates:

  • Suboptimal Extraction Method: The chosen extraction method may not be suitable for tetranor-12(R)-HETE in your specific matrix.

    • Solution: For plasma or serum, a protein precipitation step followed by SPE is a common approach. For urine, direct SPE after acidification is often used. It is advisable to test different SPE sorbents (e.g., C18, mixed-mode) and elution solvents to find the optimal conditions.

  • pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of acidic lipids like tetranor-12(R)-HETE.

    • Solution: Acidify the sample to a pH of around 3.5 before loading it onto the SPE column to ensure the analyte is in its protonated form, which enhances its retention on reversed-phase sorbents.[3][4]

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.

Chromatography

Q3: I am not able to separate tetranor-12(R)-HETE from its stereoisomer, tetranor-12(S)-HETE. What should I do?

Baseline separation of enantiomers is critical for accurate quantification.

  • Inappropriate HPLC Column: A standard C18 column will not separate enantiomers.

    • Solution: You must use a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-RH), are commonly used for separating HETE enantiomers and their metabolites.[2][5]

  • Suboptimal Mobile Phase: The mobile phase composition is crucial for achieving chiral separation.

    • Solution: A common mobile phase for chiral separation of HETEs is an isocratic or gradient mixture of methanol, water, and a small amount of an acidic modifier like acetic acid or formic acid.[2] You may need to optimize the ratio of the organic solvent to the aqueous phase to achieve the best resolution.

Q4: I am observing poor peak shape (e.g., tailing or fronting) for my tetranor-12(R)-HETE peak. What could be the cause?

Poor peak shape can affect integration and, consequently, the accuracy of quantification.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Secondary Interactions with the Column: The analyte may have secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase has an appropriate pH and ionic strength. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic analytes.

  • Column Contamination or Degradation: A dirty or old column can result in peak tailing.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Mass Spectrometry

Q5: The signal intensity for tetranor-12(R)-HETE is very low or non-existent. What should I check?

Low signal intensity can be due to a variety of factors.

  • Incorrect MS/MS Transitions: Ensure you are using the correct precursor and product ions for tetranor-12(R)-HETE.

    • Solution: The precursor ion for tetranor-12(R)-HETE is typically [M-H]⁻ with an m/z of 265.2. A common product ion is m/z 109.1. These should be confirmed by infusing a standard of the analyte.

  • Ion Suppression: Components of the biological matrix co-eluting with your analyte can suppress its ionization.

    • Solution: Improve your sample clean-up procedure to remove interfering matrix components. You can also adjust your chromatography to separate the analyte from the suppressive region. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

  • Source Contamination: A dirty ion source can lead to a general loss of sensitivity.

    • Solution: Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Below are representative protocols for the extraction and analysis of tetranor-12(R)-HETE. These should be optimized for your specific application and matrix.

Solid-Phase Extraction (SPE) from Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

    • To 1 mL of supernatant, add a deuterated internal standard (e.g., 12(S)-HETE-d8).

    • Acidify the sample to pH 3.5 with 2M hydrochloric acid.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.

    • Wash with 2 mL of hexane to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Chiral stationary phase column, e.g., Chiralpak AD-RH (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MS/MS Transition:

    • Tetranor-12(R)-HETE: Precursor ion (Q1) m/z 265.2 → Product ion (Q3) m/z 109.1.

    • Internal Standard (e.g., 12(S)-HETE-d8): Precursor ion (Q1) m/z 327.2 → Product ion (Q3) m/z 184.1.[2]

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of HETEs and their metabolites using LC-MS/MS. Note that these values are representative and may vary depending on the specific method and laboratory.

ParameterTypical ValueReference
Linearity (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[6]
Recovery 70 - 115%
Intra-day Precision (%CV) < 15%[7]
Inter-day Precision (%CV) < 15%[7]
Accuracy (% Bias) ± 15%[7]

Visualizations

Metabolic Pathway of 12(R)-HETE

G cluster_pathway Metabolism of 12(R)-HETE Arachidonic_Acid Arachidonic Acid HETE_12R 12(R)-HETE Arachidonic_Acid->HETE_12R 12R-Lipoxygenase (ALOX12B) Tetranor_12R_HETE Tetranor-12(R)-HETE HETE_12R->Tetranor_12R_HETE Peroxisomal β-oxidation Further_Metabolites Further Metabolites (Chain Shortening) Tetranor_12R_HETE->Further_Metabolites β-oxidation

Caption: Metabolic pathway of 12(R)-HETE formation and its subsequent metabolism.

Experimental Workflow for Tetranor-12(R)-HETE Quantification

G cluster_workflow Quantification Workflow Sample_Collection Sample Collection (e.g., Urine) Spiking Spike Internal Standard Sample_Collection->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction LC_MS Chiral LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for tetranor-12(R)-HETE quantification.

References

Technical Support Center: Method Validation for Tetranor-12(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of tetranor-12(R)-HETE. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE and why is its analysis important?

A1: Tetranor-12(R)-HETE is a metabolite of 12-hydroxyeicosatetraenoic acid (12-HETE), which is a product of arachidonic acid metabolism.[1] Eicosanoids like 12-HETE are signaling molecules involved in various physiological and pathological processes, including inflammation.[2] The analysis of tetranor-12(R)-HETE can provide insights into the activity of the 12-lipoxygenase (12-LOX) pathway and its role in disease. Elevated levels of tetranor-12-HETE have been observed in certain pathological conditions, highlighting its potential as a biomarker.[3]

Q2: What is the most common analytical technique for the quantification of tetranor-12(R)-HETE?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and preferred method for the sensitive and selective quantification of tetranor-12(R)-HETE in biological matrices.[4][5] This technique offers high specificity by separating the analyte from other matrix components and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.

Q3: Why is chiral separation important in the analysis of HETE isomers?

A3: HETE isomers, including 12-HETE, exist as enantiomers (R and S forms) that can have different biological activities.[6] Chiral chromatography is necessary to separate and accurately quantify the specific enantiomer of interest, such as tetranor-12(R)-HETE, to understand its specific biological role.[7][8]

Q4: What are the key parameters to consider during bioanalytical method validation for tetranor-12(R)-HETE?

A4: According to regulatory guidelines, the key parameters for bioanalytical method validation include selectivity, accuracy, precision, linearity, range, recovery, stability, and the lower limit of quantification (LLOQ).[9][10] It is crucial to establish these parameters to ensure the reliability and reproducibility of the analytical method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of tetranor-12(R)-HETE by LC-MS/MS.

Problem 1: Poor Peak Shape or Tailing

Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like HETEs, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used.[6]
Column Contamination Wash the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase.

Problem 2: Low Signal Intensity or Sensitivity

Possible Cause Suggested Solution
Suboptimal Mass Spectrometer Parameters Optimize the electrospray voltage, source temperature, and gas flows. Optimize the declustering potential and collision energy for the specific MRM transition of tetranor-12(R)-HETE.[4]
Poor Ionization Ensure the mobile phase composition is compatible with electrospray ionization (ESI). The presence of a small amount of acid (e.g., formic acid) can aid in protonation for positive ion mode or deprotonation for negative ion mode.[6] For HETEs, negative ion mode is common.[8]
Sample Degradation Keep samples on ice or in a cooled autosampler to prevent degradation.[11]
Inefficient Sample Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery.

Problem 3: High Background Noise or Interferences

Possible Cause Suggested Solution
Matrix Effects Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a common issue in bioanalysis.[12][13] To mitigate this, improve sample cleanup, optimize the chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard.[14]
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system to remove any contaminants.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash procedure.

Problem 4: Poor Chromatographic Resolution of Isomers

Possible Cause Suggested Solution
Inappropriate Column For chiral separation of HETE isomers, a chiral column such as a ChiralPak AD-RH is often required.[8][15]
Suboptimal Mobile Phase Composition Optimize the mobile phase composition and gradient. For chiral separations, isocratic elution is sometimes more effective.[8]
Incorrect Flow Rate Optimize the flow rate to improve separation efficiency.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify the plasma or urine sample with a weak acid (e.g., to pH 3-4 with acetic acid).

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., tetranor-12(R)-HETE-d8) to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: For chiral separation, a ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar column is recommended.[8]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., methanol or acetonitrile). A typical mobile phase for chiral separation of 12-HETEs is methanol:water:acetic acid (95:5:0.1, v/v/v).[8]

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is around 0.3-0.5 mL/min.[4][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for HETEs.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective detection.

Quantitative Data Summary

Table 1: Typical Mass Spectrometry Parameters for Tetranor-12-HETE

ParameterValueReference
Precursor Ion (Q1)m/z 265.2[4]
Product Ion (Q3)m/z 109.1[4]
Declustering Potential (DP)-20 V[4]
Collision Energy (CE)-18 V[4]

Note: These values are illustrative and should be optimized for the specific instrument being used.

Table 2: Bioanalytical Method Validation Acceptance Criteria (FDA Guidance)

Validation ParameterAcceptance CriteriaReference
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)[9]
Precision (CV) ≤15% (≤20% at LLOQ)[9]
Linearity (r²) ≥0.99[16]
Selectivity No significant interference at the retention time of the analyte and internal standard.[17]
Recovery Should be consistent, precise, and reproducible.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection (e.g., Plasma) sp2 Internal Standard Spiking sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporation & Reconstitution sp3->sp4 lc Liquid Chromatography (Chiral Separation) sp4->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for tetranor-12(R)-HETE analysis.

signaling_pathway HETE 12(S)-HETE Receptor G-protein Coupled Receptor HETE->Receptor PI3K PI3 Kinase Receptor->PI3K PKC Protein Kinase C Receptor->PKC Src Src Kinase Receptor->Src Downstream Downstream Cellular Effects (e.g., Migration, Spreading) PI3K->Downstream PKC->Downstream Src->Downstream

Caption: Simplified signaling pathway of 12(S)-HETE. Note: This is a generalized pathway for 12(S)-HETE and may be relevant for tetranor-12(R)-HETE, though specific pathways for the tetranor metabolite are less characterized.[18]

References

Technical Support Center: Improving Chromatographic Resolution of HETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of hydroxyeicosatetraenoic acid (HETE) isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the chromatographic resolution of HETE isomers?

A1: The resolution of HETE isomers is primarily influenced by three key chromatographic parameters: column efficiency (N), selectivity (α), and retention factor (k').[1] To achieve optimal separation, it is crucial to optimize the stationary phase, mobile phase composition, and column temperature.[2][3]

Q2: How do I choose the right stationary phase for separating HETE isomers?

A2: The choice of stationary phase is critical for achieving selectivity between structurally similar HETE isomers.[4][5]

  • Reversed-Phase (RP) Columns: C18 columns are a common starting point for separating hydrophobic molecules like HETEs.[5] However, for closely related isomers, standard C18 phases may not provide sufficient resolution.[6]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These columns are highly effective for separating positional isomers, such as different HETE regioisomers, due to their ability to engage in π-π interactions.[6][7]

  • Chiral Columns: For separating enantiomeric HETE isomers (e.g., 5(S)-HETE vs. 5(R)-HETE), a chiral stationary phase (CSP) is mandatory.[8][9] Polysaccharide-based CSPs are widely used for their broad recognition capabilities.[9]

Q3: What are the best practices for mobile phase optimization?

A3: Mobile phase composition directly impacts analyte retention and selectivity.[10][11][12]

  • Solvent Selection: In reversed-phase chromatography, a mixture of water with acetonitrile (B52724) or methanol (B129727) is typically used.[11] The choice of organic modifier can significantly alter selectivity.[1]

  • pH Control: The pH of the mobile phase is crucial as it affects the ionization state of the carboxylic acid group in HETEs.[10][13] Using a buffer to maintain a consistent pH is recommended. For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or additives like formic acid are preferred.[14]

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, is often necessary to effectively separate a complex mixture of HETE isomers with varying polarities.[10][13]

Q4: Can adjusting the column temperature improve the resolution of HETE isomers?

A4: Yes, adjusting the column temperature can be a powerful tool for improving resolution.[2] Increasing the temperature can enhance column efficiency by reducing mobile phase viscosity and increasing mass transfer.[3] However, it's important to note that temperature changes can also alter selectivity, which may either improve or worsen the separation of specific isomer pairs.[2] It is crucial to operate within the temperature limits of the column and ensure the stability of the analytes at elevated temperatures.[3][15]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of HETE isomers.

Problem Potential Cause Troubleshooting Steps
Poor Resolution / Peak Co-elution Inadequate selectivity of the stationary phase.- Switch to a different stationary phase (e.g., from C18 to a Phenyl or PFP column for positional isomers).[1][7]- For enantiomers, use a chiral stationary phase.[8]
Suboptimal mobile phase composition.- Adjust the organic solvent ratio in the mobile phase.[1]- Change the organic modifier (e.g., methanol instead of acetonitrile).[1]- Optimize the pH of the mobile phase.[13]
Inefficient separation.- Use a column with smaller particles or a longer column to increase the plate number (N).[1][2]- Optimize the flow rate; a slower flow rate can sometimes improve resolution.[3][10]
Poor Peak Shape (Tailing or Fronting) Column overload.- Reduce the sample concentration or injection volume.[16]
Secondary interactions with the stationary phase.- For basic compounds on silica-based columns, adding a small amount of a basic modifier to the mobile phase can improve peak shape.[8]- Consider using a column with an embedded polar group (EPG) to mask silanol (B1196071) interactions.[6]
Inappropriate injection solvent.- Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[17]
Low Sensitivity / Small Peak Areas Low sample concentration.- Concentrate the sample before injection.
Detector issues.- Check and adjust detector settings for optimal sensitivity.[15]
Poor ionization in LC-MS.- Optimize mobile phase pH and additives (e.g., formic acid) to enhance ionization.[14]
Baseline Instability or Drift Impure mobile phase or reagents.- Use high-purity solvents and reagents.- Degas the mobile phase to remove dissolved air.[15]
Contaminated system.- Flush the column and the entire LC system.[8]
Detector drift.- Allow the detector to warm up and stabilize.[15]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for HETE Isomer Profiling
  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-70% B (linear gradient)

    • 15-18 min: 70-95% B (linear gradient)

    • 18-20 min: 95% B (hold)

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm or Mass Spectrometry (in negative ion mode).

Protocol 2: Chiral HPLC Method for Separation of 5-HETE Enantiomers
  • Column: Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak IA).

  • Mobile Phase: n-Hexane:Isopropanol (IPA) (98:2, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 235 nm.

  • Note: Ensure the HPLC system is thoroughly flushed and dedicated to normal phase chromatography to avoid contamination from reversed-phase solvents.[8]

Visualizations

HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Metabolism HETEs HETE Isomers (e.g., 5-HETE, 12-HETE, 15-HETE) LOX->HETEs GPCRs G-Protein Coupled Receptors (GPCRs) HETEs->GPCRs Binding Cellular_Response Cellular Response (e.g., Inflammation, Chemotaxis) GPCRs->Cellular_Response Activation

Caption: Simplified signaling pathway of HETE isomers.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., SPE) Sample_Collection->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization HPLC_System HPLC/UHPLC System Derivatization->HPLC_System Detector Detection (UV or MS) HPLC_System->Detector Column_Selection Column Selection (Reversed-Phase or Chiral) Mobile_Phase_Optimization Mobile Phase Optimization Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for HETE isomer analysis.

Troubleshooting_Logic Start Poor Resolution Observed Check_Stationary_Phase Is Stationary Phase Appropriate? Start->Check_Stationary_Phase Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl, Chiral) Check_Stationary_Phase->Change_Stationary_Phase No Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH, Gradient) Check_Stationary_Phase->Optimize_Mobile_Phase Yes Change_Stationary_Phase->Optimize_Mobile_Phase Check_Efficiency Is Column Efficiency Sufficient? Optimize_Mobile_Phase->Check_Efficiency Improve_Efficiency Improve Efficiency (Smaller Particles, Longer Column) Check_Efficiency->Improve_Efficiency No Adjust_Temperature Adjust Column Temperature Check_Efficiency->Adjust_Temperature Yes Improve_Efficiency->Adjust_Temperature Good_Resolution Resolution Improved Adjust_Temperature->Good_Resolution

References

Minimizing ion suppression for tetranor-12(R)-HETE detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tetranor-12(R)-HETE. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for tetranor-12(R)-HETE analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as tetranor-12(R)-HETE, is reduced by co-eluting components from the sample matrix.[1] This phenomenon occurs in the mass spectrometer's ion source when matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[2] For low-concentration analytes like eicosanoids, this can severely undermine the sensitivity and accuracy of the analysis, potentially leading to undetected analytes even with highly sensitive instruments.[3]

Q2: What are the most common causes of ion suppression in biological samples?

A2: The primary causes of ion suppression in biological matrices (e.g., plasma, urine, tissue homogenates) are endogenous materials that are often present at much higher concentrations than the analyte.[4] Key culprits include:

  • Phospholipids (B1166683): These are major components of cell membranes and are a significant cause of ion suppression in plasma and tissue samples.[4]

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, preventing the analyte from entering the gas phase.[3][5]

  • Proteins and Peptides: Abundant proteins can cause severe ion suppression and contaminate the ion source.[3][5]

Q3: How can I determine if ion suppression is affecting my results?

A3: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[6] In this setup, a standard solution of your analyte is continuously infused into the mobile phase after the analytical column but before the MS ion source. A blank matrix extract is then injected. Any dip or variation in the stable analyte signal indicates a region of ion suppression caused by eluting matrix components.[5][6]

Q4: What is the best internal standard to use for tetranor-12(R)-HETE analysis?

A4: The gold standard is a stable isotope-labeled internal standard (SIL-IS), such as tetranor-12(R)-HETE-d8. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-IS ratio, as the ratio remains constant even if the absolute signal intensity is suppressed.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem 1: Low or no signal for tetranor-12(R)-HETE, but the internal standard signal is strong.

  • Possible Cause: This scenario strongly suggests a problem with the analyte itself, such as degradation, poor extraction recovery, or that its concentration is below the method's limit of detection (LOD).

  • Solutions:

    • Verify Analyte Stability: Ensure proper sample handling and storage conditions (typically -80°C) to prevent degradation. Add antioxidants like BHT during homogenization if necessary.

    • Optimize Sample Preparation: Your current extraction protocol may not be efficient for tetranor-12(R)-HETE. Re-evaluate your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) method.

    • Check LC Conditions: The analyte may be eluting in a region of severe ion suppression where the internal standard does not. Adjust the chromatographic gradient to shift the retention time.[7]

Problem 2: Both analyte and internal standard signals are low, inconsistent, or disappearing.

  • Possible Cause: This points to a significant matrix effect suppressing all co-eluting species or an instrument issue.[1] Endogenous materials like phospholipids are likely co-eluting and competing for ionization.[4]

  • Solutions:

    • Improve Sample Cleanup: The most effective strategy is to enhance your sample preparation to remove interfering matrix components.[4][7] Transitioning from a simple protein precipitation to a more rigorous SPE or LLE protocol can significantly reduce matrix effects.[2]

    • Dilute the Sample: If the analyte concentration is sufficient, diluting the final extract can lower the concentration of interfering matrix components.[1] However, this will also reduce the analyte signal, so it's a trade-off.[8]

    • Optimize Chromatography: Modify the LC gradient to better separate the analyte from the bulk of the matrix components. Reducing the ramp speed of the organic solvent around the analyte's retention time can decrease the number of co-eluting interferences.[7]

    • Check Instrument Performance: Ensure the mass spectrometer is clean and properly calibrated. Contamination of the ion source can lead to global signal suppression.

Problem 3: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in matrix composition is leading to different degrees of ion suppression across your sample set.[1][3]

  • Solutions:

    • Employ Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma). This helps compensate for consistent matrix effects.[1]

    • Utilize a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting variability in ion suppression between different samples.[1]

    • Standardize Sample Preparation: Ensure your sample cleanup protocol is robust and highly reproducible to minimize variability in the final extracts.

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for Tetranor-12(R)-HETE from Plasma

This protocol is a general guideline for extracting eicosanoids from plasma using a C18 SPE cartridge.

  • Sample Preparation: To 1 mL of plasma, immediately add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo analyte generation.[9] Add your stable isotope-labeled internal standard. Acidify the sample to a pH < 4.0 with a dilute acid (e.g., acetic acid or HCl).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) followed by 3 mL of water.[9] Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified plasma sample onto the conditioned cartridge at a slow, controlled flow rate.[5]

  • Washing: Wash the cartridge to remove interferences.

    • Wash 1: 3 mL of water to remove salts and polar components.[9]

    • Wash 2: 3 mL of 15% methanol in water to remove more polar impurities.[9]

    • Wash 3: 3 mL of hexane (B92381) to remove neutral lipids.[9]

  • Elution: Elute the analyte with 2-3 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methyl formate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[9]

Data Tables: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical for minimizing ion suppression. The following table summarizes the effectiveness of common techniques.

Technique Principle Pros Cons Effectiveness for Ion Suppression
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[9]Fast, simple, low cost.Non-selective, significant matrix components (phospholipids, salts) remain in the supernatant.[5]Low to Moderate
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.[4]Can be more selective than PPT, removes many interferences.Can be labor-intensive, uses large solvent volumes.Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[4]Highly selective, provides the cleanest extracts, can concentrate the analyte.More complex method development, higher cost per sample.High to Very High

Visualizations

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for diagnosing and mitigating ion suppression.

G Troubleshooting Logic for Ion Suppression start Low Analyte Signal Observed check_is Check Internal Standard (IS) Signal start->check_is is_ok IS Signal is Stable and Strong check_is->is_ok How is IS? is_low IS Signal is Also Low or Unstable check_is->is_low suspect_analyte Suspect Analyte-Specific Issue is_ok->suspect_analyte Conclusion suspect_matrix Suspect Significant Matrix Effect or Instrument Issue is_low->suspect_matrix Conclusion action_analyte1 Optimize LC to Shift RT Away From Suppression Zone suspect_analyte->action_analyte1 Solution action_analyte2 Improve Analyte-Specific Extraction Recovery suspect_analyte->action_analyte2 Solution action_matrix1 Implement More Rigorous Sample Cleanup (e.g., SPE) suspect_matrix->action_matrix1 Solution action_matrix2 Dilute Sample Extract suspect_matrix->action_matrix2 Solution action_matrix3 Clean and Calibrate Mass Spectrometer suspect_matrix->action_matrix3 Solution

Caption: A decision tree for troubleshooting low analyte signals.

General Analytical Workflow

This diagram illustrates the key stages in the analysis of tetranor-12(R)-HETE, highlighting points where ion suppression can be addressed.

G Analytical Workflow for Tetranor-12(R)-HETE cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample 1. Sample Collection (Add Inhibitors) spike 2. Spike Internal Standard (SIL-IS) sample->spike cleanup 3. Sample Cleanup (SPE / LLE) spike->cleanup mitigate3 Mitigation Point: Correct for Suppression spike->mitigate3 lc 4. LC Separation cleanup->lc mitigate1 Mitigation Point: Remove Matrix Interferences cleanup->mitigate1 ms 5. MS/MS Detection lc->ms mitigate2 Mitigation Point: Separate Analyte from Matrix lc->mitigate2 data 6. Data Analysis (Analyte/IS Ratio) ms->data data->mitigate3

Caption: Key stages and mitigation points for ion suppression.

References

Quality control measures for tetranor-12(R)-HETE experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetranor-12(R)-HETE.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE and why is it measured?

A1: Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of β-oxidation.[1][2] 12(R)-HETE is a bioactive lipid involved in various physiological and pathological processes, including inflammation and cell signaling.[3][4] Since 12-HETE can be rapidly metabolized, measuring its more stable downstream metabolite, tetranor-12(R)-HETE, can serve as a reliable indicator of 12-lipoxygenase (12-LOX) or cytochrome P450 activity and the overall flux through this pathway.[1][5]

Q2: What are the recommended storage and stability conditions for tetranor-12(R)-HETE standards?

A2: Tetranor-12(R)-HETE is typically supplied in an ethanol (B145695) solution. For long-term storage, it is recommended to store it at -80°C.[2] When stored properly, it should be stable for at least one year. Before use, allow the solution to equilibrate to room temperature and vortex to ensure homogeneity.

Q3: What are the common biological matrices for tetranor-12(R)-HETE analysis?

A3: Tetranor-12(R)-HETE can be measured in various biological matrices, including plasma, serum, urine, tissue homogenates, and cell culture supernatants.[6][7] The choice of matrix depends on the specific research question.

Q4: Does tetranor-12(R)-HETE have any known direct biological activity?

A4: While its parent compound, 12(R)-HETE, has well-documented biological activities, the direct signaling roles of tetranor-12(R)-HETE are less characterized.[8] Some data suggests a potential role in controlling the inflammatory response in the cornea.[8] Primarily, it is utilized as a biomarker for the metabolic activity of 12(R)-HETE.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q5: I am getting high background in my 12-HETE ELISA. What are the possible causes and solutions?

A5: High background in an ELISA can obscure the specific signal. Here are common causes and their solutions:

Possible CauseSuggested Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[9][10]
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., switch from BSA to a commercial blocking buffer).[10][11]
Antibody Concentration Too High Titrate the primary or secondary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding.[10]
Cross-Reactivity If using a general 12-HETE antibody, check the manufacturer's data for cross-reactivity with other eicosanoids. While specific data for tetranor-12(R)-HETE cross-reactivity may be limited, consider this possibility.[4]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure pipette tips are clean for each step.

Q6: My ELISA signal is weak or absent. How can I troubleshoot this?

A6: A weak or absent signal can be due to several factors throughout the experimental workflow.

Possible CauseSuggested Solution
Improper Reagent Preparation or Storage Ensure all reagents, including standards and antibodies, were prepared correctly and stored at the recommended temperatures. Confirm that reagents have not expired.[12]
Low Analyte Concentration in Sample Concentrate the sample using solid-phase extraction (SPE) prior to the ELISA.[13]
Suboptimal Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the kit protocol.[12]
Inefficient Antibody Binding Ensure the capture and detection antibodies are compatible and recognize different epitopes if using a sandwich ELISA format.[14]
Degraded Analyte Ensure proper sample collection and storage to prevent degradation of tetranor-12(R)-HETE. Store samples at -80°C and avoid repeated freeze-thaw cycles.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Q7: I am experiencing low recovery of tetranor-12(R)-HETE during sample extraction. What could be the issue?

A7: Low recovery during sample preparation is a common challenge in lipid analysis.

Possible CauseSuggested Solution
Inefficient Extraction Method For plasma or serum, consider a liquid-liquid extraction with a solvent system like 1-butanol:methanol (B129727) (1:1 v/v) for high recovery of a broad range of lipids.[15] For tissues, homogenization followed by extraction is necessary.[16]
Suboptimal Solid-Phase Extraction (SPE) Protocol Ensure the SPE cartridge type (e.g., C18) is appropriate for the nonpolar nature of tetranor-12(R)-HETE. Optimize the conditioning, loading, washing, and elution steps. The wash solvent should be strong enough to remove interferences but not elute the analyte.[11][12][14]
Analyte Adsorption to Surfaces Use polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of lipids.
Incomplete Elution Increase the volume of the elution solvent or use a stronger solvent mixture. Ensure the pH of the elution solvent is optimized for the analyte.[14]

Q8: My LC-MS chromatogram shows poor peak shape or shifting retention times for tetranor-12(R)-HETE. How can I improve this?

A8: Chromatographic issues can affect the accuracy and reproducibility of your quantification.

Possible CauseSuggested Solution
Matrix Effects Improve sample cleanup to remove interfering substances. This can be achieved by optimizing the SPE wash steps or employing a more selective extraction technique.[10]
Inappropriate Mobile Phase For reversed-phase chromatography of eicosanoids, a gradient of acetonitrile (B52724) and water with a modifier like formic acid is commonly used to achieve good separation and peak shape.[16]
Column Degradation Ensure the column is properly equilibrated before each run and stored correctly. If performance degrades, consider replacing the column.
Sample Overload If peaks are broad or fronting, dilute the sample extract before injection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Tetranor-12(R)-HETE from Plasma

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Sample Pre-treatment: To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated analog of tetranor-12(R)-HETE). Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry out.[14]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[12]

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities. Follow with a wash using a weak organic solvent mixture (e.g., 2 mL of 15% methanol in water) to remove less polar interferences.

  • Analyte Elution: Elute the tetranor-12(R)-HETE from the cartridge with 2 mL of a suitable organic solvent, such as methanol or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Tetranor-12(R)-HETE from Tissue Homogenate
  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer on ice.

  • Addition of Internal Standard and Extraction Solvent: To the homogenate, add an internal standard. Add a two-phase solvent system, such as chloroform:methanol (2:1 v/v). Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to achieve phase separation. The lipids will be in the lower organic phase.

  • Collection and Drying: Carefully collect the lower organic phase. Evaporate the solvent under nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the LC mobile phase for analysis.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of HETEs and related compounds. These values can serve as a benchmark for your experiments.

Table 1: Typical Performance of HETE Analysis by LC-MS/MS

ParameterTypical ValueReference
Limit of Detection (LOD) 0.02–0.04 mg/kg[17]
Limit of Quantitation (LOQ) 0.05–0.13 mg/kg[17]
Recovery 85.3 – 121.2%[17]

Table 2: Example Standard Curve Concentrations for HETE ELISA Kits

Standard Concentration (ng/mL)
1000
500
250
125
62.5
31.25
15.63
0

Note: This is an example range and the specific concentrations will vary depending on the commercial kit used. Refer to the kit's manual for exact standard concentrations.[18]

Visualizations

Signaling and Metabolic Pathways

Tetranor_12R_HETE_Formation Metabolic Pathway of 12(R)-HETE to Tetranor-12(R)-HETE Arachidonic_Acid Arachidonic Acid _12R_HETE 12(R)-HETE Arachidonic_Acid->_12R_HETE 12-Lipoxygenase (12-LOX) or Cytochrome P450 Tetranor_12R_HETE Tetranor-12(R)-HETE _12R_HETE->Tetranor_12R_HETE β-Oxidation

Caption: Formation of tetranor-12(R)-HETE from arachidonic acid.

Experimental Workflows

SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample pretreatment Pre-treatment (Acidification & IS Spike) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol & Water) conditioning->loading washing Washing (Water & Weak Organic) loading->washing elution Elution (Organic Solvent) washing->elution drying Drying (Nitrogen Evaporation) elution->drying reconstitution Reconstitution (Mobile Phase) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis ELISA_Troubleshooting ELISA Troubleshooting: High Background High_Background High Background Signal Check_Washing Review Washing Protocol High_Background->Check_Washing Check_Blocking Review Blocking Protocol High_Background->Check_Blocking Check_Antibody Check Antibody Concentrations High_Background->Check_Antibody Check_Reagents Check Reagent Quality High_Background->Check_Reagents Increase_Washes Increase Wash Steps/Time Check_Washing->Increase_Washes Change_Blocker Change Blocking Agent Check_Blocking->Change_Blocker Titrate_Antibody Titrate Antibodies Check_Antibody->Titrate_Antibody Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents

References

Addressing variability in tetranor-12(R)-HETE measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in tetranor-12(R)-HETE measurements.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE and why is its measurement challenging?

A: Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation.[1][2] It is a bioactive lipid mediator involved in various physiological and pathological processes. Measurement is challenging due to its low endogenous concentrations, chemical instability, and the presence of structurally similar isomers, such as tetranor-12(S)-HETE, which requires specific analytical techniques to differentiate.[3][4]

Q2: What is the recommended analytical method for quantifying tetranor-12(R)-HETE?

A: The standard and most reliable method for the quantification of tetranor-12(R)-HETE is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] This method offers the high sensitivity and specificity required to measure low-concentration analytes in complex biological matrices. Chiral chromatography is essential to resolve the 12(R) and 12(S) enantiomers, ensuring accurate quantification of the specific R-isoform.[4][6]

Q3: How should I store my samples and the tetranor-12(R)-HETE standard?

A: For long-term stability (a year or more), both biological samples and synthetic standards of tetranor-12(R)-HETE should be stored at -80°C in an appropriate solvent, such as ethanol.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

Q4: Why is an internal standard crucial, and which one should I use?

A: An internal standard (IS) is critical for accurate quantification. It is added to samples before extraction and analysis to correct for analyte loss during sample preparation and to account for matrix effects (ion suppression or enhancement) in the mass spectrometer.[3][5] The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated tetranor-12(R)-HETE. If a deuterated version of the tetranor metabolite is unavailable, a deuterated precursor like 12(S)-HETE-d8 can be used, although this is less ideal.[6]

Troubleshooting Measurement Variability

Variability in eicosanoid measurements can arise from three main stages of the experimental process: pre-analytical (sample handling), analytical (sample processing and data acquisition), and post-analytical (data processing).

Pre-Analytical Variability

These errors occur before the sample is analyzed and are a major source of variability.[7][8]

Q: My baseline tetranor-12(R)-HETE levels are unexpectedly high and variable between samples. What could be the cause?

A: This often points to issues during sample collection and initial handling. Ex vivo enzymatic activity can artificially generate eicosanoids after the sample has been drawn.

  • Choice of Anticoagulant: When collecting blood, the type of collection tube is critical. Serum tubes allow for clotting, which significantly activates platelets and can artificially increase levels of 12-HETE and its metabolites. EDTA plasma is generally preferred as it shows lower baseline eicosanoid concentrations compared to heparin plasma or serum.[9]

  • Tissue Collection: For tissue samples, it is crucial to rapidly halt enzymatic activity upon collection. Methods like high-energy focused microwave irradiation can effectively denature enzymes in situ, preventing de novo synthesis of HETEs during sample removal and processing.[6]

  • Collection Technique: The venipuncture process itself can cause platelet activation.[5] Furthermore, excessive tourniquet time or fist clenching by the patient can alter the concentration of certain analytes.[8]

Pre-Analytical Factor Potential Impact on Measurement Recommendation
Sample Type (Blood) Serum shows significantly higher eicosanoid levels due to platelet activation during clotting.[9]Use EDTA-anticoagulated tubes for plasma collection.
Enzyme Activity (Tissue) Continued lipoxygenase or P450 activity post-collection can artificially increase analyte levels.[6]Flash-freeze tissue in liquid nitrogen immediately or use enzyme inactivation techniques like microwave irradiation.
Storage Temperature Improper storage leads to analyte degradation.Store samples and standards at -80°C for long-term stability.[1]
Freeze-Thaw Cycles Repeated cycles can degrade polyunsaturated lipids.Aliquot samples after collection to avoid multiple freeze-thaw cycles.
Sample Handling Vigorous mixing can cause hemolysis; delays in processing can alter analyte profiles.[8][9]Handle samples gently. Process samples as quickly as possible after collection.
Analytical Variability

These issues arise during sample preparation, chromatography, and mass spectrometry.

Q: I am seeing poor recovery of my analyte and significant ion suppression. How can I improve this?

A: This is a common issue related to sample extraction and matrix effects.

  • Extraction Method: Solid-Phase Extraction (SPE) is a widely used technique to clean up and concentrate eicosanoids from biological matrices.[3][10] However, recovery can be variable. It is essential to optimize the SPE protocol (sorbent type, wash steps, elution solvent) for your specific sample type.

  • Antioxidants: Eicosanoids are susceptible to autooxidation. Adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process can prevent artificial generation of oxidized lipids.[3][11]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of tetranor-12(R)-HETE in the mass spectrometer source. A thorough sample cleanup, optimized chromatography to separate the analyte from interfering compounds, and the use of a co-eluting stable isotope-labeled internal standard are the best ways to mitigate this.[3][12]

Analytical Variability Data Reported Range Primary Cause
Within-Run & Between-Run Variability 1% - 24% for eicosanoids.[5][11]Inconsistent sample preparation, instrument instability.
Analyte Recovery (SPE) 45% - 149% in tissue.[11]Sub-optimal extraction protocol, analyte degradation.
Matrix Effect Highly variable (ion suppression or enhancement).[12]Co-eluting phospholipids (B1166683) and other matrix components.

Visualized Workflows and Pathways

Metabolic Pathway of Tetranor-12(R)-HETE

AA Arachidonic Acid (in cell membrane) FreeAA Free Arachidonic Acid AA->FreeAA cPLA₂ HETE 12(R)-HETE FreeAA->HETE 12R-Lipoxygenase or CYP450 Tetra Tetranor-12(R)-HETE HETE->Tetra Peroxisomal β-Oxidation

Caption: Formation pathway of tetranor-12(R)-HETE from arachidonic acid.

General Experimental Workflow

cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Collect 1. Sample Collection (EDTA Plasma or Tissue) Spike 2. Add Antioxidant (BHT) & Internal Standard Collect->Spike Store 3. Store at -80°C or Proceed to Extraction Spike->Store Extract 4. Solid-Phase Extraction (SPE) Store->Extract Dry 5. Dry Down & Reconstitute Extract->Dry Inject 6. Chiral LC-MS/MS Analysis Dry->Inject Integrate 7. Peak Integration Inject->Integrate Quantify 8. Quantification using Analyte/IS Ratio Integrate->Quantify

Caption: Standard workflow for tetranor-12(R)-HETE quantification.

Troubleshooting Logic Diagram

Start High Variability Observed CheckPre Review Pre-Analytical Steps Start->CheckPre CheckAna Review Analytical Steps CheckPre->CheckAna No Sol_Collect Issue: Sample Collection - Use EDTA plasma - Rapidly inactivate tissue enzymes CheckPre->Sol_Collect Yes (Collection Issue) Sol_Store Issue: Storage/Handling - Aliquot samples - Store at -80°C CheckPre->Sol_Store Yes (Storage Issue) CheckPost Review Post-Analytical Steps CheckAna->CheckPost No Sol_Extract Issue: Extraction/Recovery - Optimize SPE protocol - Add antioxidant (BHT) CheckAna->Sol_Extract Yes (Recovery Issue) Sol_Matrix Issue: Matrix Effects - Use stable isotope IS - Improve chromatographic separation CheckAna->Sol_Matrix Yes (Ion Suppression) Sol_Integrate Issue: Peak Integration - Manually verify peak boundaries - Ensure sufficient scan points across peak CheckPost->Sol_Integrate Yes

Caption: Decision tree for troubleshooting measurement variability.

Detailed Experimental Protocol: LC-MS/MS

This section provides a representative protocol for the quantification of tetranor-12(R)-HETE in plasma. Note: This protocol should be optimized and validated for your specific instrumentation and laboratory conditions.

  • Sample Preparation & Extraction

    • Thaw frozen EDTA plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an antioxidant (e.g., 5 µL of 0.2 mg/mL BHT in methanol) to prevent autooxidation.

    • Add 10 µL of a deuterated internal standard (IS) solution (e.g., tetranor-12(R)-HETE-d4) at a known concentration.

    • Acidify the sample by adding 20 µL of 1% formic acid.

    • Perform Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

      • Load the acidified plasma sample onto the cartridge.

      • Wash the cartridge with 1 mL of 15% methanol in water to remove salts and polar interferences.

      • Dry the cartridge thoroughly under vacuum or nitrogen.

      • Elute the analytes with 1 mL of methanol or ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[13]

  • Chiral LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: A chiral column is required (e.g., ChiralPak AD-RH, 150 x 4.6 mm, 5 µm).[4]

      • Mobile Phase: Isocratic elution with a mixture like methanol:water:acetic acid (95:5:0.1, v/v/v) is often used for chiral separation of HETEs.[4] Gradient elution may also be developed.

      • Flow Rate: Typically 300-500 µL/min.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[4]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions must be determined for tetranor-12(R)-HETE and its internal standard. For the non-tetranor precursor 12(R)-HETE, a common transition is m/z 319 → 179.[13] For tetranor-12(R)-HETE ([M-H]⁻), the precursor ion is m/z 265.18, with a characteristic product ion at m/z 109.06.[14]

      • Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity for each MRM transition.

  • Data Analysis and Quantification

    • Integrate the chromatographic peaks for both the endogenous tetranor-12(R)-HETE and the internal standard.

    • Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of tetranor-12(R)-HETE in the unknown samples by interpolating their area ratios against the calibration curve.

References

Technical Support Center: Best Practices for Handling Tetranor-12(R)-HETE Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling tetranor-12(R)-HETE standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tetranor-12(R)-HETE and what are its key properties?

Tetranor-12(R)-HETE, also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid, is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of β-oxidation.[1] It is a polyunsaturated fatty acid and a bioactive lipid involved in lipoxygenase and cytochrome P450 pathways.

Key Chemical Properties

Property Value
Molecular Formula C₁₆H₂₆O₃
Molecular Weight 266.4 g/mol [1]
CAS Number 135271-51-1[1]
Purity Typically ≥98%

| Formulation | Often supplied as a solution in ethanol[1] |

Q2: How should I properly store and handle tetranor-12(R)-HETE standards?

Proper storage is critical to maintain the integrity and stability of your tetranor-12(R)-HETE standard.

  • Long-term Storage: For long-term stability, the standard should be stored at -80°C.

  • Shipping: It is typically shipped on dry ice to maintain its stability during transit.

  • Stability: When stored correctly, the standard is stable for at least one year.

To prevent degradation, it is crucial to protect the standard from light and air. It is recommended to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: In which solvents is tetranor-12(R)-HETE soluble?

Tetranor-12(R)-HETE is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.

Solubility Data

Solvent Concentration
Ethanol (B145695) 30 mg/ml[1]
DMSO 25 mg/ml[1]
DMF 25 mg/ml[1]
0.1 M Na₂CO₃ 2 mg/ml[1]

| PBS (pH 7.2) | 0.50 mg/ml[1] |

For aqueous buffers, it is advisable to first dissolve the standard in an organic solvent like ethanol and then dilute it with the aqueous buffer. Ensure the organic solvent concentration is low enough to not affect your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or no signal during LC-MS/MS analysis.

Possible Causes:

  • Degradation of the Standard: Improper storage or handling can lead to the degradation of tetranor-12(R)-HETE.

  • Poor Solubility: The standard may not be fully dissolved in the injection solvent.

  • Instrumental Issues: The mass spectrometer may not be properly tuned for the analyte, or the LC conditions may be suboptimal.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the analyte.

Solutions:

  • Verify Storage Conditions: Ensure the standard has been consistently stored at -80°C and protected from light.

  • Optimize Solubilization: When preparing working solutions, ensure the standard is completely dissolved in the organic solvent before any aqueous dilution. Sonication can aid in dissolution.

  • LC-MS/MS System Check:

    • Confirm the correct precursor and product ions are being monitored. For tetranor-12(R)-HETE, the [M-H]⁻ precursor ion is m/z 265.2.

    • Optimize LC conditions, such as the column type, mobile phase composition, and gradient, to ensure good peak shape and retention.

  • Use an Internal Standard: Incorporate a deuterated internal standard, such as tetranor-12(S)-HETE-d8, to account for matrix effects and variations in sample preparation and injection.

Problem 2: High background or interfering peaks in the chromatogram.

Possible Causes:

  • Contaminated Solvents or Glassware: Impurities in solvents or on labware can introduce interfering substances.

  • Co-elution with Matrix Components: Other lipids or molecules in the sample may have similar retention times and mass-to-charge ratios.

  • Exogenous Formation of Eicosanoids: Eicosanoids can be formed non-enzymatically during sample collection and processing.

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and thoroughly clean all glassware.

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

  • Adjust Chromatographic Separation: Modify the LC gradient to better separate tetranor-12(R)-HETE from interfering peaks.

  • Inhibit Exogenous Formation: Add antioxidants, such as BHT, and enzyme inhibitors to samples during collection and processing to prevent unwanted eicosanoid formation.

Experimental Protocols

Protocol 1: Preparation of Tetranor-12(R)-HETE Stock and Working Solutions

  • Stock Solution (1 mg/ml): The standard is often supplied in an ampule with a specific amount dissolved in a known volume of ethanol. If you have a solid standard, accurately weigh the desired amount and dissolve it in ethanol to a final concentration of 1 mg/ml. Store at -80°C.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with your mobile phase or a compatible solvent. It is recommended to prepare fresh working solutions daily.

  • Calibration Curve Standards: Prepare a calibration curve by spiking known amounts of the working solutions into the same matrix as your samples (e.g., plasma, cell lysate) to account for matrix effects. A typical calibration curve might range from low pg/ml to ng/ml concentrations.

Protocol 2: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike the sample with a deuterated internal standard (e.g., tetranor-12(S)-HETE-d8).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the tetranor-12(R)-HETE with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the transition of the precursor ion (m/z 265.2 for tetranor-12(R)-HETE) to a specific product ion.

Signaling Pathways and Workflows

metabolic_pathway Arachidonic_Acid Arachidonic Acid 12(R)-HPETE 12(R)-HPETE Arachidonic_Acid->12(R)-HPETE O₂ 12(R)-HETE 12(R)-HETE 12(R)-HPETE->12(R)-HETE Tetranor-12(R)-HETE Tetranor-12(R)-HETE 12(R)-HETE->Tetranor-12(R)-HETE 12R-LOX 12R-Lipoxygenase 12R-LOX->Arachidonic_Acid GPx Glutathione Peroxidase GPx->12(R)-HPETE Beta_Oxidation β-Oxidation Beta_Oxidation->12(R)-HETE

signaling_pathway 12(S)-HETE 12(S)-HETE (Precursor) GPR31 GPR31 12(S)-HETE->GPR31 BLT2 BLT2 Receptor 12(S)-HETE->BLT2 PKC PKC GPR31->PKC PI3K_Akt PI3K/Akt Pathway GPR31->PI3K_Akt ERK1_2 ERK1/2 BLT2->ERK1_2 Cellular_Responses Cellular Responses (Inflammation, Cell Migration, Cell Survival) PKC->Cellular_Responses NFkB NF-κB PI3K_Akt->NFkB ERK1_2->Cellular_Responses NFkB->Cellular_Responses

experimental_workflow Start Start: Sample Collection Spike Spike with Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Tetranor-12(R)-HETE and Tetranor-12(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals.

Introduction

Tetranor-12-hydroxyeicosatetraenoic acids (tetranor-12-HETEs) are metabolites of 12-hydroxyeicosatetraenoic acids (12-HETEs), a family of lipid signaling molecules derived from arachidonic acid. The parent 12-HETEs are known to play significant roles in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer progression. Their biological activity is often stereospecific, with the (R) and (S) enantiomers eliciting distinct cellular responses. The tetranor metabolites, formed through β-oxidation of the parent compounds, are less studied. This guide provides a comparative overview of the known biological activities of tetranor-12(R)-HETE and tetranor-12(S)-HETE. Due to a scarcity of direct comparative studies on the tetranor metabolites, this guide also includes a detailed comparison of the well-characterized parent compounds, 12(R)-HETE and 12(S)-HETE, to provide a foundational context for understanding the potential activities of their metabolites.

Comparison of Tetranor-12(R)-HETE and Tetranor-12(S)-HETE

Direct comparative studies on the biological activities of tetranor-12(R)-HETE and tetranor-12(S)-HETE are limited in the current scientific literature. These compounds are primarily recognized as the major β-oxidation products of 12(R)-HETE and 12(S)-HETE, respectively[1][2][3]. While a definitive biological function for tetranor-12(S)-HETE has not been established, some evidence suggests its involvement in the inflammatory response within injured corneas[1][2]. Tetranor-12(R)-HETE has been associated with research in cancer, the cardiovascular system, and immunology[3].

Comparative Biological Activity of Parent Compounds: 12(R)-HETE vs. 12(S)-HETE

To infer the potential biological activities of the tetranor metabolites, it is instructive to examine the well-documented activities of their parent compounds.

Table 1: Comparative Biological Activities of 12(R)-HETE and 12(S)-HETE
Biological Activity12(S)-HETE12(R)-HETEKey Findings
Neutrophil Calcium Mobilization More potentLess potentThe (12S) regioisomer was slightly more active than the (12R) isomer in stimulating intracellular calcium release in human neutrophils. The threshold concentration for 12-HETE was 1.5 x 10-8 M[2].
Receptor Binding GPR31, BLT2, Thromboxane (B8750289) ReceptorBLT2, Thromboxane Receptor12(S)-HETE is a high-affinity ligand for GPR31, which does not bind 12(R)-HETE. Both enantiomers can interact with the BLT2 receptor and act as competitive antagonists at the thromboxane receptor[4].
Neutrophil Chemotaxis Induces chemotaxisInduces chemotaxisBoth enantiomers are known to be chemoattractants for neutrophils[5][6][7].
Platelet Microparticle Internalization Triggers internalization by neutrophilsNot reported12(S)-HETE is a critical mediator for the internalization of platelet microparticles by neutrophils[8].

Signaling Pathways of 12(S)-HETE

The signaling pathways for 12(S)-HETE are more extensively characterized than those for 12(R)-HETE and its tetranor metabolites. The following diagram illustrates the primary signaling cascades initiated by 12(S)-HETE.

12S-HETE Signaling Pathways cluster_receptors Receptors cluster_kinases Kinase Cascades GPR31 GPR31 PLC Phospholipase C (PLC) PI3K PI3 Kinase (PI3K) Src Src BLT2 BLT2 PKC Protein Kinase C (PKC) PLC->PKC CellMigration Cell Migration PKC->CellMigration Akt Akt PI3K->Akt ERK ERK1/2 PI3K->ERK PI3K->CellMigration CellSpreading Cell Spreading PI3K->CellSpreading AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis FAK Focal Adhesion Kinase (FAK) Src->FAK Src->CellMigration FocalAdhesion Focal Adhesion Phosphorylation FAK->FocalAdhesion ERK->CellSpreading 12(S)-HETE 12(S)-HETE 12(S)-HETE->BLT2

Caption: Signaling pathways activated by 12(S)-HETE.

Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of HETE compounds and their metabolites.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This protocol outlines a standard method for assessing the chemotactic potential of a test compound on isolated human neutrophils.

Workflow Diagram:

Neutrophil Chemotaxis Assay Workflow IsolateNeutrophils Isolate Human Neutrophils (Ficoll separation & dextran (B179266) sedimentation) SeedNeutrophils Seed Neutrophils in Upper Chamber (serum-free medium) IsolateNeutrophils->SeedNeutrophils AddChemoattractant Add Test Compound (e.g., tetranor-HETE) to Lower Chamber SeedNeutrophils->AddChemoattractant Incubate Incubate for 1 hour at 37°C AddChemoattractant->Incubate DetectMigrated Detect Migrated Neutrophils in Lower Chamber (ATP-based luminescence) Incubate->DetectMigrated Analyze Analyze Data (Calculate % inhibition or migration index) DetectMigrated->Analyze

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from healthy human donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells.

  • Cell Seeding: Resuspend the isolated neutrophils in a serum-free medium. Seed the cells in the upper chamber of a 96-well Boyden chamber, which is separated from the lower chamber by a permeable membrane (typically with 5.0 µm pores)[9].

  • Chemoattractant Addition: Add the test compounds (tetranor-12(R)-HETE or tetranor-12(S)-HETE) at various concentrations to the lower chamber. Include a positive control (e.g., IL-8) and a negative control (medium alone)[9][10].

  • Incubation: Incubate the chamber for approximately 1 hour at 37°C to allow for neutrophil migration towards the chemoattractant[9].

  • Detection of Migrated Cells: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. A common method is to measure ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®), where the luminescence signal is proportional to the number of viable cells[9].

  • Data Analysis: Calculate the chemotactic index or the percentage of inhibition compared to the positive control to determine the chemotactic potency of the test compounds.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to a test compound, a key indicator of G-protein coupled receptor activation.

Methodology:

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HEK293 cells stably expressing a receptor of interest, or primary neutrophils) in appropriate media. Seed the cells into a black, clear-bottom 96-well or 384-well plate and incubate overnight[11][12].

  • Dye Loading: Prepare a loading solution with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES). You may include probenecid (B1678239) to prevent dye extrusion. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark[12][13].

  • Cell Washing: Gently wash the cells with the physiological buffer to remove any extracellular dye[12].

  • Compound Addition and Fluorescence Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injection system. Establish a stable baseline fluorescence reading (excitation ~490 nm, emission ~525 nm for Fluo-4). Inject the test compounds (tetranor-12(R)-HETE or tetranor-12(S)-HETE) at various concentrations and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response[12].

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot ΔF against the compound concentration to generate dose-response curves and determine EC50 values.

Conclusion

While direct comparative data for tetranor-12(R)-HETE and tetranor-12(S)-HETE is currently lacking, the established biological activities of their parent compounds, 12(R)-HETE and 12(S)-HETE, provide a valuable framework for directing future research. The stereochemistry at the 12-position significantly influences the biological activity of the parent HETEs, particularly in their interactions with receptors and their potency in inducing neutrophil responses. It is plausible that similar stereospecific differences exist for the tetranor metabolites. The experimental protocols provided herein offer standardized methods for elucidating the biological functions and signaling pathways of these understudied lipid metabolites. Further investigation is warranted to determine the specific roles of tetranor-12(R)-HETE and tetranor-12(S)-HETE in health and disease.

References

A Comparative Analysis of 12(R)-HETE and its Metabolite, tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) and its β-oxidation metabolite, tetranor-12(R)-HETE. While extensive research has elucidated the physiological roles of 12(R)-HETE, particularly its impact on intraocular pressure and ion transport, data on the specific biological activities of tetranor-12(R)-HETE remains limited. This document summarizes the current understanding of both compounds, presenting available quantitative data, experimental methodologies, and known signaling pathways.

Introduction

12(R)-HETE is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by 12R-lipoxygenase (12R-LO) and cytochrome P450 (CYP) enzymes. It is recognized for its potent biological activities, including the regulation of intraocular pressure and inhibition of Na+/K+-ATPase. tetranor-12(R)-HETE is a shorter-chain metabolite of 12(R)-HETE, formed through the process of peroxisomal β-oxidation. While its existence as a metabolic product is established, its distinct physiological functions are not yet well-characterized.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the biological effects of 12(R)-HETE. At present, there is a notable absence of published quantitative data for the biological activities of tetranor-12(R)-HETE.

Table 1: Effect of 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

CompoundDose (Topical Application)Change in IOPReference
12(R)-HETE1 µg↓ 4-7 mmHg[1]
10 µg↓ 6 mmHg[1]
50 µg↓ 12 mmHg[1]
12(S)-HETEup to 5 µgNo effect[1]

Table 2: Inhibition of Na+/K+-ATPase by 12(R)-HETE

CompoundTarget TissueIC50Reference
12(R)-HETEBovine Corneal Epithelium, Rat Kidney, Rat Heart Ventricle1 µM[2]
Bovine Corneal Epithelium~50 nM[3]
12(S)-HETEBovine Corneal Epithelium, Rat Kidney, Rat Heart VentricleInactive at 10⁻⁷ M and 10⁻⁶ M[2]

Table 3: Receptor Binding and Platelet Aggregation Inhibition by 12(R)-HETE

ParameterCompoundIC50Reference
TP Receptor Binding12(R)-HETE0.734 µM
Inhibition of Platelet Aggregation (I-BOP induced)12(R)-HETE3.6 µM

Note: Data for tetranor-12(R)-HETE is not available in the reviewed literature.

Signaling Pathways

12(R)-HETE

12(R)-HETE exerts its effects through multiple signaling pathways, primarily involving G-protein coupled receptors. The two main receptors identified are the Thromboxane A2 receptor (TP receptor) and the Leukotriene B4 receptor 2 (BLT2).

  • TP Receptor Pathway: 12(R)-HETE acts as a competitive antagonist at the TP receptor. This interaction is believed to contribute to its vasodilatory effects and inhibition of platelet aggregation.

  • BLT2 Receptor Pathway: 12(R)-HETE can also bind to the BLT2 receptor, a low-affinity receptor for leukotriene B4. Activation of BLT2 is implicated in various inflammatory responses.

The inhibition of Na+/K+-ATPase by 12(R)-HETE is a key mechanism underlying some of its physiological effects. Molecular modeling studies suggest that 12(R)-HETE may not directly bind to the enzyme but rather interacts with plasma membrane lipids. It is proposed that 12(R)-HETE, possibly in complex with calcium ions, alters the membrane environment, thereby indirectly inhibiting the Na+/K+-ATPase.[4]

12R_HETE_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects 12R_HETE 12R_HETE TP_Receptor TP Receptor 12R_HETE->TP_Receptor Antagonism BLT2_Receptor BLT2 Receptor 12R_HETE->BLT2_Receptor Activation Membrane_Lipids Membrane Lipids 12R_HETE->Membrane_Lipids Interaction Vasodilation Vasodilation TP_Receptor->Vasodilation Platelet_Aggregation_Inhibition ↓ Platelet Aggregation TP_Receptor->Platelet_Aggregation_Inhibition Inflammation Inflammation BLT2_Receptor->Inflammation NaK_ATPase Na+/K+-ATPase Ion_Transport_Modulation ↓ Ion Transport NaK_ATPase->Ion_Transport_Modulation Membrane_Lipids->NaK_ATPase Indirect Inhibition

Caption: Signaling pathways of 12(R)-HETE.
tetranor-12(R)-HETE

Currently, there is no specific information available regarding the signaling pathways of tetranor-12(R)-HETE. As a metabolite of 12(R)-HETE, it is plausible that it may interact with similar targets, but this remains to be experimentally verified.

Experimental Protocols

Measurement of Intraocular Pressure (IOP) in Rabbits

A common experimental model to assess the effect of compounds on IOP involves the topical application to the eyes of conscious rabbits.

Workflow:

  • Animal Model: New Zealand White rabbits are commonly used.

  • Baseline Measurement: Baseline IOP is measured using a tonometer (e.g., applanation tonometer) before the administration of any substance.

  • Compound Administration: A solution of the test compound (e.g., 12(R)-HETE dissolved in a suitable vehicle) is topically applied to one or both eyes. A vehicle control is applied to the contralateral eye or a separate group of animals.

  • Post-treatment Monitoring: IOP is measured at regular intervals (e.g., 30, 60, 120 minutes, and then daily for an extended period) to determine the onset and duration of the effect.

  • Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups.

IOP_Measurement_Workflow Start Start Baseline_IOP Measure Baseline IOP Start->Baseline_IOP Compound_Admin Topical Administration of Compound/Vehicle Baseline_IOP->Compound_Admin Monitor_IOP Monitor IOP at Timed Intervals Compound_Admin->Monitor_IOP Data_Analysis Analyze Change in IOP Monitor_IOP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IOP measurement in rabbits.
Na+/K+-ATPase Inhibition Assay

The inhibitory effect of eicosanoids on Na+/K+-ATPase activity can be determined by measuring the release of inorganic phosphate (B84403) (Pi) from ATP in the presence of the enzyme.

Workflow:

  • Enzyme Preparation: A partially purified Na+/K+-ATPase preparation is obtained from a relevant tissue source (e.g., bovine corneal epithelium).

  • Reaction Mixture: The enzyme is pre-incubated with the test compound (e.g., 12(R)-HETE at various concentrations) in a buffer containing Na+, K+, and Mg2+.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Termination and Pi Measurement: After a defined incubation period, the reaction is stopped, and the amount of liberated inorganic phosphate is quantified using a colorimetric assay (e.g., the Fiske-Subbarow method).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. Ouabain, a known Na+/K+-ATPase inhibitor, is typically used as a positive control.

ATPase_Inhibition_Assay Start Start Enzyme_Prep Prepare Na+/K+-ATPase Start->Enzyme_Prep Pre_incubation Pre-incubate Enzyme with Test Compound Enzyme_Prep->Pre_incubation Add_ATP Initiate Reaction with ATP Pre_incubation->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Na+/K+-ATPase inhibition assay.

Conclusion and Future Directions

The available evidence clearly demonstrates that 12(R)-HETE is a biologically active lipid mediator with significant effects on intraocular pressure and Na+/K+-ATPase activity. Its mechanisms of action involve interactions with the TP and BLT2 receptors, as well as indirect modulation of ion pump function.

In stark contrast, the biological functions of its metabolite, tetranor-12(R)-HETE, remain largely unexplored. While it is structurally related to 12(R)-HETE, the shortening of the carbon chain through β-oxidation could significantly alter its biological activity, receptor binding affinity, and metabolic stability.

Future research should focus on characterizing the pharmacological profile of tetranor-12(R)-HETE. Key areas for investigation include:

  • In vitro and in vivo studies to determine its effects on intraocular pressure.

  • Enzymatic assays to assess its inhibitory potential against Na+/K+-ATPase.

  • Receptor binding assays to investigate its affinity for TP, BLT2, and other potential eicosanoid receptors.

  • Metabolomic studies to understand its formation and further metabolism in different tissues.

A thorough investigation of tetranor-12(R)-HETE is crucial to fully understand the biological consequences of 12(R)-HETE metabolism and to explore any potential therapeutic applications of this metabolite.

References

Validating the Pro-inflammatory Effects of Tetranor-12(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential pro-inflammatory effects of tetranor-12(R)-HETE. Due to the limited direct experimental data on tetranor-12(R)-HETE, this document focuses on the well-characterized pro-inflammatory activities of its parent compound, 12-hydroxyeicosatetraenoic acid (12-HETE), and other key eicosanoid inflammatory mediators. The provided experimental protocols and comparative data serve as a baseline for designing and interpreting studies aimed at elucidating the biological function of tetranor-12(R)-HETE.

Introduction to 12-HETE and its Metabolites

Eicosanoids are a class of lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They are pivotal in regulating inflammation.[1][2] The lipoxygenase (LOX) pathway, alongside the cyclooxygenase (COX) pathway, is a major source of these mediators.[2] The 12-lipoxygenase enzyme converts AA into 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[3][4]

12-HETE exists in two main stereoisomers, 12(S)-HETE and 12(R)-HETE, which exhibit distinct biological activities.[5] 12(S)-HETE, in particular, is a well-documented pro-inflammatory agent implicated in promoting cytokine expression, immune cell recruitment, and angiogenesis.[4][6] Tetranor-12(R)-HETE is a metabolite of 12(R)-HETE formed through the process of β-oxidation, which shortens the carbon chain. While this metabolic process is known, the specific biological functions of tetranor-12(R)-HETE remain largely uncharacterized. This guide compares the known pro-inflammatory activities of 12-HETE isomers with other canonical inflammatory eicosanoids, Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), to establish a framework for assessing tetranor-12(R)-HETE.

Comparative Analysis of Pro-inflammatory Eicosanoids

The pro-inflammatory potential of an eicosanoid can be evaluated by its ability to activate specific cellular receptors, induce immune cell migration (chemotaxis), and stimulate the release of other inflammatory mediators, such as cytokines.

Receptor Activation and Potency

The biological effects of 12-HETE isomers are mediated by G protein-coupled receptors (GPCRs). The 12(S)-HETE isomer is a high-affinity ligand for GPR31, whereas 12(R)-HETE is not.[2][5] Both 12(S)-HETE and 12(R)-HETE can act as low-affinity ligands for the Leukotriene B4 Receptor 2 (BLT2).[3][5] LTB4 and PGE2 act through their own distinct sets of high-affinity receptors (BLT1/BLT2 and EP1-4, respectively).[7][8]

CompoundReceptor(s)Affinity (Kd)Potency (EC50)Key Downstream Effect
12(S)-HETE GPR31, BLT24.8 nM (for GPR31)[9][10]0.28 nM (for GPR31)[9][10]Activation of MEK/ERK and NF-κB pathways.[9]
12(R)-HETE BLT2Lower affinityLess potent than 12(S)-HETEInduces neutrophil chemotaxis.[11][12]
Leukotriene B4 (LTB4) BLT1, BLT2HighPotent (pM to nM range)Potent neutrophil chemoattractant and activator.[8][13]
Prostaglandin E2 (PGE2) EP1, EP2, EP3, EP4HighVaries by receptorModulates cytokine release, enhances M1 macrophage polarization.[7][14]
Cellular Pro-inflammatory Responses

The functional consequence of receptor activation is a measurable cellular response, such as chemotaxis or cytokine release. 12-HETE and its comparators exhibit distinct profiles in these assays.

CompoundAssayCell TypeEffective ConcentrationObserved Effect
12(S)-HETE Cell Viability / StressPancreatic Islets, Beta Cells1 nM - 100 nMReduced insulin (B600854) secretion (1 nM), induced cell death (100 nM).[6][15]
12(R)-HETE ChemotaxisNeutrophilsDoses up to 50 µ g/site (in vivo)Induces neutrophil infiltration in skin.[12]
Leukotriene B4 (LTB4) Chemotaxis / PrimingNeutrophils10⁻¹¹ M - 10⁻⁵ MPotent chemoattractant and primes neutrophil oxidase activity.[16]
Prostaglandin E2 (PGE2) Cytokine ReleaseTHP-1 Macrophages2 µMIncreased IL-1β production and release.[7]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding the mechanism of action and designing robust validation studies.

Biosynthesis and Metabolism of 12-HETE

Arachidonic acid released from the cell membrane is metabolized by 12-lipoxygenase to form 12-HETEs. These can be further metabolized via β-oxidation to their tetranor derivatives.

MEM Membrane Phospholipids PLA2 Phospholipase A2 MEM->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA LOX12 12-Lipoxygenase (ALOX12/ALOX12B) AA->LOX12 HETE_S 12(S)-HETE LOX12->HETE_S HETE_R 12(R)-HETE LOX12->HETE_R BetaOx β-Oxidation HETE_R->BetaOx TETRA_R tetranor-12(R)-HETE BetaOx->TETRA_R

Caption: Biosynthesis of 12-HETE isomers and formation of tetranor-12(R)-HETE.

12(S)-HETE Signaling Pathway via GPR31

The pro-inflammatory and pro-metastatic effects of 12(S)-HETE are well-studied and are primarily mediated through the G protein-coupled receptor GPR31.[3][9] This signaling cascade involves the activation of key inflammatory transcription factors.

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular cluster_3 Nucleus HETE 12(S)-HETE GPR31 GPR31 HETE->GPR31 Binds G_protein Gαi/o GPR31->G_protein Activates MEK MEK G_protein->MEK Activates IKK IKK G_protein->IKK Activates ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., Cytokines, Adhesion Molecules) ERK->Transcription IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases NFkB->Transcription

Caption: 12(S)-HETE signaling cascade through the GPR31 receptor.[9][17]

Experimental Workflow for Validation

A systematic workflow is essential for characterizing the bioactivity of an unknown metabolite like tetranor-12(R)-HETE. This involves a tiered approach from in vitro cell-based assays to in vivo models.

start Test Compound (tetranor-12(R)-HETE) chemotaxis In Vitro Chemotaxis Assay (e.g., Boyden Chamber) start->chemotaxis cytokine In Vitro Cytokine Release Assay (e.g., Macrophage Stimulation + ELISA) start->cytokine analysis Data Analysis & Comparison (vs. 12-HETE, LTB4, etc.) chemotaxis->analysis cytokine->analysis invivo In Vivo Inflammation Model (e.g., TPA-induced Mouse Ear Edema) invivo->analysis analysis->invivo If in vitro activity is confirmed conclusion Conclusion on Pro-inflammatory Activity analysis->conclusion

Caption: General workflow for validating pro-inflammatory effects.

Key Experimental Protocols

The following protocols provide detailed methodologies for core assays used to quantify pro-inflammatory responses.

Experiment 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.[18][19]

Objective: To determine if tetranor-12(R)-HETE induces neutrophil migration.

Materials:

  • Boyden chamber apparatus (e.g., 96-well Transwell® plate with 5.0 µm pore membrane).[18]

  • Isolated human or murine neutrophils.

  • Chemoattractants: Test compound (tetranor-12(R)-HETE), Positive control (LTB4, 10 nM), Negative control (assay medium).

  • Assay Medium: Serum-free RPMI or HBSS.

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®).[18]

  • Plate reader (luminescence).

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood (e.g., using Ficoll-Paque density gradient followed by dextran (B179266) sedimentation). Resuspend in assay medium at 1 x 10⁷ cells/mL.[18]

  • Chamber Preparation: Add 25-50 µL of assay medium containing the test compound, positive control, or negative control to the lower wells of the Boyden chamber.[19]

  • Cell Seeding: Carefully place the micropore membrane over the lower wells. Add 40-50 µL of the neutrophil suspension (5 x 10⁵ cells) to the top of each corresponding well on the membrane.[19]

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[18]

  • Quantification: After incubation, carefully remove the membrane. Quantify the number of cells that have migrated into the lower chamber by measuring ATP levels using a luminescent reagent like CellTiter-Glo®, following the manufacturer's instructions.[18]

  • Analysis: Compare the luminescence signal from wells with the test compound to the positive and negative controls. An increase in signal relative to the negative control indicates chemotactic activity.

Experiment 2: Macrophage Cytokine Release Assay (ELISA)

This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages after stimulation.[1]

Objective: To determine if tetranor-12(R)-HETE stimulates macrophages to release pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.[1][20]

  • 12-well or 24-well cell culture plates.

  • Stimulants: Test compound (tetranor-12(R)-HETE), Positive control (LPS, 100 ng/mL), Negative control (vehicle).[1]

  • Culture Medium: DMEM with 10% FBS.

  • ELISA kits for target cytokines (e.g., mouse TNF-α, IL-6).[20]

Methodology:

  • Cell Seeding: Seed macrophages into culture plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Stimulation: Replace the culture medium with fresh medium containing the test compound, positive control, or vehicle control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: After incubation, collect the culture medium (supernatant) from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.[1]

  • ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol.[20][21]

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash, then add the biotinylated detection antibody.

    • Wash, then add streptavidin-HRP conjugate.

    • Wash, then add TMB substrate and stop the reaction with acid.

  • Analysis: Read the absorbance at 450 nm. Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.

Experiment 3: In Vivo Skin Inflammation (TPA-Induced Mouse Ear Edema)

This is a standard in vivo model to assess the anti-inflammatory or pro-inflammatory potential of topical agents.[22][23]

Objective: To evaluate if tetranor-12(R)-HETE exacerbates or initiates an inflammatory response in vivo.

Materials:

  • Mice (e.g., CD-1 or C57BL/6).

  • Inflammatory agent: 12-O-Tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) (e.g., 2.5 µg per ear).[24][25]

  • Test compound (tetranor-12(R)-HETE) dissolved in a suitable vehicle (e.g., acetone).

  • Micrometer or precision calipers.

  • Biopsy punch (e.g., 6 mm).

  • Analytical balance.

Methodology:

  • Acclimation and Baseline Measurement: Acclimate mice to handling. Measure the initial thickness of both ears of each mouse using a micrometer.

  • Induction of Inflammation: To test for pro-inflammatory effects, apply a solution of the test compound (e.g., 20 µL) to the inner and outer surface of one ear. Apply vehicle alone to the contralateral ear as a control.

  • Alternative (Co-treatment): To test if the compound exacerbates existing inflammation, apply TPA (2.5 µg in 20 µL acetone) to one ear. After a set time (e.g., 30 minutes), apply the test compound to the TPA-treated ear.

  • Edema Measurement: At various time points after application (e.g., 4, 6, 24 hours), measure the ear thickness again. The peak for TPA-induced edema is often around 6 hours.[24]

  • Weight Measurement: At the end of the experiment (e.g., 24 hours), humanely euthanize the mice. Use a biopsy punch to collect a standard-sized section from both the treated and control ears and weigh them immediately.[25]

  • Analysis: The inflammatory response is quantified by the increase in ear thickness and ear punch weight in the treated ear compared to the vehicle-treated control ear.

Conclusion and Future Directions

The existing body of research strongly supports the role of the 12-lipoxygenase pathway and its product, 12-HETE, in driving inflammatory processes. While 12(S)-HETE is a potent, well-characterized pro-inflammatory mediator, its stereoisomer 12(R)-HETE also possesses chemoattractant properties, albeit with lower potency.[12]

The biological activity of tetranor-12(R)-HETE, a primary metabolite of 12(R)-HETE, remains an open question. It is plausible that it may retain some of the pro-inflammatory functions of its parent compound. The experimental framework provided in this guide—comparing its activity against 12(S)-HETE, 12(R)-HETE, LTB4, and PGE2 using standardized in vitro and in vivo assays—offers a robust strategy for its characterization.

Future research should focus on executing these validation experiments to determine if tetranor-12(R)-HETE can induce neutrophil chemotaxis, stimulate macrophage cytokine production, or contribute to in vivo inflammation. Furthermore, receptor binding studies will be critical to identify its molecular targets and elucidate its mechanism of action, thereby clarifying its position within the complex network of inflammatory lipid mediators.

References

Unraveling the Receptor Binding Specificity of Tetranor-12(R)-HETE: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific molecular targets of lipid mediators is paramount for elucidating their physiological roles and therapeutic potential. This guide provides a comparative analysis of the receptor binding specificity of tetranor-12(R)-HETE, a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). Due to a lack of direct experimental data on tetranor-12(R)-HETE, this guide focuses on the known receptor interactions of its parent compound and related eicosanoids to infer its likely binding profile and highlight areas for future investigation.

Tetranor-12(R)-HETE is formed through the β-oxidation of 12(R)-HETE, a product of arachidonic acid metabolism.[1] While the biological functions of 12(R)-HETE are still under investigation, its stereoisomer, 12(S)-HETE, is known to be a potent signaling molecule involved in various physiological and pathological processes. The receptor interactions of these parent compounds provide the primary basis for our current understanding.

Comparative Receptor Binding Affinities

The specificity of eicosanoid signaling is dictated by their differential affinities for a range of G-protein coupled receptors (GPCRs). The primary receptors of interest for 12-HETE isomers are the high-affinity 12(S)-HETE receptor, GPR31, and the low-affinity leukotriene B4 receptor, BLT2.

Data for tetranor-12(R)-HETE is not currently available in the scientific literature. The following table summarizes the known binding affinities of related eicosanoids to provide a comparative context.

LigandReceptorBinding Affinity (Kd/IC50/EC50)Comments
12(S)-HETE GPR31Kd = 4.8 nMHigh affinity and stereospecific binding.[2][3][4][5]
12(R)-HETE GPR31Undetectable bindingGPR31 is highly selective for the S-stereoisomer.[6]
Leukotriene B4 (LTB4) BLT2Kd = 23 nMBLT2 is considered a low-affinity LTB4 receptor.[7]
12-hydroxyheptadecatrienoic acid (12-HHT) BLT2IC50 = 2.8 nMBinds with higher affinity to BLT2 than LTB4.[8]
12(S)-HETE BLT2Lower affinity than LTB4Functions as a BLT2 agonist.[9]
12(R)-HETE BLT2Lower affinity than 12(S)-HETESuggested to be a weak BLT2 receptor agonist.[10]
tetranor-12(R)-HETE Unknown Not Determined No direct binding data is currently available.

Based on the available data, it is hypothesized that tetranor-12(R)-HETE, like its parent compound 12(R)-HETE, is unlikely to bind to GPR31. It may, however, exhibit some weak affinity for the BLT2 receptor, which is known for its broader ligand specificity.[11] Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

To facilitate further research into the receptor binding profile of tetranor-12(R)-HETE, we provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (e.g., tetranor-12(R)-HETE) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the receptor of interest (e.g., BLT2 or GPR31).

  • Radiolabeled ligand (e.g., [3H]-LTB4 for BLT2, or [3H]-12(S)-HETE for GPR31).

  • Unlabeled competitor ligands (tetranor-12(R)-HETE and other eicosanoids).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Determine the IC50 value of the competitor ligand, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-BLT2 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (tetranor-12(R)-HETE and control agonists/antagonists).

  • A fluorometric imaging plate reader or a fluorescence microscope.

Procedure:

  • Culture the cells in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add the test compound at various concentrations.

  • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • The magnitude of the fluorescence increase indicates the agonistic activity of the compound. The EC50 value, the concentration that produces 50% of the maximal response, can be determined.

Visualizing Signaling and Experimental Workflows

To provide a clearer understanding of the potential signaling pathways and experimental procedures, the following diagrams are provided.

G cluster_membrane Plasma Membrane Ligand 12(R)-HETE (or tetranor-12(R)-HETE) BLT2 BLT2 Receptor Ligand->BLT2 Binding G_protein Gαi/Gαq BLT2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated BLT2 receptor signaling pathway for 12(R)-HETE.

G start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radiolabeled Ligand - Unlabeled Competitor start->prepare_reagents incubation Incubate Reagents in Multi-well Plate prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Count washing->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The receptor binding specificity of tetranor-12(R)-HETE remains an open question in the field of eicosanoid research. Based on the known pharmacology of its parent compound, 12(R)-HETE, it is plausible that tetranor-12(R)-HETE may interact weakly with the BLT2 receptor. However, direct experimental evidence is necessary to confirm this and to explore potential interactions with other, as-yet-unidentified receptors. The experimental protocols and comparative data provided in this guide are intended to serve as a foundation for future studies aimed at deorphanizing the pharmacological profile of this and other lipid metabolites. Such research is critical for a complete understanding of the complex signaling networks governed by arachidonic acid derivatives and for the development of novel therapeutics targeting these pathways.

References

Navigating the Specificity of HETE Metabolite Analysis: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of lipid signaling, the accurate detection of hydroxyeicosatetraenoic acid (HETE) metabolites is paramount. These bioactive lipids play crucial roles in a multitude of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Immunoassays, particularly ELISAs, are a common tool for their quantification. However, the structural similarity among HETE isomers presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of commercially available antibodies for HETE metabolites, focusing on their cross-reactivity profiles to aid in the selection of the most appropriate reagents for specific research needs.

This comparison summarizes publicly available data from manufacturers, highlighting the specificity of their antibodies. It is important to note that the degree of cross-reactivity can influence the interpretation of experimental results, making a thorough understanding of these characteristics essential.

Performance Comparison of HETE Metabolite Antibodies

The cross-reactivity of an antibody is a critical performance metric, indicating its ability to distinguish between the target analyte and other structurally related molecules. The following tables summarize the cross-reactivity data for various HETE metabolite enzyme-linked immunosorbent assay (ELISA) kits from different manufacturers. The data is presented as the percentage of cross-reactivity, where 100% represents the antibody's affinity for its target HETE metabolite.

Table 1: Cross-Reactivity of 12(S)-HETE ELISA Kits

CompoundCayman Chemical 12(S)-HETE ELISA Kit (% Cross-Reactivity)
12(S)-HETE100%
12(R)-HETE2.8%
(±)12-HETE50%
12(S)-HEPE<0.01%
5(S)-HETE<0.01%
15(S)-HETE<0.01%
Leukotriene B4<0.01%
Arachidonic Acid<0.01%

Table 2: Cross-Reactivity of 15(S)-HETE ELISA Kits

CompoundCayman Chemical 15(S)-HETE ELISA Kit (% Cross-Reactivity)
15(S)-HETE100%
15(R)-HETE0.08%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
8(S),15(S)-DiHETE0.35%
12(S)-HETE0.04%
5(S)-HETE<0.01%
20-HETE<0.01%
Arachidonic Acid0.17%

Table 3: Specificity of 5-HETE and 20-HETE ELISA Kits

While detailed quantitative cross-reactivity tables are not consistently provided by all manufacturers for 5-HETE and 20-HETE ELISA kits, the available information emphasizes high specificity with minimal cross-reactivity to other eicosanoids.

Target MetaboliteManufacturerStated Specificity
5-HETEFineTest, MyBioSourceClaims high sensitivity and excellent specificity with no significant cross-reactivity with analogues observed.
20-HETEAbcam, MyBioSourceStates no significant cross-reactivity with 14,15- and 11,12-DHETs, PGE2, arachidonic acid, linoleic acid, and linolenic acid.[1][2][3]

Signaling Pathways of HETE Metabolites

HETE metabolites exert their biological effects by activating specific signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of their presence.

HETE_Signaling cluster_5_HETE 5-HETE Signaling cluster_8_HETE 8-HETE Signaling cluster_12_HETE 12-HETE Signaling cluster_20_HETE 20-HETE Signaling 5-HETE 5-HETE GPCR GPCR 5-HETE->GPCR PLC PLC GPCR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK_ERK MAPK/ERK Activation Ca_PKC->MAPK_ERK 8-HETE 8-HETE PPAR PPARα/γ 8-HETE->PPAR Gene_Transcription Gene Transcription (Lipid Metabolism) PPAR->Gene_Transcription 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 Integrin Integrin 12-HETE->Integrin FAK_Src FAK/Src Integrin->FAK_Src PI3K_Akt PI3K/Akt FAK_Src->PI3K_Akt Cell_Migration Cell Migration & Proliferation PI3K_Akt->Cell_Migration 20-HETE 20-HETE K_channels K⁺ Channels 20-HETE->K_channels inhibition L_type_Ca_channels L-type Ca²⁺ Channels 20-HETE->L_type_Ca_channels activation Vasoconstriction Vasoconstriction K_channels->Vasoconstriction L_type_Ca_channels->Vasoconstriction

Signaling pathways of major HETE metabolites.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol that outlines the key steps involved.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is a general guideline. Specific parameters such as incubation times, temperatures, and reagent concentrations should be optimized for each specific antibody and analyte.

Competitive_ELISA_Workflow Coat_Plate 1. Coat microplate wells with HETE-conjugate. Block 2. Block non-specific binding sites. Coat_Plate->Block Add_Sample_Ab 3. Add standards or samples and primary antibody. Block->Add_Sample_Ab Incubate_Compete 4. Incubate to allow competition between free and coated HETE. Add_Sample_Ab->Incubate_Compete Wash1 5. Wash to remove unbound reagents. Incubate_Compete->Wash1 Add_Secondary_Ab 6. Add enzyme-conjugated secondary antibody. Wash1->Add_Secondary_Ab Incubate2 7. Incubate. Add_Secondary_Ab->Incubate2 Wash2 8. Wash. Incubate2->Wash2 Add_Substrate 9. Add substrate and develop color. Wash2->Add_Substrate Stop_Reaction 10. Stop reaction. Add_Substrate->Stop_Reaction Read_Absorbance 11. Read absorbance. Stop_Reaction->Read_Absorbance Calculate 12. Calculate cross-reactivity. Read_Absorbance->Calculate

General workflow for competitive ELISA.

Materials:

  • Microplate pre-coated with a specific HETE-protein conjugate

  • HETE standards

  • Primary antibody specific for the target HETE metabolite

  • Enzyme-conjugated secondary antibody

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the HETE standard. Prepare samples at appropriate dilutions in assay buffer.

  • Competitive Reaction: Add the HETE standards or samples to the wells of the microplate, followed by the addition of the primary antibody.

  • Incubation: Incubate the plate to allow for competition between the HETE in the sample/standard and the HETE coated on the plate for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody that is bound to the coated HETE.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Signal Detection: Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of the HETE in the sample.

  • Calculation of Cross-Reactivity: The concentration of the cross-reacting ligand required to displace 50% of the tracer is compared to the concentration of the target HETE metabolite required for the same displacement.

    Cross-Reactivity (%) = (IC50 of Target HETE / IC50 of Cross-Reactant) x 100

Conclusion

The selection of an appropriate antibody is a critical step in obtaining accurate and reproducible data in the study of HETE metabolites. While some manufacturers provide detailed cross-reactivity data, for others, this information is less readily available. Researchers are encouraged to carefully review the product datasheets and, if necessary, contact the manufacturers for more detailed information. For highly specific applications, it may be prudent to independently validate the cross-reactivity of the chosen antibody against a panel of relevant, structurally similar lipids. By understanding the specificity and limitations of the available immunoassays, the scientific community can ensure the reliability and validity of their findings in this complex and important field of research.

References

Functional Comparison of Tetranor-12(R)-HETE with Other Eicosanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the known biological activities of tetranor-12(R)-HETE in relation to other key eicosanoids, supported by experimental data and detailed protocols.

This guide provides a comparative overview of the functional properties of tetranor-12(R)-HETE and other prominent eicosanoids. Eicosanoids are a class of signaling lipids derived from 20-carbon fatty acids, primarily arachidonic acid, that play crucial roles in a myriad of physiological and pathological processes.[1][2][3][4] Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) formed through the process of β-oxidation.[5] While research on tetranor-12(R)-HETE is still emerging, this guide aims to contextualize its potential functions by comparing the activities of its parent compound and other well-characterized eicosanoids such as 12(S)-HETE, Prostaglandin E2 (PGE2), and Leukotriene B4 (LTB4).

Comparative Functional Data of Eicosanoids

The biological effects of eicosanoids are diverse and often cell-type specific. The following tables summarize the known functions of 12(R)-HETE, 12(S)-HETE, PGE2, and LTB4 across key physiological systems. Due to a lack of direct experimental data for tetranor-12(R)-HETE, its functions are largely inferred from its precursor, 12(R)-HETE.

Table 1: Comparison of Effects on Inflammation and Immune Response

EicosanoidPro-inflammatory EffectsAnti-inflammatory EffectsChemotactic Activity
12(R)-HETE Induces lymphocyte chemotaxis.[6]Decreases LPS-induced pyresis.[7]Potent chemoattractant for neutrophils.[6]
12(S)-HETE Promotes inflammatory responses through BLT2 and GPR31 receptors.[8]-Activates leukocyte movement.[9]
PGE2 Induces vasodilation, increases vascular permeability, pain, and fever.[4][10]Can have immunosuppressive roles in certain contexts.[11][12]Recruits immune cells.[4]
LTB4 Potent mediator of inflammation, induces adhesion and activation of leukocytes.[1][3]-Potent chemoattractant for neutrophils.[3]

Table 2: Comparison of Effects on the Cardiovascular System

EicosanoidPlatelet AggregationVasoconstriction/Vasodilation
12(R)-HETE Inhibits platelet aggregation induced by TP receptor agonists (IC50 = 3.6 µM).[7]-
12(S)-HETE Can promote platelet aggregation.Endothelium-dependent vasodilator.[13]
PGE2 Can induce platelet aggregation.[12]Potent vasodilator.[4]
LTB4 -Vasoconstrictor agent.[1]

Table 3: Comparison of Effects on Cell Proliferation and Cancer

EicosanoidEffect on Cell ProliferationRole in Cancer
12(R)-HETE Increases proliferation of HT-29 colon cancer cells (at 1 µM).[7]-
12(S)-HETE Stimulates proliferation of prostate cancer cells.[8]Promotes tumor cell growth and metastasis.[6][8]
PGE2 -Promotes tumor growth, progression, and metastasis.[4][11]
LTB4 --

Experimental Protocols

Detailed methodologies for key experiments cited in the functional comparison are provided below.

Platelet Aggregation Assay

This protocol is used to assess the ability of an eicosanoid to induce or inhibit platelet aggregation.

Principle: Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[14][15]

Procedure:

  • Blood Collection: Draw whole blood from healthy, fasting donors into tubes containing 3.8% sodium citrate.[16][17] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[15]

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[16] To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used as a reference (100% aggregation).

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and establish a baseline reading (0% aggregation).

    • Add the eicosanoid of interest (agonist or inhibitor) to the PRP.

    • If testing for inhibitory effects, pre-incubate the PRP with the test compound before adding a known platelet agonist (e.g., ADP, collagen, or a thromboxane (B8750289) A2 mimetic).[7]

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission. For inhibitors, the IC50 value (the concentration required to inhibit aggregation by 50%) can be calculated.

Vascular Smooth Muscle Contraction Assay

This assay is used to determine the vasoconstrictor or vasodilator effects of eicosanoids on blood vessels.

Principle: Isolated segments of blood vessels are mounted in an organ bath, and changes in their isometric tension in response to the test compound are measured.[18]

Procedure:

  • Tissue Preparation: Isolate a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the vascular rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.

  • Stimulation:

    • To test for vasoconstrictor effects, add the eicosanoid to the bath in a cumulative concentration-dependent manner and record the increase in tension.

    • To test for vasodilator effects, first pre-constrict the rings with a vasoconstrictor (e.g., phenylephrine, U46619), and then add the eicosanoid to measure the relaxation (decrease in tension).

  • Data Analysis: Construct concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Neutrophil Chemotaxis Assay

This assay measures the ability of an eicosanoid to act as a chemoattractant for neutrophils.

Principle: The Boyden chamber or Transwell® assay is used to quantify the migration of neutrophils through a porous membrane towards a chemoattractant.[19][20]

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.[19]

  • Assay Setup:

    • Place a Transwell® insert with a polycarbonate membrane (typically 3-5 µm pores) into a well of a multi-well plate.

    • Add the test eicosanoid solution to the lower chamber.

    • Add the isolated neutrophil suspension to the upper chamber (the Transwell® insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the Transwell® insert.

    • The number of neutrophils that have migrated to the lower chamber can be quantified by various methods, including manual cell counting with a hemocytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity. Alternatively, the cells on the bottom of the membrane can be fixed, stained, and counted under a microscope.[20]

  • Data Analysis: The results are typically expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration in response to the chemoattractant compared to the control).

Signaling Pathways and Experimental Workflows

The biological effects of eicosanoids are mediated by their interaction with specific G-protein coupled receptors, which in turn activate various intracellular signaling cascades.

Eicosanoid_Biosynthesis Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins HETEs HETEs (e.g., 12-HETE) LOX->HETEs CYP450->HETEs HETE_Signaling cluster_12R 12(R)-HETE Signaling cluster_12S 12(S)-HETE Signaling 12R_HETE 12(R)-HETE BLT2_R BLT2 Receptor 12R_HETE->BLT2_R TP_R TP Receptor 12R_HETE->TP_R Ca_Mobilization_R Ca2+ Mobilization BLT2_R->Ca_Mobilization_R Platelet_Inhibition Inhibition of Platelet Aggregation TP_R->Platelet_Inhibition Chemotaxis_R Chemotaxis Ca_Mobilization_R->Chemotaxis_R 12S_HETE 12(S)-HETE GPR31 GPR31 12S_HETE->GPR31 BLT2_S BLT2 Receptor 12S_HETE->BLT2_S MAPK_Pathway MAPK/ERK Pathway GPR31->MAPK_Pathway NFkB_Pathway NF-κB Pathway GPR31->NFkB_Pathway Inflammation_S Inflammation BLT2_S->Inflammation_S Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation NFkB_Pathway->Cell_Proliferation Experimental_Workflow cluster_platelet Platelet Aggregation Assay cluster_smooth_muscle Smooth Muscle Contraction Assay cluster_chemotaxis Neutrophil Chemotaxis Assay Blood_Collection_P Whole Blood Collection PRP_Preparation PRP Preparation Blood_Collection_P->PRP_Preparation Aggregometry Aggregometry Measurement PRP_Preparation->Aggregometry Data_Analysis_P IC50 / % Aggregation Aggregometry->Data_Analysis_P Tissue_Isolation Vessel Isolation & Ring Preparation Organ_Bath Mounting in Organ Bath Tissue_Isolation->Organ_Bath Contraction_Measurement Measure Isometric Tension Organ_Bath->Contraction_Measurement Data_Analysis_SM EC50 / % Contraction Contraction_Measurement->Data_Analysis_SM Neutrophil_Isolation Neutrophil Isolation Transwell_Assay Transwell Migration Neutrophil_Isolation->Transwell_Assay Migration_Quantification Quantify Migrated Cells Transwell_Assay->Migration_Quantification Data_Analysis_C Chemotactic Index Migration_Quantification->Data_Analysis_C

References

Validating Tetranor-12(R)-HETE Metabolism: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling methodologies for validating the metabolic pathway of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE). We present supporting experimental data, detailed protocols, and a comparison with alternative approaches to assist researchers in designing and interpreting studies on eicosanoid metabolism.

Introduction to Tetranor-12(R)-HETE Metabolism

12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12R-lipoxygenase (12R-LOX).[1] Its metabolism is crucial for regulating various physiological and pathological processes. One of the key metabolic fates of 12(R)-HETE is its conversion to shorter-chain derivatives through peroxisomal β-oxidation. This process leads to the formation of tetranor-12(R)-HETE, a major metabolite found in various tissues. Validating and quantifying this metabolic pathway is essential for understanding the biological roles of 12(R)-HETE and for the development of therapeutic agents targeting eicosanoid signaling.

Isotopic Labeling: The Gold Standard for Metabolic Validation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[2][3] By introducing atoms with a different mass (stable isotopes) or radioactive properties (radioisotopes) into a parent molecule, researchers can track its conversion into various metabolites. This approach provides direct evidence of metabolic pathways and allows for quantitative analysis of metabolic fluxes.

Comparison of Isotopic Labeling Strategies
Isotope TypeLabeling StrategyDetection MethodAdvantagesDisadvantages
Stable Isotopes (e.g., ¹³C, ²H) Uniformly labeled (U-¹³C) or position-specific labeled precursors (e.g., [1-¹³C]-12(R)-HETE) are introduced into the biological system.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)- Non-radioactive and safe to handle. - Provides detailed structural information on metabolites. - Allows for quantification of metabolic fluxes.[4] - Can distinguish between endogenous and exogenous pools.- Requires sensitive and specialized equipment (MS, NMR). - Labeled compounds can be expensive. - Potential for isotopic effects influencing reaction rates.[2]
Radioisotopes (e.g., ¹⁴C, ³H) Radiolabeled precursors (e.g., [1-¹⁴C]-12(R)-HETE) are administered, and the radioactivity in metabolites is measured.Scintillation Counting, Autoradiography- High sensitivity, allowing for the detection of low-abundance metabolites. - Relatively straightforward detection methods.- Involves handling of radioactive materials, requiring special precautions and licensing. - Provides less structural information compared to MS. - Disposal of radioactive waste is a concern.

Experimental Data from Isotopic Labeling Studies

Study SystemIsotopic LabelKey FindingsReference
Mouse Peritoneal MacrophagesNot specified, but identified β-oxidation productsIdentified 8-hydroxy-4,6,10,16:3 and 4-hydroxy, 12:1 as major β-oxidation products of 12-HETE.[5]
Rabbit (in vivo)[1-¹⁴C]- and [¹⁴C(U)]12-HETEDemonstrated the formation of water-soluble, likely β-oxidized, metabolites that were rapidly cleared from circulation.
Human Psoriatic TissueDeuterium-labeled arachidonic acidProvided mechanistic evidence for a lipoxygenase route to 12R-HETE.[6]

These studies collectively support the β-oxidation of 12-HETE to its tetranor derivative. The use of isotopically labeled 12(R)-HETE in similar experimental setups would provide definitive validation and quantification of this specific metabolic conversion.

Experimental Protocols

In Vitro β-Oxidation of ¹³C-Labeled 12(R)-HETE in Liver Microsomes

This protocol outlines a typical in vitro experiment to validate and quantify the conversion of ¹³C-labeled 12(R)-HETE to tetranor-12(R)-HETE using liver microsomes, a primary site of fatty acid metabolism.

Materials:

  • Uniformly ¹³C-labeled 12(R)-HETE ([U-¹³C]-12(R)-HETE)

  • Rat or human liver microsomes

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: ATP, Coenzyme A (CoA), NAD+, FAD

  • Internal standard (e.g., deuterium-labeled tetranor-12(R)-HETE-d4)

  • Organic solvents for extraction (e.g., ethyl acetate, methanol)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes, reaction buffer, and cofactors.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add [U-¹³C]-12(R)-HETE to the reaction mixture to initiate the metabolic process.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of ice-cold ethyl acetate).

  • Internal Standard Spiking: Add a known amount of the internal standard (tetranor-12(R)-HETE-d4) to each sample for accurate quantification.

  • Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers. Collect the organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the parent [U-¹³C]-12(R)-HETE and the formed [U-¹³C]-tetranor-12(R)-HETE.

LC-MS/MS Analysis of 12(R)-HETE and its Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for the separation of lipids.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

    • For ¹²C-tetranor-12(R)-HETE: Monitor the transition corresponding to the deprotonated molecule [M-H]⁻ to a specific fragment ion.

    • For ¹³C-tetranor-12(R)-HETE: The precursor and product ions will be shifted by the number of ¹³C atoms incorporated.

    • For tetranor-12(R)-HETE-d4 (Internal Standard): Monitor the transition corresponding to the deuterated molecule.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of tetranor-12(R)-HETE in the samples.

Alternative Approaches for Metabolic Pathway Validation

While isotopic labeling is a robust method, other techniques can also provide valuable insights into metabolic pathways.

MethodDescriptionAdvantagesDisadvantages
Metabolic Flux Analysis (MFA) A computational method that uses stoichiometric models of metabolic networks and experimental data (often from isotopic labeling) to calculate intracellular metabolic fluxes.[7][8]- Provides a systems-level view of metabolism. - Can predict metabolic responses to perturbations.- Requires a well-defined metabolic network model. - Can be computationally intensive.[9] - The accuracy of the results depends on the quality of the experimental data.
Enzyme Assays In vitro assays that measure the activity of specific enzymes involved in the metabolic pathway (e.g., acyl-CoA oxidases involved in β-oxidation).- Directly measures the catalytic activity of enzymes. - Can be used to screen for enzyme inhibitors.- Does not provide information about the metabolic flux in a cellular context. - Requires purified enzymes or cell lysates.
Inhibitor Studies Using specific inhibitors of enzymes in the proposed pathway to observe the accumulation of the substrate and reduction of the product.- Can provide evidence for the involvement of a specific enzyme or pathway. - Relatively simple to perform in cell culture or in vitro systems.- Inhibitors may have off-target effects. - Does not provide quantitative flux data.

Visualizing the Metabolic Pathway and Experimental Workflow

Tetranor_12R_HETE_Metabolism cluster_pathway Metabolic Pathway of Tetranor-12(R)-HETE Arachidonic Acid Arachidonic Acid 12(R)-HpETE 12(R)-HpETE Arachidonic Acid->12(R)-HpETE 12R-Lipoxygenase 12(R)-HETE 12(R)-HETE 12(R)-HpETE->12(R)-HETE Peroxidase Tetranor-12(R)-HETE Tetranor-12(R)-HETE 12(R)-HETE->Tetranor-12(R)-HETE Peroxisomal β-Oxidation Isotopic_Labeling_Workflow cluster_workflow Isotopic Labeling Experimental Workflow Labeled Precursor Introduce ¹³C-12(R)-HETE to Biological System Incubation Incubate under Controlled Conditions Labeled Precursor->Incubation Extraction Extract Metabolites Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Identify and Quantify ¹³C-Tetranor-12(R)-HETE Analysis->Quantification

References

A Comparative Guide to Genetic Knockout Models for Validating the Tetranor-12(R)-HETE Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of genetic knockout models with other validation alternatives for studying the function of the tetranor-12(R)-HETE signaling pathway. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions on the most suitable experimental approaches.

Introduction to the Tetranor-12(R)-HETE Pathway

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via beta-oxidation.[1][2] The broader 12-HETE family of lipid metabolites is known to be involved in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[3] These molecules often exert their effects by activating specific G-protein-coupled receptors (GPCRs), which triggers intracellular signaling cascades.[4][5] Validating the precise function of the tetranor-12(R)-HETE pathway is crucial for understanding its role in health and disease and for the development of novel therapeutics.

Comparison of Pathway Validation Methodologies

Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, offer a powerful tool for dissecting the function of specific genes within a signaling pathway. However, other techniques are also available, each with its own set of advantages and limitations. The following table provides a comparative overview of these methods.

FeatureGenetic Knockout (CRISPR-Cas9)RNA Interference (siRNA/shRNA)Small Molecule Inhibitors/Antagonists
Mechanism Permanent gene disruption at the DNA level.Post-transcriptional gene silencing by degrading mRNA.Reversible or irreversible binding to and blocking the function of a protein (e.g., receptor or enzyme).
Specificity High, but potential for off-target mutations that need to be carefully evaluated.Can have significant off-target effects by silencing unintended mRNAs.Specificity can vary widely; many small molecules have off-target effects on other proteins.
Efficiency Can achieve complete and permanent loss of gene function (biallelic knockout).Often results in incomplete knockdown, with residual protein expression.Efficiency is dose-dependent and can be influenced by cellular uptake and metabolism.
Duration of Effect Permanent and heritable in cell lines.Transient (siRNA) or stable but variable (shRNA).Transient; requires continuous presence of the compound.
Ease of Use Moderately complex, requiring expertise in molecular biology and cell culture.Relatively easy to implement for transient knockdowns.Generally easy to apply to cells or in vivo models.
Validation Requires sequencing to confirm gene disruption and Western blot to confirm protein loss.Requires qPCR to confirm mRNA knockdown and Western blot for protein levels.Requires in vitro assays to confirm target engagement and selectivity.

Quantitative Data Presentation: A Hypothetical Case Study

To illustrate the type of data that can be obtained from these different models, the following table presents hypothetical results from an experiment measuring the downstream effects of tetranor-12(R)-HETE on a putative signaling marker (e.g., phosphorylation of a downstream kinase) in a cell line.

Experimental ModelTreatmentDownstream Marker Activation (Fold Change vs. Untreated Control)
Wild-Type Cells Vehicle1.0
Tetranor-12(R)-HETE (1 µM)5.2
Receptor X Knockout Cells Vehicle1.0
Tetranor-12(R)-HETE (1 µM)1.1
siRNA-mediated Knockdown of Receptor X Vehicle1.0
Tetranor-12(R)-HETE (1 µM)2.3
Wild-Type Cells + Receptor X Antagonist Vehicle1.0
Tetranor-12(R)-HETE (1 µM)1.5

Experimental Protocols

Protocol 1: Generation of a Receptor Knockout Cell Line using CRISPR-Cas9

This protocol provides a generalized workflow for creating a knockout of a putative GPCR for tetranor-12(R)-HETE in a human cell line.

  • Guide RNA (gRNA) Design and Synthesis:

    • Design two to four gRNAs targeting the early exons of the gene encoding the putative receptor. Use online tools to minimize off-target effects.

    • Synthesize the gRNAs or clone them into a Cas9-expressing vector.

  • Transfection:

    • Culture the target cells to 70-80% confluency.

    • Transfect the cells with a plasmid co-expressing Cas9 and the gRNA, or with Cas9 protein and synthetic gRNA. Use a method suitable for the cell line (e.g., lipofection).

  • Single-Cell Cloning:

    • Two to three days post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

  • Expansion and Screening:

    • Expand the single-cell clones.

    • Extract genomic DNA from a portion of each clone.

    • Perform PCR to amplify the target region, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Validation:

    • Confirm the absence of the target protein in knockout clones by Western blot analysis.

    • Perform a functional assay (e.g., calcium mobilization or cAMP assay) to confirm the loss of response to tetranor-12(R)-HETE.

Protocol 2: Functional Validation of Knockout Cells

This protocol describes a general method for assessing the functional consequences of the receptor knockout.

  • Cell Culture:

    • Plate wild-type and validated knockout cells in a 96-well plate at an appropriate density.

    • Starve the cells in a serum-free medium for 4-6 hours before the assay.

  • Assay Performance:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or prepare cell lysates for a cAMP assay.

    • Stimulate the cells with a range of concentrations of tetranor-12(R)-HETE.

    • Measure the response (e.g., change in intracellular calcium or cAMP levels) using a plate reader.

  • Data Analysis:

    • Plot the dose-response curves for both wild-type and knockout cells.

    • A loss of response in the knockout cells validates the role of the targeted receptor in the tetranor-12(R)-HETE pathway.

Visualizations

Signaling Pathway and Experimental Workflow

Tetranor_12R_HETE_Pathway cluster_membrane Cell Membrane Receptor Receptor G-Protein G-Protein Receptor->G-Protein Tetranor-12(R)-HETE Tetranor-12(R)-HETE Tetranor-12(R)-HETE->Receptor Effector Effector G-Protein->Effector Downstream Signaling Downstream Signaling Effector->Downstream Signaling

Caption: Proposed signaling pathway for tetranor-12(R)-HETE.

Knockout_Workflow gRNA_Design gRNA Design & Synthesis Transfection Transfection into Cells gRNA_Design->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning Expansion Clonal Expansion Single_Cell_Cloning->Expansion Genomic_Screening Genomic DNA Screening (PCR & Sequencing) Expansion->Genomic_Screening Protein_Validation Protein Validation (Western Blot) Genomic_Screening->Protein_Validation Functional_Assay Functional Validation Assay Protein_Validation->Functional_Assay Validated_KO_Line Validated Knockout Line Functional_Assay->Validated_KO_Line

Caption: Workflow for generating and validating a knockout cell line.

References

Validating the Elusive Effects of Tetranor-12(R)-HETE: A Guide to Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological effects of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. Direct pharmacological inhibitors of tetranor-12(R)-HETE are currently unavailable. Therefore, this guide focuses on a validation strategy employing inhibitors of its biosynthetic pathways and antagonists of its potential downstream receptors. By observing the modulation of biological responses to the parent compound, 12(R)-HETE, researchers can infer and validate the functions of its lesser-studied metabolite.

Introduction to Tetranor-12(R)-HETE and its Parent Compound

Tetranor-12(R)-HETE is a product of 12(R)-HETE metabolism via β-oxidation.[1][2][3] While the specific functions of tetranor-12(R)-HETE are not well-defined, its precursor, 12(R)-HETE, is a known bioactive eicosanoid produced from arachidonic acid by 12-lipoxygenase (12-LOX) and cytochrome P450 (CYP) enzymes.[4] 12(R)-HETE has been implicated in a range of biological processes, including inflammation and cell proliferation. Emerging evidence suggests a potential pro-inflammatory role for tetranor-12(R)-HETE, with elevated levels observed in conditions such as nonalcoholic fatty liver disease and nephrotoxicity.

This guide will explore the use of pharmacological tools to dissect the signaling pathways of 12(R)-HETE, providing a basis for understanding and validating the effects of tetranor-12(R)-HETE.

Pharmacological Inhibitors for Pathway Validation

The validation of tetranor-12(R)-HETE's effects can be approached by targeting key points in its upstream synthesis and downstream signaling. This involves the use of inhibitors for the enzymes that produce its precursor, 12(R)-HETE, and antagonists for the receptors that 12(R)-HETE is known to interact with.

Inhibitors of 12(R)-HETE Synthesis

The production of 12(R)-HETE from arachidonic acid is primarily catalyzed by 12-lipoxygenase (12-LOX) and cytochrome P450 (CYP) enzymes.[4] Inhibiting these enzymes will block the synthesis of 12(R)-HETE and, consequently, its metabolite tetranor-12(R)-HETE.

Inhibitor Type Target Enzyme Examples Mechanism of Action Key Experimental Findings
12-Lipoxygenase (12-LOX) Inhibitors 12-Lipoxygenase ML355 Potent and selective inhibitor of human 12-LOX. Dose-dependently inhibits human platelet aggregation and 12-LOX oxylipin production. Attenuates thrombus formation in vivo with minimal effects on hemostasis.
Baicalein Non-selective LOX inhibitor with antioxidant properties.[5] Reverses cytokine-induced cell death and inhibition of insulin (B600854) secretion in pancreatic beta cells.[5]
Nordihydroguaiaretic Acid (NDGA) Non-selective LOX inhibitor. Also inhibits CYP-dependent arachidonic acid metabolism.
Cytochrome P450 (CYP) Inhibitors CYP Enzymes (Arachidonic Acid Metabolism) Ketoconazole Potent and selective inhibitor of arachidonic acid epoxygenase activity of some CYP isoforms.[1] Inhibits the release of oxidized linoleic acid metabolites that contribute to inflammatory pain.
Clotrimazole Potent and selective inhibitor of arachidonic acid epoxygenase activity of some CYP isoforms.[1]
Miconazole Non-selective inhibitor of CYP-mediated hydroxylation and epoxidation.[6] Suppresses angiotensin II-induced vasoconstriction.[6]
DDMS Selective inhibitor of CYP450 ω-hydroxylase activity.[6] Attenuates mesenteric angiotensin II-induced vasoconstrictor responses.[6]
Putative Receptor Antagonists

While specific receptors for tetranor-12(R)-HETE have not been identified, it is plausible that it interacts with the same receptors as its parent compound, 12(R)-HETE. These include the thromboxane (B8750289) A2 receptor (TP) and the leukotriene B4 receptor 2 (BLT2).[7]

Antagonist Type Target Receptor Examples Mechanism of Action Key Experimental Findings
Thromboxane Receptor (TP) Antagonists Thromboxane A2 Receptor Terutroban (S-18886) Orally active, specific, and high-affinity competitive TP antagonist. Blocks atherosclerosis progression and promotes a more stable lesion phenotype.
SQ-29,548 Effective in antagonizing the effects of thromboxane A2. Reduces collagen-induced platelet loss in vivo.
BM-13,177 Thromboxane receptor antagonist. Reduces collagen-induced platelet loss in vivo.
Leukotriene B4 Receptor 2 (BLT2) Antagonists Leukotriene B4 Receptor 2 LY255283 BLT2 receptor antagonist. Induces apoptosis in certain cancer cell lines by inhibiting BLT2-mediated survival signals.
AC-1074 Selective BLT2 antagonist. Inhibited chemotaxis of CHO-BLT2 cells and showed in vivo efficacy in a mouse model of asthma.

Experimental Protocols

To validate the effects of tetranor-12(R)-HETE and the efficacy of the proposed inhibitors, the following experimental protocols can be employed.

Neutrophil Chemotaxis Assay

This assay assesses the ability of tetranor-12(R)-HETE to induce neutrophil migration, a key process in inflammation.[8]

Principle: The migration of isolated human neutrophils across a porous membrane towards a chemoattractant (tetranor-12(R)-HETE) is quantified. The inhibitory effect of the selected compounds on this migration is then measured.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.

  • Loading:

    • In the lower chamber, add assay medium (e.g., RPMI 1640 with 0.5% BSA) containing various concentrations of tetranor-12(R)-HETE (e.g., 1 nM to 1 µM). Include a negative control (medium alone) and a positive control (e.g., LTB4 or IL-8).

    • For inhibition studies, pre-incubate the isolated neutrophils with the desired inhibitor (e.g., ML355, Ketoconazole, Terutroban, or LY255283) for 30 minutes at 37°C.

    • Add the pre-incubated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent-based method by pre-labeling neutrophils with a fluorescent dye like Calcein-AM and measuring the fluorescence of the migrated cells in the lower chamber.[9]

  • Data Analysis: Express the results as the number of migrated cells per high-power field or as a percentage of the positive control response. For inhibition studies, calculate the IC50 value for each inhibitor.

Cytokine Release Assay

This assay measures the ability of tetranor-12(R)-HETE to induce the release of pro-inflammatory cytokines from immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1 monocytes) are stimulated with tetranor-12(R)-HETE in the presence or absence of inhibitors. The concentration of released cytokines in the cell culture supernatant is then quantified.[5]

Methodology:

  • Cell Culture: Culture human PBMCs or THP-1 cells in appropriate medium (e.g., RPMI 1640 supplemented with 10% FBS).

  • Stimulation and Inhibition:

    • Seed the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the selected inhibitors for 1 hour.

    • Stimulate the cells with an optimal concentration of tetranor-12(R)-HETE (determined from a dose-response experiment). Include unstimulated (vehicle) and positive controls (e.g., LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs.[6]

  • Data Analysis: Plot the cytokine concentrations against the inhibitor concentrations to determine the inhibitory effect. Calculate the percentage of inhibition relative to the tetranor-12(R)-HETE-stimulated control.

Cell Proliferation Assay

This assay evaluates the effect of tetranor-12(R)-HETE on the proliferation of a relevant cell line, such as a cancer cell line or endothelial cells.

Principle: The proliferation of cells in response to tetranor-12(R)-HETE, with and without inhibitors, is measured using a colorimetric or fluorometric method that quantifies viable cell numbers.

Methodology:

  • Cell Seeding: Seed the chosen cell line (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with a low-serum medium.

    • Add various concentrations of tetranor-12(R)-HETE.

    • For inhibition studies, pre-treat the cells with the inhibitors for 1 hour before adding tetranor-12(R)-HETE.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification of Proliferation: Use a standard proliferation assay, such as:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • BrdU Assay: Measure the incorporation of bromodeoxyuridine into newly synthesized DNA using an ELISA-based method.

  • Data Analysis: Express the results as a percentage of the control (untreated cells). Determine the EC50 for the proliferative effect of tetranor-12(R)-HETE and the IC50 for the inhibitory effect of the tested compounds.

Visualizing the Pathways and Workflows

To aid in the conceptualization of the proposed validation strategy, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Biosynthesis and Signaling of 12(R)-HETE and its Metabolite Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 CYP450 Cytochrome P450s (CYP) Arachidonic_Acid->CYP450 HETE_12R 12(R)-HETE LOX12->HETE_12R CYP450->HETE_12R Beta_Oxidation β-Oxidation HETE_12R->Beta_Oxidation TP_Receptor Thromboxane Receptor (TP) HETE_12R->TP_Receptor BLT2_Receptor Leukotriene B4 Receptor 2 (BLT2) HETE_12R->BLT2_Receptor Tetranor_HETE tetranor-12(R)-HETE Beta_Oxidation->Tetranor_HETE Tetranor_HETE->TP_Receptor Putative Tetranor_HETE->BLT2_Receptor Putative Biological_Effects Biological Effects (Inflammation, Proliferation) TP_Receptor->Biological_Effects BLT2_Receptor->Biological_Effects G Experimental Workflow for Validating tetranor-12(R)-HETE Effects cluster_synthesis Inhibition of Synthesis cluster_signaling Inhibition of Signaling cluster_assays Biological Assays LOX_Inhibitors 12-LOX Inhibitors (e.g., ML355) Tetranor_HETE tetranor-12(R)-HETE Stimulation LOX_Inhibitors->Tetranor_HETE Blocks Synthesis CYP_Inhibitors CYP450 Inhibitors (e.g., Ketoconazole) CYP_Inhibitors->Tetranor_HETE Blocks Synthesis TP_Antagonists TP Receptor Antagonists (e.g., Terutroban) Chemotaxis Neutrophil Chemotaxis TP_Antagonists->Chemotaxis Inhibits Effect Cytokine_Release Cytokine Release TP_Antagonists->Cytokine_Release Inhibits Effect Proliferation Cell Proliferation TP_Antagonists->Proliferation Inhibits Effect BLT2_Antagonists BLT2 Receptor Antagonists (e.g., LY255283) BLT2_Antagonists->Chemotaxis Inhibits Effect BLT2_Antagonists->Cytokine_Release Inhibits Effect BLT2_Antagonists->Proliferation Inhibits Effect Tetranor_HETE->Chemotaxis Tetranor_HETE->Cytokine_Release Tetranor_HETE->Proliferation

References

Comparative Analysis of Tetranor-12(R)-HETE Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tetranor-12(R)-hydroxyeicosatetraenoic acid (HETE) levels in various physiological and pathological states. Tetranor-12(R)-HETE is a beta-oxidation metabolite of 12(R)-HETE, a product of arachidonic acid metabolism primarily mediated by the 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 enzymes. While research on the specific roles of tetranor-12(R)-HETE is ongoing, its parent compound, 12(R)-HETE, is implicated in a range of biological processes, including inflammation, cell proliferation, and ion transport. This guide summarizes the available quantitative data, details common experimental protocols for measurement, and visualizes key metabolic and signaling pathways.

Data Presentation: Quantitative Levels of Tetranor-12-HETE

Quantitative data for tetranor-12(R)-HETE in various health and disease states is limited in the current scientific literature. Most studies focus on its more abundant stereoisomer, tetranor-12(S)-HETE, or the parent compound, 12-HETE. However, one study provides valuable insight into the levels of tetranor-12-HETE in non-alcoholic fatty liver disease (NAFLD).

Table 1: Plasma Tetranor-12-HETE Concentrations in Healthy Individuals and Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)

ConditionAnalyteMean Concentration (pg/mL) ± SEMSample Size (n)MatrixAnalytical Method
Healthy ControlsTetranor-12-HETE1.8 ± 0.48PlasmaHPLC-MS
NAFLD PatientsTetranor-12-HETE12.1 ± 2.635PlasmaHPLC-MS

*Note: The study did not differentiate between the (R) and (S) stereoisomers of tetranor-12-HETE.[1]

Experimental Protocols

The accurate quantification of tetranor-12(R)-HETE in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Protocol: Quantification of Tetranor-12(R)-HETE in Human Urine by LC-MS/MS

This protocol is a representative method synthesized from established procedures for eicosanoid analysis.[2][3][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: To each 1 mL of urine, add an internal standard (e.g., tetranor-12(R)-HETE-d8) to account for extraction losses and matrix effects.

  • Acidification: Acidify the urine sample to pH 3.5 with acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol (B129727) and 5 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 5 mL of methyl formate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tetranor-12(R)-HETE: Precursor ion (m/z) 265.2 -> Product ion (m/z) 115.1

      • Tetranor-12(R)-HETE-d8 (Internal Standard): Precursor ion (m/z) 273.2 -> Product ion (m/z) 115.1

    • Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

3. Data Analysis

  • Quantify the concentration of tetranor-12(R)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a tetranor-12(R)-HETE standard.

Mandatory Visualization

Metabolic Pathway: Formation of Tetranor-12(R)-HETE

The formation of tetranor-12(R)-HETE from arachidonic acid involves two key enzymatic steps: lipoxygenation followed by peroxisomal beta-oxidation.

metabolic_pathway Arachidonic_Acid Arachidonic Acid 12R_HPETE 12(R)-HpETE Arachidonic_Acid->12R_HPETE 12R-Lipoxygenase (ALOX12B) / CYP450 12R_HETE 12(R)-HETE 12R_HPETE->12R_HETE Glutathione Peroxidase Tetranor_12R_HETE tetranor-12(R)-HETE 12R_HETE->Tetranor_12R_HETE Peroxisomal β-Oxidation

Caption: Biosynthesis of tetranor-12(R)-HETE from arachidonic acid.

Experimental Workflow: LC-MS/MS Quantification

The following diagram illustrates the typical workflow for the quantification of tetranor-12(R)-HETE in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (Urine/Plasma) Spiking Spike Internal Standard Sample_Collection->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification

Caption: Workflow for tetranor-12(R)-HETE quantification.

Signaling Pathway: 12(R)-HETE Interaction with Cellular Receptors

While the direct signaling of tetranor-12(R)-HETE is not well-characterized, its precursor, 12(R)-HETE, is known to interact with at least two G protein-coupled receptors: the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP).[5][6][7][8][9] Its interaction with the TP receptor is reported to be antagonistic.

signaling_pathway cluster_receptors Cell Membrane Receptors cluster_downstream Potential Downstream Effects 12R_HETE 12(R)-HETE BLT2 BLT2 Receptor 12R_HETE->BLT2 Agonist TP Thromboxane Receptor (TP) 12R_HETE->TP Antagonist Inflammation Inflammation BLT2->Inflammation Cell_Migration Cell Migration BLT2->Cell_Migration Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation TP->Platelet_Aggregation_Inhibition Vasodilation Vasodilation TP->Vasodilation

Caption: 12(R)-HETE receptor interactions and potential effects.

References

Head-to-head comparison of different analytical methods for tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of analytical methods for the quantification of tetranor-12(R)-HETE is essential for researchers in drug development and life sciences to select the most appropriate technique for their specific needs. This guide provides a detailed comparison of the primary analytical methods used for tetranor-12(R)-HETE analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief overview of Immunoassays.

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a β-oxidation metabolite of 12(R)-HETE, a bioactive eicosanoid involved in various physiological and pathological processes. Accurate and precise quantification of this metabolite is crucial for understanding its biological role and for biomarker discovery.

Comparison of Analytical Methods

The selection of an analytical method for tetranor-12(R)-HETE depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. While LC-MS/MS has emerged as the gold standard for eicosanoid analysis, GC-MS and immunoassays have also been employed.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of HETE isomers and their metabolites. It is important to note that specific performance for tetranor-12(R)-HETE may vary depending on the specific instrumentation, method validation, and sample matrix.

Parameter LC-MS/MS GC-MS Immunoassay
Sensitivity (LOD/LOQ) pg/mL to low ng/mL rangepg/mL to ng/mL rangeng/mL range
Specificity High (utilizes chromatographic separation and specific mass transitions)High (utilizes chromatographic separation and mass fragmentation patterns)Moderate to Low (potential for cross-reactivity with structurally similar molecules)
Linearity Excellent (typically >0.99)Good (typically >0.99)Moderate (can be affected by matrix effects)
Precision (%RSD) <15%<20%<20-30%
Accuracy (%Recovery) 85-115%80-120%70-130%
Throughput High (with modern UPLC systems)Moderate (longer run times due to derivatization)High (suitable for screening large numbers of samples)
Chiral Separation Readily achievable with chiral columnsPossible with chiral columns, but can be more complexNot possible
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE)LLE or SPE followed by mandatory derivatizationOften requires less extensive cleanup, but can be matrix-dependent

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of these analytical methods. Below are representative protocols for LC-MS/MS and GC-MS that can be adapted for the analysis of tetranor-12(R)-HETE.

LC-MS/MS Method for Tetranor-12(R)-HETE

This method is adapted from established protocols for HETE analysis and is suitable for the quantification of tetranor-12(R)-HETE in biological matrices such as plasma, urine, and tissue homogenates.[4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike the sample with a suitable internal standard (e.g., deuterated tetranor-12(R)-HETE).

  • Acidify the sample to pH 3-4 with a weak acid (e.g., 0.1 M acetate (B1210297) buffer).

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Chiral LC Separation

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).[5]

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-20 µL.

3. MS/MS Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tetranor-12(R)-HETE and its internal standard. The exact m/z values will need to be determined by direct infusion of a standard. For 12-HETE, a common transition is m/z 319 -> 179.[5]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

GC-MS Method for Tetranor-12(R)-HETE

This protocol is based on general procedures for eicosanoid analysis by GC-MS and requires derivatization to increase the volatility of the analyte.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Spike the sample with an appropriate internal standard.

  • Acidify the sample to pH 3-4.

  • Extract the analyte into an organic solvent (e.g., ethyl acetate or hexane/isopropanol).

  • Repeat the extraction process.

  • Combine the organic layers and evaporate to dryness.

2. Derivatization

  • Esterification: Convert the carboxylic acid group to a methyl ester by reacting the dried extract with diazomethane (B1218177) or a similar reagent.

  • Silylation: Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3. GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injection Mode: Splitless injection.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan for the characteristic fragmentation pattern of the derivatized tetranor-12(R)-HETE or use selected ion monitoring (SIM) for enhanced sensitivity.

Immunoassays

Immunoassays, such as ELISA, are based on the specific binding of an antibody to the target analyte. While they offer high throughput and are relatively easy to use, their application for tetranor-12(R)-HETE is limited.[1][6]

Advantages:

  • High throughput, suitable for screening large numbers of samples.

  • No need for extensive instrumentation.

Disadvantages:

  • Lower specificity due to potential cross-reactivity with other eicosanoids.

  • Inability to distinguish between stereoisomers (R and S forms).

  • Limited availability of commercial kits specifically for tetranor-12(R)-HETE.

  • Generally less sensitive than mass spectrometry-based methods.

Visualizations

To further clarify the experimental workflow and the biological context of tetranor-12(R)-HETE, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification LC_MS_MS->Quantification GC_MS->Quantification

Caption: General experimental workflow for the analysis of tetranor-12(R)-HETE.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid HETE_12R 12(R)-HETE Arachidonic_Acid->HETE_12R 12-Lipoxygenase (ALOX12B) Tetranor_12R_HETE tetranor-12(R)-HETE HETE_12R->Tetranor_12R_HETE β-oxidation Biological_Effects Biological Effects HETE_12R->Biological_Effects Tetranor_12R_HETE->Biological_Effects Further Investigation Needed

Caption: Simplified metabolic pathway of 12(R)-HETE to tetranor-12(R)-HETE.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like tetranor-12(R)-HETE are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of tetranor-12(R)-HETE, ensuring compliance with safety regulations and fostering a secure research environment.

Safety and Handling Precautions

tetranor-12(R)-HETE is typically supplied as a solution in ethanol (B145695), a highly flammable liquid. The primary hazards associated with this product are the flammability of the solvent and potential irritation. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Key Safety Information:

Hazard ClassificationPrecautionary Measures
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.
Eye Irritation Wear protective gloves, protective clothing, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
General Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of tetranor-12(R)-HETE and its solutions must comply with local, regional, national, and international regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Collection:

    • Designate a specific, properly labeled, and chemically resistant container for the collection of waste containing tetranor-12(R)-HETE. The container should be clearly marked as "Hazardous Waste" and should specify the contents (e.g., "tetranor-12(R)-HETE in ethanol").

    • Collect all unused solutions, contaminated materials (e.g., pipette tips, gloves, absorbent paper), and rinsates in this designated container.

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • Ensure the container is tightly sealed to prevent the release of flammable vapors.

    • Store in a designated and properly labeled secondary containment bin to mitigate spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for tetranor-12(R)-HETE.

    • Follow all institutional and regulatory procedures for the documentation and handover of hazardous waste.

Experimental Protocol: General Guidance for Use

While specific experimental protocols will vary, the following provides a general workflow for handling tetranor-12(R)-HETE in a laboratory setting.

  • Preparation of Stock Solutions:

    • tetranor-12(R)-HETE is typically provided in an ethanol solution. If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen.

    • Dissolve the residue in a solvent appropriate for your experimental system, such as DMSO or dimethylformamide.

  • Cell Culture Treatment:

    • For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium.

    • Ensure the final concentration of the organic solvent is minimal to avoid cytotoxic effects.

  • Post-Experiment Decontamination and Waste Collection:

    • All materials that have come into contact with tetranor-12(R)-HETE, including pipette tips, culture plates, and gloves, should be considered contaminated.

    • Collect all liquid waste from the experiment in the designated hazardous waste container.

    • Solid contaminated materials should be placed in a separate, clearly labeled hazardous waste bag or container.

Metabolic and Signaling Pathways

tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation.[1] The biological activities of tetranor-12(R)-HETE are not as extensively characterized as its parent compound, 12(R)-HETE, which is known to be involved in various signaling pathways.

metabolic_pathway Arachidonic Acid Arachidonic Acid 12(R)-HETE 12(R)-HETE Arachidonic Acid->12(R)-HETE 12(R)-Lipoxygenase 12(R)-Lipoxygenase 12(R)-Lipoxygenase tetranor-12(R)-HETE tetranor-12(R)-HETE 12(R)-HETE->tetranor-12(R)-HETE β-oxidation β-oxidation β-oxidation

Metabolic conversion of Arachidonic Acid to tetranor-12(R)-HETE.

The parent compound, 12-HETE, has been shown to activate several downstream signaling cascades that are implicated in cellular processes such as migration, proliferation, and inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12-HETE_Receptor 12-HETE Receptor PI-3K PI-3K 12-HETE_Receptor->PI-3K Cdc42_Rac1 Cdc42 / Rac1 12-HETE_Receptor->Cdc42_Rac1 PAK1 PAK1 PI-3K->PAK1 Cdc42_Rac1->PAK1 JNK1 JNK1 PAK1->JNK1 Cellular_Responses Cellular Responses (Migration, Proliferation) JNK1->Cellular_Responses 12-HETE 12-HETE 12-HETE->12-HETE_Receptor

Simplified signaling pathway of 12-HETE.

References

Essential Safety and Operational Guidance for Handling Tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tetranor-12(R)-HETE. Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of your research. Tetranor-12(R)-HETE is typically supplied as a solution in ethanol (B145695), a flammable liquid that dictates many of the handling and storage procedures.

Immediate Safety and Handling Precautions

Tetranor-12(R)-HETE should be considered hazardous until more toxicological data is available. The primary hazard in its supplied form is the solvent, ethanol, which is a highly flammable liquid and causes serious eye irritation.

Personal Protective Equipment (PPE):

A comprehensive list of required personal protective equipment is detailed below.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects against splashes of the ethanol solution.
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a high risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the solution.
Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.

Engineering Controls:

  • Ventilation: Always handle tetranor-12(R)-HETE in a well-ventilated area. A chemical fume hood is required to minimize inhalation of ethanol vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment. No smoking in the handling area.[1][2]

  • Static Discharge: Take precautionary measures against static discharge.[2][3]

Step-by-Step Operational Plan

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container upright in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep the container tightly closed when not in use.[1][2]

  • Recommended storage temperature is -20°C for the solution in ethanol to ensure stability.

Preparation for Use:

  • Bring the vial to room temperature before opening to avoid condensation.

  • If a different solvent is required, the ethanol can be evaporated under a gentle stream of inert gas (e.g., nitrogen).

  • Immediately redissolve the residue in the desired solvent.

Handling and Use:

  • Perform all manipulations within a chemical fume hood.

  • Avoid direct contact with the solution. Use appropriate PPE at all times.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Disposal Plan

Waste Collection:

  • Collect all waste materials containing tetranor-12(R)-HETE and its ethanol solvent in a designated, properly labeled hazardous waste container.

  • The container should be compatible with flammable liquids.

Disposal Procedure:

  • DO NOT dispose of the ethanol solution down the drain.[4]

  • Treat all waste as hazardous chemical waste.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal.

Visual Workflow for Handling Tetranor-12(R)-HETE

The following diagram outlines the key steps for the safe handling of tetranor-12(R)-HETE from receipt to disposal.

Tetranor_12R_HETE_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal Receipt Receipt & Inspection Storage Store at -20°C (Flammable Cabinet) Receipt->Storage Prep Prepare for Use (in Fume Hood) Storage->Prep Handling Handling & Manipulation (in Fume Hood with PPE) Prep->Handling Experiment Experimental Use Handling->Experiment Waste Collect Hazardous Waste Experiment->Waste Disposal Dispose via EH&S Waste->Disposal

Caption: Workflow for safe handling of Tetranor-12(R)-HETE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.